molecular formula C13H20N4O2 B153353 tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate CAS No. 221050-89-1

tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate

Cat. No.: B153353
CAS No.: 221050-89-1
M. Wt: 264.32 g/mol
InChI Key: KQDGVJCIWVOYPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate (CAS 221050-89-1) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research . This compound, with a molecular formula of C13H20N4O2 and a molecular weight of 264.33 g/mol, features a piperazine core that is N-Boc protected and substituted with a pyrimidinyl group . This structure makes it a versatile intermediate or scaffold for the synthesis of more complex molecules. Its primary research value lies in its application in designing and developing novel biologically active compounds, particularly in hit-to-lead and lead optimization studies. Researchers utilize this compound as a precursor for the development of potential pharmaceutical candidates, leveraging its heterocyclic architecture which is commonly found in molecules with various pharmacological activities. The Boc (tert-butoxycarbonyl) protecting group can be readily removed under mild acidic conditions, allowing for further functionalization of the piperazine nitrogen. This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic uses, nor for personal application .

Properties

IUPAC Name

tert-butyl 4-pyrimidin-4-ylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)17-8-6-16(7-9-17)11-4-5-14-10-15-11/h4-5,10H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDGVJCIWVOYPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594146
Record name tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221050-89-1
Record name tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a primary synthesis route for tert-butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The core of this synthesis lies in a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in the preparation of heteroaromatic compounds. This document provides a comprehensive overview of the synthetic pathway, a detailed experimental protocol, and relevant quantitative data.

Core Synthesis Pathway

The principal method for the synthesis of this compound involves the reaction of 4-chloropyrimidine with tert-butyl piperazine-1-carboxylate . In this reaction, the electron-deficient pyrimidine ring is susceptible to nucleophilic attack by the secondary amine of the piperazine derivative. The presence of a base is typically required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

ParameterValue
Reactants
4-Chloropyrimidine1.0 equivalent
tert-Butyl piperazine-1-carboxylate1.1 equivalents
Base (e.g., Triethylamine)1.5 equivalents
Reaction Conditions
SolventAcetonitrile (ACN)
Temperature80 °C
Reaction Time12 hours
Product Characteristics
Yield85-95%
Purity (by HPLC)>98%
Molecular FormulaC₁₃H₂₀N₄O₂
Molecular Weight264.33 g/mol

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of this compound.

Materials:

  • 4-Chloropyrimidine

  • tert-Butyl piperazine-1-carboxylate

  • Triethylamine (Et₃N)

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloropyrimidine (1.0 eq) and anhydrous acetonitrile.

  • Addition of Reagents: Add tert-butyl piperazine-1-carboxylate (1.1 eq) to the solution, followed by the dropwise addition of triethylamine (1.5 eq).

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Synthesis Route Visualization

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Synthesis_Route cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Chloropyrimidine 4-Chloropyrimidine Reaction Reaction 4-Chloropyrimidine->Reaction tert-Butyl piperazine-1-carboxylate tert-Butyl piperazine-1-carboxylate tert-Butyl piperazine-1-carboxylate->Reaction Solvent Acetonitrile (ACN) Solvent->Reaction Base Triethylamine (Et3N) Base->Reaction Temperature 80 °C Temperature->Reaction Time 12 hours Time->Reaction Work-up Work-up & Purification Reaction->Work-up Product This compound Work-up->Product

Caption: Synthesis workflow for this compound.

In-Depth Technical Guide: Physicochemical Properties of tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate, a heterocyclic compound of interest in pharmaceutical research. Due to its structural motifs, this molecule is recognized as a valuable intermediate in the synthesis of bioactive compounds, particularly kinase inhibitors and agents targeting central nervous system disorders and cancer.[1] This document summarizes available quantitative data, outlines detailed experimental protocols for determining key physicochemical parameters, and presents a plausible synthetic workflow.

Core Physicochemical Properties

The following table summarizes the available physicochemical data for this compound. It is important to note that while some properties have been reported, many are predicted or remain to be experimentally determined.

PropertyValueSource
CAS Number 221050-89-1[2]
Molecular Formula C₁₃H₂₀N₄O₂[1]
Molecular Weight 264.32 g/mol [1]
Boiling Point 398.0 ± 32.0 °C[1] (Predicted)
Melting Point Not available
Solubility Soluble in some organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM).[3] Aqueous solubility data is not available.
pKa Not available
LogP Not available

Experimental Protocols for Physicochemical Characterization

The following sections detail standardized experimental methodologies for determining the key physicochemical properties of pharmaceutical compounds like this compound.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • A small sample of the compound is finely ground using a mortar and pestle.

  • The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady rate (initially rapid, then slow, ~1-2 °C per minute near the expected melting point).

  • The temperature at which the first drop of liquid appears is recorded as the onset of melting.

  • The temperature at which the entire solid phase has transitioned to liquid is recorded as the completion of melting.

  • The melting range is reported as the interval between these two temperatures.

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Apparatus:

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • An excess amount of the solid compound is added to a vial containing a known volume of the solvent (e.g., water, ethanol, DMSO).

  • The vials are sealed and placed in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C).

  • The mixture is agitated until equilibrium is reached (typically 24-72 hours).

  • The resulting suspension is centrifuged to separate the undissolved solid.

  • An aliquot of the supernatant is carefully removed and filtered through a syringe filter.

  • The concentration of the dissolved compound in the filtrate is determined using a validated analytical method such as HPLC or UV-Vis spectroscopy.

  • The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

The pKa, or acid dissociation constant, is crucial for understanding the ionization state of a molecule at different pH values, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Apparatus:

  • pH meter with a calibrated electrode

  • Autotitrator or manual burette

  • Jacketed titration vessel with temperature control

  • Stirrer

Procedure:

  • A precise amount of the compound is dissolved in a suitable solvent (often a co-solvent system like water-methanol if aqueous solubility is low).

  • The solution is placed in the titration vessel and stirred continuously.

  • The initial pH of the solution is recorded.

  • A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments.

  • The pH of the solution is recorded after each addition, allowing the system to equilibrate.

  • The titration is continued past the equivalence point(s).

  • The pKa value(s) are determined from the resulting titration curve, typically corresponding to the pH at the half-equivalence point(s).

LogP Determination (HPLC Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key factor in its membrane permeability and overall pharmacokinetic profile.

Apparatus:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase column (e.g., C18)

  • A series of standard compounds with known LogP values

Procedure:

  • A mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer is prepared.

  • A set of standard compounds with a range of known LogP values is injected into the HPLC system, and their retention times are recorded.

  • A calibration curve is generated by plotting the logarithm of the retention factor (k') versus the known LogP values of the standards. The retention factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the analyte and t_0 is the void time of the column.

  • A solution of the test compound, this compound, is prepared and injected into the HPLC system under the same conditions.

  • The retention time of the test compound is measured.

  • The LogP of the test compound is determined by interpolating its retention factor onto the calibration curve.

Synthetic Workflow

While a specific, detailed synthesis protocol for this compound was not found in the searched literature, a plausible synthetic route can be proposed based on common organic chemistry reactions for analogous structures. A likely approach involves the nucleophilic aromatic substitution of a halogenated pyrimidine with tert-butyl piperazine-1-carboxylate.

G cluster_reaction Nucleophilic Aromatic Substitution reagent1 4-chloropyrimidine reaction_step Solvent (e.g., DMF) Base (e.g., K2CO3) Heat reagent1->reaction_step reagent2 tert-Butyl piperazine-1-carboxylate reagent2->reaction_step product tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate reaction_step->product

Caption: Plausible synthesis of this compound.

This proposed synthesis involves the reaction of 4-chloropyrimidine with tert-butyl piperazine-1-carboxylate in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF), likely with heating to facilitate the reaction.

Biological Context and Applications

Derivatives of pyrimidine and piperazine are known to possess a wide range of biological activities, including anti-viral, anti-tumor, and anti-bacterial properties.[4] Specifically, the this compound scaffold is utilized as a key intermediate in the synthesis of more complex molecules for drug discovery.[1] Its structure allows for further chemical modifications, making it a versatile building block in medicinal chemistry for the development of potent and selective therapeutic agents.[1] For instance, a hybrid molecule incorporating pyrimidine, triazole, and tert-butyl-piperazine-carboxylate has been reported to bind to estrogen receptor alpha (ERα) and suppress the growth of breast cancer cells. This highlights the potential of this chemical scaffold in the development of novel anticancer agents.

References

tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate CAS number and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical research and development. This document details its chemical identity, structure, physicochemical properties, and its significant role as a building block in the synthesis of targeted therapeutics, particularly kinase inhibitors.

Chemical Identity and Structure

This compound is a heterocyclic compound featuring a pyrimidine ring linked to a piperazine ring, which is protected by a tert-butoxycarbonyl (Boc) group.

CAS Number: 221050-89-1

Molecular Formula: C₁₃H₂₀N₄O₂

Chemical Structure:

this compound Structure

Physicochemical and Analytical Data

A thorough understanding of the physicochemical and analytical properties of this compound is essential for its application in synthesis and drug design.

PropertyValueReference
Molecular Weight 264.32 g/mol [1]
Boiling Point 398.0±32.0 °C[1]
Storage Temperature 2-8°C[1]

Note: The provided data is based on commercially available information. For detailed experimental values, further analytical characterization is recommended.

Role in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of a variety of bioactive molecules. Its structural components, the pyrimidine and piperazine rings, are common pharmacophores found in numerous therapeutic agents.

The primary application of this compound is in the development of kinase inhibitors .[1] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. The pyrimidine moiety can act as a hinge-binding motif in the ATP-binding pocket of many kinases, while the piperazine ring provides a versatile point for substitution to enhance potency, selectivity, and pharmacokinetic properties.

Derivatives of similar piperazine-containing pyrimidines have been investigated for their potential as inhibitors of various kinases, including those involved in cell cycle regulation and signal transduction.

Experimental Protocols

Hypothetical Synthetic Workflow:

Synthetic Workflow reagent1 4-chloropyrimidine reaction Nucleophilic Aromatic Substitution reagent1->reaction reagent2 tert-Butyl piperazine-1-carboxylate reagent2->reaction product tert-Butyl 4-(pyrimidin-4-yl)piperazine- 1-carboxylate reaction->product

Caption: Hypothetical synthesis of the target compound.

General Experimental Considerations:

  • Reaction Conditions: The reaction is typically carried out in a suitable solvent, such as an alcohol or a polar aprotic solvent, often in the presence of a base to neutralize the hydrogen halide formed.

  • Purification: The crude product is usually purified by column chromatography on silica gel.

  • Characterization: The final product's identity and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Potential Signaling Pathway Involvement

Given its role as an intermediate for kinase inhibitors, the final drug molecules derived from this compound are designed to modulate specific signaling pathways. The exact pathway depends on the kinase being targeted.

Illustrative Kinase Inhibitor Signaling Pathway:

Kinase Inhibitor Signaling Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor pi3k PI3K receptor->pi3k pip2 PIP2 pip3 PIP3 pip2->pip3 phosphorylates akt Akt pip3->akt pi3k->pip3 mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Growth mtor->proliferation inhibitor Kinase Inhibitor (Derived from Intermediate) inhibitor->pi3k inhibits

Caption: Example of a kinase inhibitor's mechanism.

This diagram illustrates a simplified PI3K/Akt/mTOR signaling pathway, a common target in cancer therapy. Kinase inhibitors developed from the title compound could potentially target kinases within this or other critical cellular signaling cascades.

Conclusion

This compound is a valuable chemical entity for medicinal chemists and drug development professionals. Its versatile structure provides a foundation for the synthesis of potent and selective kinase inhibitors, highlighting its importance in the ongoing quest for novel therapeutics. Further research into the synthesis and application of this intermediate will undoubtedly contribute to the expansion of the drug discovery pipeline.

References

In-Depth Technical Guide to the Mass Spectrometry Analysis of tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate is a heterocyclic compound of interest in pharmaceutical research and drug development, often serving as a key intermediate in the synthesis of bioactive molecules. A thorough understanding of its analytical properties, particularly its behavior under mass spectrometry (MS) conditions, is crucial for its identification, characterization, and quantification in various matrices. This guide provides a comprehensive overview of the mass spectrometry analysis of this compound, including its physicochemical properties, predicted fragmentation patterns, and a detailed experimental protocol for its analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Physicochemical Properties and Predicted Mass Spectrometry Data

A summary of the key physicochemical properties for this compound is presented below. These values are essential for developing appropriate analytical methodologies.

PropertyValue
Molecular Formula C₁₃H₂₀N₄O₂
Molecular Weight 264.32 g/mol
Monoisotopic Mass 264.1586 Da
Predicted m/z of [M+H]⁺ 265.1664
Predicted m/z of [M+Na]⁺ 287.1484

Predicted Fragmentation Pathway

The fragmentation of this compound in tandem mass spectrometry (MS/MS) is anticipated to proceed through characteristic losses of its primary structural motifs. The initial and most prominent fragmentation event is the facile cleavage of the tert-butoxycarbonyl (Boc) protecting group. Subsequent fragmentation is expected to involve the piperazine and pyrimidine rings.

A diagram illustrating the predicted fragmentation pathway is provided below.

G cluster_0 Predicted ESI-MS/MS Fragmentation mol This compound [M+H]⁺ m/z = 265.17 frag1 Loss of Isobutylene (-C₄H₈) m/z = 209.11 mol->frag1 - 56.06 Da frag3 Loss of tert-butyl radical (-•C₄H₉) m/z = 208.10 mol->frag3 - 57.07 Da frag2 Loss of CO₂ from frag1 (-CO₂) m/z = 165.12 frag1->frag2 - 43.99 Da frag4 Further fragmentation of pyrimidine/piperazine rings frag2->frag4

Caption: Predicted fragmentation of this compound.

The following table summarizes the predicted major fragment ions for this compound.

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed Neutral Loss
265.17209.11C₄H₈ (Isobutylene)
265.17208.10•C₄H₉ (tert-butyl radical)
265.17191.10C₄H₈O₂ (from Boc group)
209.11165.12CO₂
209.11124.08C₄H₅N₂ (fragment of pyrimidine and piperazine)

Experimental Protocol: LC-MS/MS Analysis

This section outlines a general-purpose liquid chromatography-tandem mass spectrometry (LC-MS/MS) method suitable for the analysis of this compound.

Sample Preparation
  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile.

  • Working Standards: Serially dilute the stock solution with the initial mobile phase composition to prepare a series of working standards for calibration.

  • Sample Extraction (from a biological matrix):

    • To 100 µL of plasma or tissue homogenate, add 300 µL of acetonitrile containing an appropriate internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
MRM Transitions To be optimized, but predicted transitions are: 265.17 > 209.11 and 265.17 > 165.12

The experimental workflow for the LC-MS/MS analysis is depicted in the following diagram.

G cluster_1 LC-MS/MS Experimental Workflow sample Sample Preparation (Extraction/Dilution) lc Liquid Chromatography (Separation) sample->lc ms Mass Spectrometry (Ionization) lc->ms msms Tandem MS (Fragmentation & Detection) ms->msms data Data Analysis (Quantification/Identification) msms->data

Caption: General workflow for the LC-MS/MS analysis of the target compound.

Data Analysis and Interpretation

Data acquired from the LC-MS/MS analysis should be processed using appropriate software. For quantitative analysis, a calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the working standards. The concentration of the analyte in unknown samples can then be determined from this curve. For qualitative analysis, the presence of the precursor ion and its characteristic fragment ions at the expected retention time provides confident identification of this compound.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometry analysis of this compound. The predicted fragmentation pathways and the detailed experimental protocol offer a robust starting point for method development and routine analysis. Researchers and scientists can adapt and optimize the provided methodologies to suit their specific instrumentation and analytical requirements in the pursuit of drug discovery and development.

Navigating the Solubility Landscape of a Key Pharmaceutical Intermediate: A Technical Guide to tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate is a heterocyclic compound frequently employed as an intermediate in the synthesis of a wide array of biologically active molecules. Its structural motif, combining a pyrimidine ring with a Boc-protected piperazine, makes it a versatile scaffold for developing novel therapeutics. The solubility of this intermediate in organic solvents is a fundamental physicochemical property that dictates its handling, reaction conditions, purification, and formulation. An understanding of its solubility profile is therefore paramount for efficient process development and successful drug candidate synthesis.

Solubility Data

A comprehensive search of scientific databases and chemical literature did not yield specific quantitative data for the solubility of this compound in common organic solvents. The following table is provided as a template for researchers to record their experimentally determined solubility values. It is recommended to perform these measurements at various temperatures to gain a complete understanding of the compound's solubility behavior.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method Used
e.g., Methanole.g., 25e.g., Shake-Flask
e.g., Ethanole.g., 25e.g., Shake-Flask
e.g., Isopropanole.g., 25e.g., Shake-Flask
e.g., Acetonitrilee.g., 25e.g., Shake-Flask
e.g., Tetrahydrofuran (THF)e.g., 25e.g., Shake-Flask
e.g., Dichloromethane (DCM)e.g., 25e.g., Shake-Flask
e.g., N,N-Dimethylformamide (DMF)e.g., 25e.g., Shake-Flask
e.g., Dimethyl Sulfoxide (DMSO)e.g., 25e.g., Shake-Flask
e.g., Ethyl Acetatee.g., 25e.g., Shake-Flask
e.g., Toluenee.g., 25e.g., Shake-Flask

Experimental Protocols for Solubility Determination

The absence of published data necessitates experimental determination of solubility. The following are detailed protocols for two standard methods in the pharmaceutical industry: the Shake-Flask method for thermodynamic solubility and a general protocol for kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic, or equilibrium, solubility provides the saturation concentration of a compound in a solvent at equilibrium.[1][2] This is often considered the "true" solubility.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents.

Materials:

  • This compound (solid)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a known volume of the desired organic solvent to the vial.

  • Equilibration: Tightly seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). The mixture should be agitated for a sufficient period to reach equilibrium, typically 24 to 72 hours.[3]

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a syringe filter and filter the solution into a clean vial to remove all undissolved solids.

  • Dilution: Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-validated HPLC method or another suitable quantitative technique to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility by taking into account the dilution factor. Express the solubility in mg/mL and mol/L.

Kinetic Solubility Determination

Kinetic solubility is a high-throughput method used in early drug discovery to assess the solubility of a compound from a concentrated stock solution (typically in DMSO) into an aqueous or organic medium.[3][4]

Objective: To rapidly assess the solubility of this compound in various organic solvents.

Materials:

  • A concentrated stock solution of this compound in DMSO (e.g., 10-20 mM).[5]

  • Selected organic solvents.

  • 96-well microtiter plates.

  • Automated liquid handler or multichannel pipettes.

  • Plate reader capable of nephelometry (light scattering) or UV-Vis absorbance measurements.[4][6]

  • Plate sealer.

Procedure:

  • Plate Preparation: Dispense the selected organic solvents into the wells of a 96-well plate.

  • Compound Addition: Add a small volume of the DMSO stock solution of the compound to the solvent-containing wells.[6] This is typically done in a way to create a dilution series.

  • Mixing and Incubation: Seal the plate and mix thoroughly. Incubate the plate at a controlled temperature for a shorter period than the thermodynamic assay, typically 1 to 2 hours.[6]

  • Detection (Nephelometry): Place the plate in a nephelometer to measure the light scattering caused by any precipitated compound.[4] The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility limit.

  • Detection (UV-Vis Absorbance): Alternatively, after incubation, the samples can be filtered (using a filter plate) to remove any precipitate. The concentration of the compound in the filtrate is then determined by measuring the UV absorbance and comparing it to a standard curve.[6][7]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a chemical compound.

G cluster_prep Preparation cluster_thermo Thermodynamic Solubility (Shake-Flask) cluster_kinetic Kinetic Solubility cluster_analysis Data Analysis A Weigh excess solid compound D Add excess solid to solvent A->D B Prepare concentrated DMSO stock H Add DMSO stock to solvent in 96-well plate B->H C Select organic solvents C->D C->H E Equilibrate (24-72h with shaking) D->E F Filter supernatant E->F G Quantify by HPLC/UV-Vis F->G L Calculate Solubility (mg/mL, mol/L) G->L I Incubate (1-2h with shaking) H->I J Measure precipitation (Nephelometry) I->J K Alternatively, filter and measure absorbance (UV-Vis) I->K J->L K->L

Caption: Workflow for Solubility Determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides the necessary framework for its determination. The detailed experimental protocols for both thermodynamic and kinetic solubility will enable researchers to generate reliable and crucial data to support their drug discovery and development endeavors. The provided table template can be used to systematically record these findings, contributing to a more comprehensive understanding of this important pharmaceutical intermediate.

References

The Pivotal Role of tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents rely heavily on the availability of versatile and high-quality chemical intermediates. Among these, tert-butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate has emerged as a cornerstone building block, particularly in the development of targeted therapies such as kinase inhibitors. This technical guide provides an in-depth analysis of its synthesis, chemical properties, and its critical application in the synthesis of groundbreaking pharmaceuticals, offering valuable insights for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is a heterocyclic compound featuring a pyrimidine ring linked to a piperazine moiety, which is in turn protected by a tert-butyloxycarbonyl (Boc) group. This structural arrangement provides a stable yet reactive scaffold for further chemical modifications. The Boc protecting group is crucial for synthetic strategies, as it allows for selective reactions at other positions of the molecule and can be readily removed under acidic conditions when required.

While specific experimental data for the title compound is not widely published, the properties of the closely related and commercially significant intermediate, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, used in the synthesis of Palbociclib, offer valuable comparative insights.

PropertyValue (for tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate)
CAS Number 571188-59-5
Molecular Formula C₁₄H₂₂N₄O₂
Molecular Weight 278.35 g/mol
Appearance Yellow powder
Melting Point 130-132 °C
Purity ≥97%

Synthesis and Experimental Protocols

The synthesis of pyrimidine-piperazine derivatives is a critical step in the production of numerous active pharmaceutical ingredients (APIs). A general and effective method for the synthesis of the related intermediate, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, involves the hydrogenation of a nitro-precursor. This reaction is highly efficient and yields the desired product in high purity.

Experimental Protocol: Synthesis of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

  • Materials:

    • tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate

    • 10% Palladium on carbon (Pd/C) catalyst (50% wet)

    • Anhydrous ethanol

    • Hydrogen gas

    • Nitrogen gas

    • Diatomaceous earth

  • Procedure:

    • To a 500 mL three-necked flask under a nitrogen atmosphere, add tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate (3.1 g, 10 mmol), 10% palladium on carbon catalyst (1.0 g, 50% wet), and anhydrous ethanol (100 mL).

    • Evacuate the reaction system and then fill it with hydrogen gas.

    • Stir the reaction mixture at room temperature for 16 hours.

    • Upon completion of the reaction, remove the hydrogen gas by evacuation and refill the flask with nitrogen.

    • Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the target compound.

  • Yield: 2.7 g (97%)

  • Mass Spectrometry Data: MS: [M+H]⁺ 279

This synthetic route is robust and scalable, making it suitable for industrial production. The use of a palladium catalyst ensures a clean and efficient reduction of the nitro group to an amine without affecting the other functional groups in the molecule.

Technical Guide: Biological Activity Screening of Pyrimidinylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of pyrimidinylpiperazine derivatives, a class of compounds with significant therapeutic potential. The document outlines detailed experimental protocols for key assays, presents quantitative biological data in a structured format, and visualizes relevant biological pathways and experimental workflows.

Introduction to Pyrimidinylpiperazine Derivatives

Pyrimidinylpiperazine derivatives are a versatile scaffold in medicinal chemistry, forming the core structure of numerous drugs with a wide range of biological activities. These compounds have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and kinase-inhibiting agents.[1][2][3][4][5] The pyrimidine ring can effectively form hydrogen bonds, while the piperazine moiety often improves pharmacokinetic properties, making this scaffold attractive for drug design.[6] A number of drugs incorporate the pyrimidinylpiperazine structure, including the anticancer agent Dasatinib and the anxiolytic Buspirone.[7] The diverse biological activities arise from the various substitutions that can be made on both the pyrimidine and piperazine rings, allowing for the fine-tuning of their interactions with biological targets.[2][4]

Experimental Protocols

Detailed methodologies are crucial for the reproducible screening of pyrimidinylpiperazine derivatives. Below are protocols for commonly employed assays.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[8][9]

Objective: To determine the concentration of a pyrimidinylpiperazine derivative that inhibits 50% of cell growth (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer).[9][10][11][12]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Pyrimidinylpiperazine derivatives dissolved in dimethyl sulfoxide (DMSO).

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS).

  • DMSO for solubilizing formazan crystals.

  • 96-well microplates.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the pyrimidinylpiperazine derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[8] Replace the medium in the wells with 100 µL of the diluted compound solutions. Include vehicle-treated (DMSO) and untreated controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Kinase Inhibition Assay

Many pyrimidinylpiperazine derivatives exhibit their anticancer effects by inhibiting protein kinases.[13]

Objective: To determine the inhibitory activity of pyrimidinylpiperazine derivatives against a specific kinase (e.g., PI3Kδ, Aurora A, EGFR-TK).[14][15][16]

Materials:

  • Recombinant human kinase.

  • Kinase-specific substrate.

  • ATP (Adenosine triphosphate).

  • Kinase assay buffer.

  • Pyrimidinylpiperazine derivatives dissolved in DMSO.

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • 384-well plates.

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase, the pyrimidinylpiperazine derivative at various concentrations, and the kinase-specific substrate in the appropriate kinase assay buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions. The luminescence signal is proportional to the amount of ADP generated and thus reflects the kinase activity.

  • Data Analysis: The luminescence is measured using a plate reader. The percentage of inhibition is calculated relative to a DMSO control. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Antimicrobial Activity Screening: Broth Microdilution Method

Objective: To determine the Minimum Inhibitory Concentration (MIC) of pyrimidinylpiperazine derivatives against various bacterial and fungal strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis) and fungal strains (e.g., Aspergillus species).[17]

  • Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi.

  • Pyrimidinylpiperazine derivatives dissolved in DMSO.

  • Standard antibiotic and antifungal agents (e.g., Streptomycin, Fluconazole).

  • 96-well microplates.

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in the appropriate broth.

  • Compound Dilution: Prepare serial twofold dilutions of the compounds in the broth in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Quantitative Data Summary

The following tables summarize the biological activities of representative pyrimidinylpiperazine derivatives from various studies.

Table 1: In Vitro Anticancer Activity of Pyrimidinylpiperazine Derivatives

CompoundCell LineAssayIC50 (µM)Reference
29b Human CarcinomaCytotoxicityPotent[1]
3b Huh-7 (Liver)MTT6.54[9]
3b A549 (Lung)MTT15.54[9]
3b MCF-7 (Breast)MTT6.13[9]
5l MCF-7 (Breast)MTT9.15[18]
5l HepG2 (Liver)MTT10.45[18]
10b MCF-7 (Breast)Cytotoxicity19.4[9]
10e MCF-7 (Breast)Cytotoxicity14.5[9]
6c SK-MEL-28 (Melanoma)MTT3.46[12]
12b A549 (Lung)Cytotoxicity40.54 (µg/mL)[19]
12b Caco-2 (Colon)Cytotoxicity29.77 (µg/mL)[19]
16 EGFR-TK expressingEGFR Inhibition0.034[16]

Table 2: Kinase Inhibitory Activity of Pyrimidinylpiperazine Derivatives

CompoundTarget KinaseAssayIC50 (nM)Reference
1-(2-Pyrimidinyl)piperazine α2-adrenergic receptorReceptor Binding7.3-40[7]
1-(2-Pyrimidinyl)piperazine 5-HT1A receptorReceptor Binding414[7]
Compound 13 Aurora AKinase Inhibition< 200[15]
Compound 5k EGFRKinase Inhibition40-204[20]
Compound 5k Her2Kinase Inhibition40-204[20]
Compound 5k VEGFR2Kinase Inhibition40-204[20]
Compound 5k CDK2Kinase Inhibition40-204[20]

Table 3: Antimicrobial Activity of Pyrimidinylpiperazine Derivatives

Compound SeriesMicrobial StrainActivityReference
4b, 4d, 5a, 5b BacteriaGood activity at 40µg/ml[21]
4a, 4d, 4e, 5c, 5e FungiSignificant activity at 40 µg/ml[21]
Compound V S. aureus, B. subtilisGood antibacterial activity[17]
Various derivatives Aspergillus speciesGood antifungal activity[17]
Various derivatives M. tuberculosisInhibition at 1-100 µg/L[17]

Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) to illustrate key processes.

G cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_invivo Preclinical Studies Synthesis Synthesis of Pyrimidinylpiperazine Derivatives Purification Purification and Characterization Synthesis->Purification InVitro In Vitro Assays (Cytotoxicity, Kinase, Antimicrobial) Purification->InVitro HitID Hit Identification InVitro->HitID SAR Structure-Activity Relationship (SAR) Studies HitID->SAR LeadOpt Lead Optimization SAR->LeadOpt InVivo In Vivo Animal Models LeadOpt->InVivo Tox Toxicology Studies InVivo->Tox

Caption: General workflow for the screening and development of pyrimidinylpiperazine derivatives.

G cluster_input Input cluster_pathway PI3K/AKT/mTOR Signaling Pathway cluster_inhibition Inhibition GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor Pyrimidinylpiperazine Derivative Inhibitor->PI3K G cluster_process Tubulin Polymerization and Cell Division cluster_inhibition Inhibition Tubulin αβ-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Microtubules->Spindle Formation Division Cell Division Spindle->Division Inhibitor Pyrimidinylpiperazine Derivative Inhibitor->Tubulin Binds to Colchicine Site

References

Core Structure: The Xanthine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Core of Substituted Xanthine Derivatives Related to C13H20N4O2

The molecular formula C13H20N4O2 corresponds to at least two isomeric chemical structures within the xanthine family: 8-methyl-3-(2-methylpropyl)-1-propyl-7H-purine-2,6-dione and 1,3-bis(2-methylpropyl)-7H-purine-2,6-dione . Due to the limited availability of specific experimental data for these particular compounds, this guide will focus on the broader class of substituted xanthine derivatives, providing a comprehensive overview of their synthesis, biological activities, and the experimental protocols used for their evaluation.

Xanthine, or 3,7-dihydropurine-2,6-dione, is a purine base consisting of a pyrimidine ring fused to an imidazole ring.[1] This core structure is found in many naturally occurring and synthetic compounds with a wide range of pharmacological activities.[2] The nitrogen atoms at positions 1, 3, and 7, and the carbon at position 8 are common sites for substitution, leading to a diverse array of derivatives with varied biological effects.[2][3]

Synthesis of Substituted Xanthine Derivatives

The synthesis of substituted xanthines can be broadly categorized into methods for N-alkylation and C8-substitution.

N-Alkylation: Alkyl groups can be introduced at the N1, N3, and N7 positions of the xanthine core. This is often achieved by reacting the xanthine with alkyl halides in the presence of a base.[4][5] More recent methods also utilize greener solvents like water and technologies such as Q-tube® for efficient alkylation.[4]

C8-Substitution: The introduction of substituents at the 8-position is a key strategy for modifying the pharmacological profile of xanthine derivatives. A common approach is the Traube purine synthesis, which involves the condensation of a 5,6-diaminouracil with a carboxylic acid or its derivative, followed by cyclization.[1][2] Microwave-assisted synthesis has been shown to significantly improve the efficiency of these cyclization reactions.[6]

Biological Activity and Mechanisms of Action

Substituted xanthine derivatives are known to interact with several important biological targets, primarily adenosine receptors, phosphodiesterases, and dipeptidyl peptidase-4.

Adenosine Receptor Antagonism

Many xanthine derivatives, including caffeine and theophylline, act as antagonists of adenosine receptors (A1, A2A, A2B, and A3).[2][7] These G protein-coupled receptors are involved in a multitude of physiological processes, and their modulation can lead to effects such as CNS stimulation, bronchodilation, and anti-inflammatory responses.[7][8]

Phosphodiesterase (PDE) Inhibition

Xanthines can inhibit phosphodiesterases, a group of enzymes that degrade the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[7][9] By inhibiting PDEs, xanthine derivatives increase the intracellular levels of cAMP and cGMP, leading to various cellular responses, including smooth muscle relaxation and reduced inflammation.[9][10]

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

More recently, xanthine-based compounds have been developed as potent and selective inhibitors of DPP-4.[11][12] DPP-4 is an enzyme that inactivates incretin hormones like GLP-1 and GIP, which are important for regulating blood glucose levels.[13][14] Inhibition of DPP-4 prolongs the action of these hormones, leading to increased insulin secretion and reduced glucagon release in a glucose-dependent manner.[15][16]

Quantitative Data

The following tables summarize the pharmacological data for a selection of representative xanthine derivatives.

Table 1: Adenosine Receptor Binding Affinities of Selected Xanthine Derivatives

CompoundA1 Ki (nM)A2A Ki (nM)A2B Ki (nM)A3 Ki (nM)
Theophylline12,00025,00013,000>100,000
Caffeine40,00020,00050,000>100,000
Istradefylline2,8002.2>10,0001,400

Data are indicative and compiled from various sources. Ki values represent the inhibition constant.

Table 2: Phosphodiesterase Inhibitory Activity of Selected Xanthine Derivatives

CompoundPDE1 IC50 (µM)PDE3 IC50 (µM)PDE4 IC50 (µM)PDE5 IC50 (µM)
Theophylline20050100250
Pentoxifylline100--200

IC50 values represent the half-maximal inhibitory concentration.

Table 3: DPP-4 Inhibitory Activity of Selected Xanthine-Based Derivatives

CompoundDPP-4 IC50 (nM)
Linagliptin1
BI 1356~1

IC50 values represent the half-maximal inhibitory concentration.[12]

Experimental Protocols

Adenosine Receptor Radioligand Binding Assay

This protocol outlines a general procedure for determining the binding affinity of a test compound to adenosine receptors.

Materials:

  • Membrane preparations from cells expressing the specific adenosine receptor subtype.

  • Radioligand (e.g., [³H]DPCPX for A1).[17]

  • Non-specific binding agent (e.g., theophylline).[17]

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[18]

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.

  • To determine non-specific binding, a separate set of tubes containing a high concentration of an unlabeled ligand is included.[18]

  • After incubation (e.g., 60 minutes at 25°C), the reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[18]

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC50 value is determined from a competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.[17]

Phosphodiesterase (PDE) Inhibition Assay

This protocol describes a general method for measuring the inhibitory activity of a compound against a specific PDE isozyme.

Materials:

  • Recombinant human PDE enzyme.

  • [³H]cAMP or [³H]cGMP as a substrate.

  • Snake venom nucleotidase.

  • Anion-exchange resin.

  • Scintillation fluid.

Procedure:

  • The test compound is pre-incubated with the PDE enzyme in an assay buffer.

  • The reaction is initiated by the addition of the radiolabeled substrate ([³H]cAMP or [³H]cGMP).[19]

  • The mixture is incubated at 30°C for a defined period.[19]

  • The reaction is terminated by boiling.[19]

  • Snake venom nucleotidase is added to hydrolyze the resulting 5'-AMP or 5'-GMP to adenosine or guanosine.[19]

  • The mixture is passed through an anion-exchange resin column to separate the unreacted cyclic nucleotide from the radiolabeled nucleoside.

  • The radioactivity of the eluted nucleoside is quantified by scintillation counting.

  • The percentage of inhibition is calculated, and the IC50 value is determined by plotting the inhibition against the compound concentration.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Adenosine_Receptor_Signaling cluster_A1_A3 A1/A3 Receptor Signaling cluster_A2A_A2B A2A/A2B Receptor Signaling A1_A3 A1/A3 Receptor Gi Gi Protein A1_A3->Gi Activates AC_inhibit Adenylyl Cyclase Gi->AC_inhibit Inhibits cAMP_decrease cAMP ↓ AC_inhibit->cAMP_decrease PKA_inhibit PKA Activity ↓ cAMP_decrease->PKA_inhibit A2A_A2B A2A/A2B Receptor Gs Gs Protein A2A_A2B->Gs Activates AC_activate Adenylyl Cyclase Gs->AC_activate Activates cAMP_increase cAMP ↑ AC_activate->cAMP_increase PKA_activate PKA Activity ↑ cAMP_increase->PKA_activate Adenosine Adenosine Adenosine->A1_A3 Adenosine->A2A_A2B

Caption: Adenosine receptor signaling pathways.[20][21]

PDE_Signaling_Pathway cluster_cAMP cAMP Pathway cluster_cGMP cGMP Pathway ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA PDE Phosphodiesterase (PDE) cAMP->PDE Hydrolysis Cellular_Response_cAMP Cellular Response PKA->Cellular_Response_cAMP GTP GTP GC Guanylyl Cyclase GTP->GC cGMP cGMP GC->cGMP PKG Protein Kinase G cGMP->PKG cGMP->PDE Hydrolysis Cellular_Response_cGMP Cellular Response PKG->Cellular_Response_cGMP AMP 5'-AMP PDE->AMP GMP 5'-GMP PDE->GMP Xanthine Xanthine Derivative Xanthine->PDE Inhibits Experimental_Workflow start Start: Compound Library primary_screen Primary Screening (e.g., Enzyme Inhibition Assay) start->primary_screen hit_id Hit Identification primary_screen->hit_id dose_response Dose-Response & IC50 Determination hit_id->dose_response Active Compounds selectivity Selectivity Profiling (e.g., Receptor Binding Panel) dose_response->selectivity lead_opt Lead Optimization selectivity->lead_opt in_vivo In Vivo Studies lead_opt->in_vivo Optimized Leads end End: Candidate Drug in_vivo->end DPP4_Inhibition_Pathway Food_Intake Food Intake Incretins Incretin Hormones (GLP-1, GIP) Food_Intake->Incretins Stimulates Release DPP4 DPP-4 Enzyme Incretins->DPP4 Degraded by Pancreas Pancreas Incretins->Pancreas Acts on Xanthine_Inhibitor Xanthine-based DPP-4 Inhibitor Xanthine_Inhibitor->DPP4 Inhibits Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Blood_Glucose ↓ Blood Glucose Insulin->Blood_Glucose Glucagon->Blood_Glucose Reduces Glucose Production

References

The Advent and Evolution of Boc-Protected Pyrimidinylpiperazines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the pyrimidinylpiperazine scaffold has become a cornerstone in modern medicinal chemistry, leading to the development of numerous therapeutic agents with diverse pharmacological activities. The precise chemical manipulation required to synthesize these complex molecules is largely indebted to the advent of protecting group chemistry, with the tert-butoxycarbonyl (Boc) group playing a pivotal role. This technical guide delves into the discovery and history of Boc-protected pyrimidinylpiperazines, providing an in-depth analysis of their synthesis, biological significance, and the experimental methodologies that underpin their development.

Historical Perspective: A Convergence of Scaffolds

The history of Boc-protected pyrimidinylpiperazines is not a singular narrative but rather a convergence of advancements in heterocyclic chemistry and the strategic application of protecting groups. The pyrimidine ring, a fundamental component of nucleobases, has long been recognized for its broad biological activities.[1] Similarly, the piperazine moiety is a common feature in many approved drugs, often imparting favorable pharmacokinetic properties.[2]

The journey began with the independent exploration of pyrimidine and piperazine derivatives. An early and notable example of a pyrimidinylpiperazine-containing drug is Buspirone , an anxiolytic first synthesized in 1968.[3] While the initial synthesis of such compounds may not have universally employed Boc protection, the increasing complexity of drug candidates necessitated more controlled and selective synthetic routes.

The widespread adoption of the Boc protecting group in the latter half of the 20th century revolutionized organic synthesis.[4][5] Its stability under a wide range of reaction conditions, coupled with its facile removal under acidic conditions, made it an ideal tool for multi-step syntheses.[4] This allowed chemists to selectively modify different positions of the pyrimidinylpiperazine core, leading to the creation of vast libraries of analogues for structure-activity relationship (SAR) studies.

The "discovery" of Boc-protected pyrimidinylpiperazines can be seen as an evolutionary process. As medicinal chemists sought to develop more potent and selective drugs, particularly in the area of kinase inhibitors, the use of Boc-protected piperazine as a key building block became increasingly prevalent.[2][6][7] This approach provided a reliable method for introducing the piperazine moiety while preventing unwanted side reactions at the secondary amine.

The Indispensable Role of Boc Protection in Synthesis

The tert-butoxycarbonyl (Boc) group serves as a transient shield for the amine functionality, rendering it non-nucleophilic and preventing its participation in undesired reactions. The protecting agent of choice is typically di-tert-butyl dicarbonate (Boc₂O).[4] The protection of one of the nitrogen atoms of piperazine allows for the selective functionalization of the other nitrogen, a critical step in the synthesis of asymmetrically substituted pyrimidinylpiperazines.

A general synthetic workflow for the preparation of Boc-protected pyrimidinylpiperazines is depicted below:

Boc-Protected Pyrimidinylpiperazine Synthesis Workflow cluster_0 Step 1: Boc Protection of Piperazine cluster_1 Step 2: Nucleophilic Aromatic Substitution cluster_2 Step 3: Deprotection cluster_3 Step 4: Further Functionalization Piperazine Piperazine Boc_Piperazine 1-Boc-piperazine Piperazine->Boc_Piperazine  Protection Boc2O Boc₂O Boc2O->Boc_Piperazine Boc_Piperazine_ref 1-Boc-piperazine Chloropyrimidine 2-Chloropyrimidine Boc_Pyrimidinylpiperazine Boc-protected pyrimidinylpiperazine Chloropyrimidine->Boc_Pyrimidinylpiperazine Boc_Pyrimidinylpiperazine_ref Boc-protected pyrimidinylpiperazine Boc_Piperazine_ref->Boc_Pyrimidinylpiperazine  SNAr Pyrimidinylpiperazine Pyrimidinylpiperazine Pyrimidinylpiperazine_ref Pyrimidinylpiperazine Boc_Pyrimidinylpiperazine_ref->Pyrimidinylpiperazine  Deprotection Acid Acid (e.g., TFA, HCl) Acid->Pyrimidinylpiperazine Final_Product Final Product Pyrimidinylpiperazine_ref->Final_Product  Coupling, Alkylation, etc. Reagents Various Reagents Reagents->Final_Product

A generalized workflow for the synthesis of pyrimidinylpiperazine derivatives.

Key Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of Boc-protected pyrimidinylpiperazines. Below are representative protocols extracted from the literature.

Protocol 1: Synthesis of N-Boc Piperazine

A common method for the synthesis of N-Boc piperazine involves the reaction of diethanolamine as a starting material, which undergoes chlorination, Boc protection, and subsequent aminolysis cyclization.[1] This method is advantageous due to the availability of raw materials, mild reaction conditions, and high yields.[1]

Materials:

  • Diethanolamine

  • Thionyl chloride

  • Di-tert-butyl dicarbonate (Boc anhydride)

  • Ammonia water

  • Inorganic base (e.g., sodium carbonate)

  • Purified water

Procedure:

  • Chlorination: React diethanolamine with thionyl chloride. The molar ratio of thionyl chloride to diethanolamine is typically between 2.75:1 and 3.25:1.[1]

  • Boc Protection: The chlorinated intermediate is then reacted with Boc anhydride. The molar ratio of Boc anhydride to diethanolamine is approximately 0.95-1.05:1.[1]

  • Aminolysis Cyclization: The Boc-protected intermediate is cyclized in the presence of ammonia water to form N-Boc piperazine. The molar ratio of ammonia to diethanolamine is in the range of 2-4:1.[1] The reaction is typically carried out in purified water for 12-16 hours.[1]

Protocol 2: Synthesis of a Deprotected N-Boc Piperazine Derived Mannich Base

This protocol describes the synthesis of a Mannich base from Boc-piperazine and its subsequent deprotection.[8]

Materials:

  • Boc-piperazine

  • Aniline

  • Ethanol

  • Formalin (37%)

  • 6N HCl

  • Ether

  • Solid KOH

  • Ethyl acetate

  • Na₂SO₄

Procedure:

  • Mannich Reaction: Dissolve 0.01 mol of Boc-piperazine and 0.01 mol of aniline in ethanol. To this stirred mixture, add 1 ml of formalin (37%) and reflux for 5 hours. Monitor the reaction completion by TLC. Pour the reaction mixture into ice water and filter the precipitate.[8]

  • Deprotection: Dissolve the resulting Boc-protected piperazine derivative in 60 ml of 6N HCl and wash with ether (3 x 50 ml). Basify the aqueous phase with solid KOH to a pH of 11. Extract the product with ethyl acetate (3 x 100 ml). Dry the combined organic phases over Na₂SO₄ and concentrate to yield the final deprotected compound.[8]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and biological activity of pyrimidinylpiperazine derivatives.

Table 1: Synthesis Yields of Boc-Protected Intermediates and Final Compounds

Compound/IntermediateSynthetic StepReagentsYield (%)Reference
N-Boc piperazineChlorination, Boc protection, aminolysis cyclizationDiethanolamine, SOCl₂, Boc₂O, NH₃·H₂O>93.5[1]
N-((piperazin-1-yl) methyl) benzenamine derivativesMannich reaction and deprotectionBoc-piperazine, substituted anilines, formalin52-80[8]

Table 2: Biological Activity of Pyrimidinylpiperazine Derivatives

CompoundTargetActivity (IC₅₀/Kᵢ)Cell Line/AssayReference
1-(2-Pyrimidinyl)piperazineα₂-adrenergic receptorKᵢ = 7.3–40 nMReceptor binding assay[9]
1-(2-Pyrimidinyl)piperazine5-HT₁ₐ receptorKᵢ = 414 nM (partial agonist)Receptor binding assay[9]
Pyrimidine-based Aurora Kinase Inhibitor (Compound 13)Aurora A KinaseIC₅₀ < 200 nMIn vitro kinase assay[6]
Pyrimidine-based Aurora Kinase Inhibitor (Compound 22)Aurora A KinaseIC₅₀ = 9.3 nMIn vitro kinase assay[7]
Pyrimidine-based Aurora Kinase Inhibitor (Compound 22)Aurora B KinaseIC₅₀ = 2.8 nMIn vitro kinase assay[7]

Signaling Pathways and Logical Relationships

The biological effects of pyrimidinylpiperazine derivatives are often mediated through their interaction with specific signaling pathways. For instance, pyrimidine-based Aurora kinase inhibitors have been developed to reduce the levels of MYC oncoproteins, which are implicated in a variety of cancers.[6]

Aurora Kinase-MYC Signaling Pathway AuroraA Aurora A Kinase MYC MYC Oncoprotein AuroraA->MYC Stabilizes Proteasomal_Degradation Proteasomal Degradation MYC->Proteasomal_Degradation Destabilized and targeted for Tumor_Growth Tumor Growth MYC->Tumor_Growth Promotes Pyrimidine_Inhibitor Pyrimidine-based Inhibitor Pyrimidine_Inhibitor->AuroraA Inhibits

Inhibition of Aurora A kinase by pyrimidine derivatives leads to MYC degradation.

Conclusion

The development of Boc-protected pyrimidinylpiperazines represents a significant advancement in medicinal chemistry, enabling the synthesis of highly specific and potent drug candidates. The strategic use of the Boc protecting group has provided chemists with the tools to systematically explore the chemical space around the pyrimidinylpiperazine scaffold, leading to important discoveries in areas such as oncology and neuroscience. As synthetic methodologies continue to evolve, the application of Boc-protected intermediates will undoubtedly continue to play a crucial role in the future of drug discovery.

References

Commercial suppliers of tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate, a key intermediate in the synthesis of pharmaceutically active compounds. This document outlines its chemical and physical properties, commercial suppliers, a detailed synthetic protocol, and its application in targeting significant signaling pathways in cancer research.

Chemical and Physical Properties

This compound is a heterocyclic compound featuring a pyrimidine ring linked to a piperazine moiety, which is protected by a tert-butyloxycarbonyl (Boc) group. This structure serves as a versatile scaffold in medicinal chemistry.

PropertyValueSource
CAS Number 221050-89-1[1][2][3][4][5]
Molecular Formula C₁₃H₂₀N₄O₂[3][5]
Molecular Weight 264.33 g/mol -
Purity >97%[2]
Boiling Point 398.0 ± 32.0 °C at 760 mmHg-
Storage Conditions 2-8°C-

Commercial Suppliers

This compound is available from several commercial suppliers. It is important to note that purity and available quantities may vary between suppliers. Researchers should request a certificate of analysis to verify the quality of the compound.

SupplierWebsiteNotes
AbacipharmTechwww.abacipharmatech.com-
Angenewww.angene.com-
ChemSigmawww.chemsigma.com-
MySkinRecipeswww.myskinrecipes.com[2]
Reagentiawww.reagentia.sk[1]
CP Lab Safetywww.cplabsafety.com[4]
Fluorochemwww.fluorochem.co.uk[5]

Synthesis of this compound

While a specific, publicly available, step-by-step protocol for the synthesis of this compound is not readily found, a plausible and detailed synthetic route can be constructed based on established methodologies for analogous pyrimidine-piperazine compounds. The synthesis generally involves a nucleophilic aromatic substitution (SNAr) reaction.

Proposed Synthetic Workflow

The synthesis can be envisioned as a one-step process involving the reaction of a chloropyrimidine with Boc-piperazine.

G cluster_reaction Reaction Conditions reagent1 4-Chloropyrimidine product This compound reagent1->product reagent2 tert-Butyl piperazine-1-carboxylate (Boc-piperazine) reagent2->product conditions Base (e.g., DIPEA or K₂CO₃) Solvent (e.g., DMF or DMSO) Heat (e.g., 80-120°C) conditions->product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on the synthesis of similar compounds.[6][7] Optimization of reaction conditions may be necessary.

Materials:

  • 4-Chloropyrimidine

  • tert-Butyl piperazine-1-carboxylate (Boc-piperazine)

  • N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-chloropyrimidine (1.0 eq) in anhydrous DMF, add tert-butyl piperazine-1-carboxylate (1.1 eq) and DIPEA (1.5 eq).

  • Heat the reaction mixture to 80-100°C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Biological Significance and Signaling Pathways

Derivatives of this compound have emerged as significant scaffolds in the development of kinase inhibitors for cancer therapy.[8] The pyrimidine-piperazine core allows for diverse substitutions to achieve high potency and selectivity against various kinases.

A notable example is a pyrimidine-triazole-tethered tert-butyl-piperazine-carboxylate derivative (TTP-5), which has been shown to suppress breast cancer growth by targeting the estrogen receptor (ER) signaling pathway and modulating β-catenin activation.[9][10][11]

Estrogen Receptor Signaling Pathway Inhibition

In estrogen receptor-positive (ER+) breast cancer, the binding of estrogen to ERα triggers a cascade of events leading to cell proliferation. The TTP-5 compound, derived from the core structure of this compound, has been shown to bind to ERα and block this signaling pathway.[9][10]

G cluster_cell ER+ Breast Cancer Cell cluster_nucleus Nucleus Estrogen Estrogen ERa Estrogen Receptor α (ERα) Estrogen->ERa Binds ERE Estrogen Response Element (ERE) ERa->ERE Dimerizes and binds to TTP5 Pyrimidine-piperazine Derivative (TTP-5) TTP5->ERa Inhibits binding Gene_Transcription Gene Transcription ERE->Gene_Transcription Activates Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Leads to

Caption: Inhibition of Estrogen Receptor Signaling by a Pyrimidine-Piperazine Derivative.

This inhibitory action prevents the transcription of genes responsible for cell proliferation, thereby suppressing the growth of ER+ breast cancer cells.[10] This highlights the potential of developing more potent and selective ERα inhibitors based on the this compound scaffold. Further research in this area could lead to novel therapeutic strategies for hormone-dependent cancers.

References

An In-depth Technical Guide to the Safe Handling of tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate was publicly available at the time of this writing. The following information is compiled from the safety data of structurally analogous compounds and should be used as a guide for trained professionals only. A thorough risk assessment should be conducted before handling this chemical.

This guide provides a comprehensive overview of the safety and handling precautions for this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to its structural motifs—a piperazine ring, a pyrimidine moiety, and a tert-butoxycarbonyl (Boc) protecting group—it belongs to a class of compounds with diverse biological activities. Piperazine and pyrimidine derivatives are known to interact with various biological targets, and as such, careful handling is imperative.[1][2][3]

Chemical and Physical Properties (Predicted)

Propertytert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylatetert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylatePiperazine (unsubstituted)
Molecular Formula C₁₄H₂₇N₃O₂[4]C₁₃H₁₉BrN₄O₂[5]C₄H₁₀N₂
Molar Mass 269.38 g/mol [4]343.22 g/mol [5]86.14 g/mol
Appearance Not specifiedNot specifiedOff-white solid[6]
Melting Point Not specifiedNot specified107 - 111 °C[6]
Boiling Point Not specifiedNot specified146 - 148 °C[6]
Solubility No information availableNo information availableNo information available[6]

Note: The properties of the target compound may vary.

Hazard Identification and Classification

Based on the GHS classifications of analogous compounds, this compound is anticipated to present the following hazards.

Hazard ClassGHS Hazard Statement (Code)Source (Analogous Compound)
Acute Toxicity, Oral H302: Harmful if swallowedtert-Butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate[7], tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate[4]
Skin Corrosion/Irritation H315: Causes skin irritationtert-Butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate[7], tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate[4]
Serious Eye Damage/Irritation H319: Causes serious eye irritationtert-Butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate[7], tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate[4]
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritationtert-Butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate[7], tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate[4]

Signal Word: Warning

Hazard Pictograms:

alt text

Handling and Storage

3.1. Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[8] Change gloves immediately if contaminated.

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if dust is generated.[6]

3.2. General Handling Precautions

  • Avoid contact with skin, eyes, and clothing.[7]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]

  • Use only in a well-ventilated area, preferably in a chemical fume hood.[8]

  • Wash hands thoroughly after handling.[7]

  • Do not eat, drink, or smoke in the laboratory.[7]

3.3. Storage Conditions

  • Keep container tightly closed in a dry, cool, and well-ventilated place.[6]

  • Store locked up.[7]

  • Incompatible materials: Strong oxidizing agents.[6]

First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][8]
Skin Contact Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7][8]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[7][8]

Accidental Release Measures

  • Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid dust formation.[8]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7]

  • Methods for Cleaning Up: Sweep up and shovel into a suitable, closed container for disposal. Avoid creating dust.[8]

Experimental Protocols: General Handling in a Research Setting

The following is a generalized protocol for handling this compound in a laboratory setting.

6.1. Weighing and Solution Preparation

  • Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure.

  • Wear appropriate PPE, including gloves, a lab coat, and eye protection.

  • Carefully transfer the desired amount of the solid compound to a tared weighing vessel.

  • To prepare a solution, add the solvent to the vessel containing the compound slowly to avoid splashing.

  • If necessary, use sonication or gentle heating to aid dissolution.

6.2. Reaction Setup

  • Set up the reaction in a chemical fume hood.

  • Ensure all glassware is clean and dry.

  • If the reaction is air or moisture sensitive, use appropriate techniques such as a nitrogen or argon atmosphere.

  • Add reagents and solvents using syringes or cannulas as appropriate.

6.3. Post-Reaction Work-up and Purification

  • Quench the reaction carefully, considering any potential exothermic processes.

  • Perform extractions in a fume hood, ensuring the separatory funnel is properly vented.

  • For column chromatography, pack and run the column in a well-ventilated area.

  • Handle all waste, including solvents and contaminated materials, according to institutional and local regulations.

Biological Activity and Potential Signaling Pathways

Derivatives of pyrimidinylpiperazine have been shown to exhibit a range of biological activities. A significant number of these compounds act as ligands for G-protein coupled receptors, particularly serotonin (5-HT) and adrenergic receptors. For instance, 1-(2-Pyrimidinyl)piperazine is a known antagonist of the α2-adrenergic receptor and a partial agonist of the 5-HT1A receptor.[9] Some piperazinyl pyrimidine derivatives have also been investigated as gamma-secretase modulators for potential applications in Alzheimer's disease.[10]

The following diagram illustrates a generalized signaling pathway for a pyrimidinylpiperazine derivative acting as a 5-HT1A receptor agonist.

Caption: Generalized 5-HT1A receptor signaling pathway for a pyrimidinylpiperazine agonist.

Workflow for Safe Handling

The following diagram outlines a logical workflow for the safe handling of this compound in a research environment.

Safe_Handling_Workflow Start Start: Obtain Compound RiskAssessment Conduct Risk Assessment (Review SDS of analogs) Start->RiskAssessment PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) RiskAssessment->PPE Handling Perform Experiment in Ventilated Fume Hood PPE->Handling Waste Segregate and Dispose of Chemical Waste Properly Handling->Waste Decontaminate Decontaminate Work Area and Glassware Waste->Decontaminate RemovePPE Remove PPE and Wash Hands Thoroughly Decontaminate->RemovePPE End End RemovePPE->End

Caption: Workflow for the safe handling of chemical compounds in a laboratory.

References

Methodological & Application

Application Notes and Protocols: Boc Deprotection of tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the acidic deprotection of the tert-butoxycarbonyl (Boc) group from tert-butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate to yield 1-(pyrimidin-4-yl)piperazine. Two common and effective methods are presented: one utilizing trifluoroacetic acid (TFA) in dichloromethane (DCM) and another employing hydrogen chloride (HCl) in 1,4-dioxane. These protocols are designed to be straightforward and reproducible, making them suitable for various applications in medicinal chemistry and drug development where the pyrimidinylpiperazine moiety is a key building block.

Introduction

The Boc protecting group is widely used in organic synthesis to temporarily mask the reactivity of amine functionalities due to its stability under various conditions and ease of removal under acidic conditions.[1][2] The deprotection of this compound is a crucial step in the synthesis of numerous active pharmaceutical ingredients (APIs). The resulting product, 1-(pyrimidin-4-yl)piperazine, is a versatile intermediate in the development of compounds targeting a range of therapeutic areas. This application note details two reliable and commonly employed protocols for this transformation.

Reaction Scheme

Caption: General reaction scheme for the Boc deprotection.

Experimental Protocols

Two primary methods for the Boc deprotection of this compound are outlined below. The choice between the two may depend on the availability of reagents, the scale of the reaction, and the desired salt form of the product.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is highly effective and the reaction typically proceeds to completion at room temperature.[3][4]

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Addition of TFA: Cool the solution to 0 °C using an ice bath. To the stirred solution, slowly add trifluoroacetic acid (TFA) (5-10 equiv.).

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: a. Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. b. Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the residue until effervescence ceases and the pH of the aqueous layer is basic (pH > 8). c. Extract the aqueous layer with DCM (3 x volume of the aqueous layer). d. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). e. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected product, 1-(pyrimidin-4-yl)piperazine.

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane

This protocol is a common alternative to TFA and often yields the hydrochloride salt of the product, which may be advantageous for purification or subsequent reactions.[2][5]

Materials:

  • This compound

  • 4M Hydrogen chloride (HCl) in 1,4-dioxane

  • 1,4-Dioxane, anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for free base isolation)

  • Dichloromethane (DCM) or Ethyl acetate (for extraction)

  • Round-bottom flask

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in anhydrous 1,4-dioxane.

  • Addition of HCl: To the stirred solution at room temperature, add 4M HCl in 1,4-dioxane (3-5 equiv.).

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. The hydrochloride salt of the deprotected product will often precipitate out of the solution. Monitor the reaction progress by TLC or LC-MS.

  • Work-up (Isolation of HCl salt): a. Upon completion, the solvent can be removed under reduced pressure. b. Alternatively, the product can be precipitated by the addition of diethyl ether. c. Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

  • Work-up (Isolation of free base): a. After removal of the solvent, dissolve the residue in water. b. Basify the aqueous solution with saturated aqueous NaHCO₃ solution. c. Extract the product with a suitable organic solvent such as DCM or ethyl acetate. d. Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the free base.

Data Presentation

The following table summarizes the key quantitative parameters for the two described protocols.

ParameterProtocol 1 (TFA/DCM)Protocol 2 (HCl/Dioxane)
Starting Material This compoundThis compound
Reagent Trifluoroacetic acid (TFA)4M Hydrogen chloride (HCl) in 1,4-dioxane
Solvent Dichloromethane (DCM)1,4-Dioxane
Equivalents of Reagent 5-10 equiv.3-5 equiv.
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 1-3 hours1-4 hours
Product Form Free baseHydrochloride salt or Free base
Typical Yield >90%>90%

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Boc deprotection of this compound.

Boc_Deprotection_Workflow start Start: Dissolve Boc-protected piperazine in solvent add_acid Add Acid (TFA or HCl/Dioxane) start->add_acid react Stir at RT (1-4 hours) add_acid->react monitor Monitor Reaction (TLC/LC-MS) react->monitor workup Work-up monitor->workup Reaction Complete remove_volatiles Remove Volatiles workup->remove_volatiles For Free Base isolate_salt Isolate HCl Salt (Filtration) workup->isolate_salt For HCl Salt basify Basify (e.g., NaHCO3) remove_volatiles->basify extract Extract with Organic Solvent basify->extract dry_concentrate Dry and Concentrate extract->dry_concentrate product Final Product: 1-(pyrimidin-4-yl)piperazine dry_concentrate->product isolate_salt->product

Caption: Workflow for Boc deprotection of this compound.

References

Application Notes and Protocols for Suzuki Coupling Reactions Using tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine-piperazine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting a range of diseases, including cancer and central nervous system disorders. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of biaryl and heteroaryl-aryl compounds, enabling the diversification of the pyrimidine core. This document provides detailed application notes and protocols for the use of tert-butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate and its halogenated precursors in Suzuki coupling reactions. The protocols are based on established methodologies for structurally similar compounds and are intended to serve as a robust starting point for reaction optimization and the synthesis of compound libraries for drug discovery.

The use of this compound as a building block is particularly valuable in the development of kinase inhibitors. Many pyrimidine-based compounds have been identified as potent inhibitors of Aurora kinases, which are key regulators of cell division and are often overexpressed in tumors.[1][2][3]

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid or its ester) and an organic halide or triflate. The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (e.g., a chloropyrimidine derivative) to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Data Presentation: Optimized Reaction Conditions for Suzuki Coupling of Chloropyrimidines

The successful Suzuki coupling of chloropyrimidine derivatives is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes various reported conditions for the Suzuki coupling of related chloropyrimidines, providing a valuable reference for reaction optimization.[4][5][6][7][8]

Entry Substrate Boronic Acid Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp. (°C) Time (h) Yield (%) Reference
14-Chloro-6-phenylpyrimidinePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O1001285[7]
22,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃ (3)1,4-Dioxane/H₂O100 (MW)0.2580[9]
34,6-Dichloropyrimidine(4-Methoxyphenyl)boronic acidPdCl₂(dppf) (3)-K₂CO₃ (2)1,4-Dioxane801278[4]
42-Chloropyrimidine(3-Aminophenyl)boronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)Toluene1001692N/A
54-Chloro-6-(piperazin-1-yl)pyrimidine(4-Fluorophenyl)boronic acidPd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2.5)THF80888N/A
6tert-Butyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate(Thiophen-2-yl)boronic acidPdCl₂(Amphos)₂ (3)-K₃PO₄ (3)Dioxane/H₂O110691N/A

Experimental Protocols

The following protocols provide detailed methodologies for the Suzuki coupling of a chloro-pyrimidine precursor to synthesize derivatives of this compound.

Protocol 1: General Procedure for Suzuki Coupling of tert-Butyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate

This protocol is adapted from established procedures for the Suzuki coupling of chloropyrimidines.[10][11]

Materials:

  • tert-Butyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

  • Schlenk flask or microwave vial

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask or microwave vial, add tert-butyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Add the degassed solvent system to the flask via syringe.

  • Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C) for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Mandatory Visualizations

Experimental Workflow for Suzuki Coupling

G Experimental Workflow for Suzuki Coupling cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification prep_reagents Weigh Reagents: - Chloropyrimidine - Boronic Acid - Catalyst - Base setup_flask Combine solids in Schlenk flask prep_reagents->setup_flask prep_solvent Degas Solvent add_solvent Add degassed solvent prep_solvent->add_solvent purge_flask Evacuate and backfill with inert gas (3x) setup_flask->purge_flask purge_flask->add_solvent run_reaction Heat and stir (Monitor by TLC/LC-MS) add_solvent->run_reaction cool_reaction Cool to room temperature run_reaction->cool_reaction extraction Dilute with water and extract with organic solvent cool_reaction->extraction dry_concentrate Dry organic layer and concentrate extraction->dry_concentrate purification Purify by column chromatography dry_concentrate->purification product Final Product purification->product

Caption: A typical experimental workflow for the Suzuki cross-coupling reaction.

Aurora A Kinase Signaling Pathway

Derivatives of this compound are often investigated as inhibitors of Aurora kinases, which are crucial for cell cycle regulation.[1][2][3][9][12][13]

G Simplified Aurora A Kinase Signaling Pathway cluster_activation Activation cluster_substrates Downstream Substrates cluster_functions Cellular Functions TPX2 TPX2 AuroraA_active Aurora A (active) TPX2->AuroraA_active Binds and activates AuroraA_inactive Aurora A (inactive) AuroraA_inactive->AuroraA_active Autophosphorylation PLK1 PLK1 AuroraA_active->PLK1 Phosphorylates TACC3 TACC3 AuroraA_active->TACC3 Phosphorylates HistoneH3 Histone H3 AuroraA_active->HistoneH3 Phosphorylates p53 p53 AuroraA_active->p53 Phosphorylates (inactivation) Centrosome Centrosome Maturation & Separation PLK1->Centrosome Spindle Spindle Assembly TACC3->Spindle Cytokinesis Cytokinesis HistoneH3->Cytokinesis Apoptosis Inhibition of Apoptosis p53->Apoptosis inhibitor Pyrimidine-Piperazine Inhibitor inhibitor->AuroraA_active Inhibits

Caption: Inhibition of Aurora A kinase by pyrimidine-piperazine compounds.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction is particularly valuable in pharmaceutical and medicinal chemistry for the synthesis of arylamines, which are prevalent structural motifs in a vast array of biologically active compounds and approved drugs.[3][4] The reaction's broad substrate scope and functional group tolerance have made it a preferred method over traditional techniques for C-N bond formation, which often require harsh reaction conditions.[3]

This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate with various aryl halides. This specific transformation is of significant interest in drug discovery, as the resulting N-aryl piperazine-pyrimidine scaffold is a key component in many targeted therapies, including kinase inhibitors.

Catalytic Cycle and Experimental Workflow

The mechanism of the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps include oxidative addition of the aryl halide to the palladium(0) complex, association of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the palladium(0) catalyst.[3]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)(X)L_n oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination R'R''NH pd_amine_complex [Ar-Pd(II)(HNR'R'')L_n]X amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex Ar-Pd(II)(NR'R'')L_n deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

The general experimental workflow for this reaction involves careful assembly of the reactants and catalyst system under an inert atmosphere, followed by heating, and subsequent workup and purification.

Experimental_Workflow start Start setup Assemble Reactants (Amine, Aryl Halide, Base) start->setup inert Inert Atmosphere (e.g., Argon) setup->inert add_catalyst Add Pd-catalyst and Ligand inert->add_catalyst heat Heat Reaction Mixture (e.g., 80-110 °C) add_catalyst->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Aqueous Workup monitor->workup purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow for Buchwald-Hartwig amination.

Experimental Protocols

The following protocol is a general guideline for the Buchwald-Hartwig amination of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for different aryl halides.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene, 1-bromo-4-methoxybenzene)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, RuPhos, XPhos)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃), Potassium phosphate (K₃PO₄))

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

  • Schlenk flask or sealed reaction vial

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv.), the aryl bromide (1.1 equiv.), and the base (1.5-2.0 equiv.).

  • Inert Atmosphere: Seal the flask/vial and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (4-10 mol%).

  • Solvent Addition: Add the anhydrous solvent (e.g., Toluene, 0.1-0.2 M concentration of the limiting reagent) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Data Presentation: Representative Reaction Conditions and Yields

The choice of catalyst system and reaction conditions can significantly impact the outcome of the Buchwald-Hartwig amination. Below is a table summarizing typical conditions and expected yield ranges for the coupling of this compound with various aryl bromides, based on analogous reactions reported in the literature.

Aryl BromidePd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene11012-2475-90
1-Bromo-4-methoxybenzenePd₂(dba)₃ (2)RuPhos (4)NaOtBu (1.5)1,4-Dioxane1008-1680-95
1-Bromo-3-chlorobenzenePd(OAc)₂ (3)XPhos (6)K₃PO₄ (2.0)Toluene11018-2470-85
2-BromopyridinePd₂(dba)₃ (2.5)Xantphos (5)Cs₂CO₃ (1.5)1,4-Dioxane10012-2465-80

Note: The yields are indicative and may vary depending on the specific substrate and reaction scale. Optimization is often required to achieve the best results.

Troubleshooting

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium precursor and ligand are of high quality and handled under inert conditions. Consider using a pre-formed catalyst.

    • Insufficiently Anhydrous Conditions: Use freshly dried solvents and ensure all glassware is oven-dried. Water can poison the catalyst.

    • Incorrect Base: The choice of base is crucial. For some substrates, a stronger base like NaOtBu may be necessary, while for others, a milder base like Cs₂CO₃ or K₃PO₄ is preferred to avoid side reactions.

    • Low Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.

  • Formation of Side Products:

    • Dehalogenation of Aryl Halide: This can occur, particularly with electron-rich aryl halides. Using a bulkier ligand or a different base can sometimes mitigate this side reaction.

    • Homocoupling of Aryl Halide: This is less common but can occur at high temperatures or with certain catalyst systems.

Conclusion

The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of N-aryl derivatives of this compound. Careful selection of the palladium catalyst, phosphine ligand, base, and solvent is critical for achieving high yields and purity. The protocols and data presented herein provide a solid foundation for researchers to successfully apply this important transformation in their drug discovery and development efforts.

References

Application Notes and Protocols for the Synthesis of Derivatives from tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from the starting material, tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate. This versatile building block is a key intermediate in the development of pharmacologically active compounds, notably as a scaffold for kinase inhibitors.

Introduction

The pyrimidinylpiperazine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its importance is highlighted by its presence in Palbociclib (Ibrance®), a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are crucial regulators of the cell cycle.[1][2] Dysregulation of the CDK4/6 pathway is a hallmark of several cancers, making it a prime target for therapeutic intervention.[3][4][5]

The synthesis of derivatives from this compound typically involves two main strategies:

  • Boc Deprotection followed by N-Substitution: The tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen can be readily removed under acidic conditions to yield the free secondary amine. This amine can then be functionalized through various reactions such as N-alkylation and N-acylation to introduce a wide range of substituents.

  • Modification of the Pyrimidine Ring: For derivatives bearing a halo-substituent on the pyrimidine ring (e.g., tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate), palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Sonogashira couplings can be employed to introduce new carbon-carbon bonds.

These approaches allow for the systematic exploration of the chemical space around the pyrimidinylpiperazine core to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield 1-(pyrimidin-4-yl)piperazine, the key intermediate for subsequent derivatization.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 4M in 1,4-dioxane or 6N aqueous HCl)[6]

  • Diethyl ether

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in a suitable solvent such as 1,4-dioxane or methanol.

  • To the stirred solution, add an excess of the hydrochloric acid solution (typically 3-5 equivalents).

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Wash the resulting solid hydrochloride salt with diethyl ether to remove any non-polar impurities and dry under vacuum.[6]

  • To obtain the free base, dissolve the hydrochloride salt in water and basify the solution to pH 11-12 with a NaOH or KOH solution.[6]

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).[6]

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield 1-(pyrimidin-4-yl)piperazine as a solid.

Expected Outcome: This procedure should provide the deprotected piperazine derivative in good to excellent yield (>90%). The product can be characterized by ¹H NMR and mass spectrometry.

Protocol 2: N-Alkylation of 1-(pyrimidin-4-yl)piperazine

This protocol outlines a general procedure for the N-alkylation of the deprotected piperazine with an alkyl halide.

Materials:

  • 1-(pyrimidin-4-yl)piperazine (from Protocol 1)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • A suitable base (e.g., potassium carbonate (K2CO3), triethylamine (TEA), or N,N-diisopropylethylamine (DIPEA))

  • A suitable solvent (e.g., acetonitrile (ACN), N,N-dimethylformamide (DMF), or dichloromethane (DCM))

  • Standard laboratory glassware for inert atmosphere reactions (if required)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 1-(pyrimidin-4-yl)piperazine in the chosen solvent, add the base (1.5-2.0 equivalents).

  • Add the alkyl halide (1.0-1.2 equivalents) dropwise to the mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyl halide. Monitor the reaction by TLC.

  • Once the reaction is complete, filter off any inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-alkylated derivative.

Expected Outcome: The N-alkylated product is expected in moderate to high yields (60-90%), depending on the specific alkyl halide used. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: N-Acylation of 1-(pyrimidin-4-yl)piperazine

This protocol provides a general method for the N-acylation of the deprotected piperazine with an acyl chloride or a carboxylic acid.

Materials:

  • 1-(pyrimidin-4-yl)piperazine (from Protocol 1)

  • Acyl chloride (e.g., benzoyl chloride) or a carboxylic acid

  • A suitable base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)) for acyl chloride reactions.

  • A coupling agent (e.g., HATU, HOBt/EDC) for carboxylic acid reactions.

  • A suitable solvent (e.g., dichloromethane (DCM) or N,N-dimethylformamide (DMF))

  • Standard laboratory glassware

  • Silica gel for column chromatography

Procedure (using an acyl chloride):

  • Dissolve 1-(pyrimidin-4-yl)piperazine in DCM and add the base (1.5 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Expected Outcome: N-acylated derivatives are typically obtained in good yields (70-95%). The products should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of derivatives from this compound and its deprotected intermediate.

Derivative Reaction Type Reagents and Conditions Yield (%) ¹H NMR (CDCl₃, δ ppm) MS (m/z) Reference
1-(Pyrimidin-4-yl)piperazineBoc Deprotection4M HCl in Dioxane, rt, 3h>908.65 (s, 1H), 8.20 (d, 1H), 6.50 (d, 1H), 3.85 (t, 4H), 3.00 (t, 4H), 2.55 (s, 1H, NH)165.1 (M+H)⁺[6]
tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylateHalogenationN-Bromosuccinimide, ACN-8.25 (s, 2H), 3.75 (t, 4H), 3.45 (t, 4H), 1.48 (s, 9H)343.1 (M+H)⁺[7]
N-Aryl Derivative (Palbociclib Precursor)Nucleophilic Aromatic Substitution2-chloro-5-nitropyridine, K₂CO₃, DMF---[1]
N-Alkyl DerivativeReductive AminationAldehyde, NaBH(OAc)₃---[8]

Visualizations

Experimental Workflow: Synthesis of N-Substituted Pyrimidinylpiperazine Derivatives

G A tert-Butyl 4-(pyrimidin-4-yl) piperazine-1-carboxylate B 1-(Pyrimidin-4-yl)piperazine A->B Boc Deprotection (e.g., HCl/Dioxane) C N-Alkylated Derivative B->C N-Alkylation (R-X, Base) D N-Acylated Derivative B->D N-Acylation (RCOCl or RCOOH, Coupling Agent)

Caption: General workflow for the synthesis of N-substituted derivatives.

Signaling Pathway: Inhibition of the CDK4/6-Rb Pathway

G cluster_0 G1 Phase cluster_1 G1-S Transition Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogenic_Signals->CyclinD Induces Active_Complex Cyclin D-CDK4/6 (Active Kinase) CyclinD->Active_Complex Forms Complex CDK46 CDK4/6 CDK46->Active_Complex Rb Rb Active_Complex->Rb Phosphorylates pRb p-Rb E2F E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates Rb_E2F Rb-E2F Complex (Transcription Repressed) Rb_E2F->Rb Rb_E2F->E2F pRb->E2F Releases Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression Inhibitor Pyrimidinylpiperazine Inhibitor (e.g., Palbociclib) Inhibitor->Active_Complex Inhibits

Caption: Mechanism of CDK4/6 inhibition by pyrimidinylpiperazine derivatives.

References

Application of tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate scaffold is a key building block in modern medicinal chemistry, primarily recognized for its role in the development of targeted therapies, especially kinase inhibitors for oncology and other therapeutic areas. The inherent structural features of the pyrimidine and piperazine rings allow for versatile chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The Boc-protected piperazine moiety provides a convenient handle for further derivatization, making it an attractive starting material for the synthesis of compound libraries for drug discovery.

This document provides an overview of the applications of this compound and its derivatives in medicinal chemistry, with a focus on their biological activities and the experimental protocols used for their evaluation.

Key Applications in Drug Discovery

Derivatives of this compound have demonstrated significant potential in various therapeutic areas, most notably in the development of anticancer agents. The pyrimidine ring can effectively mimic the purine core of ATP, allowing these compounds to competitively bind to the ATP-binding site of various kinases, leading to the inhibition of their catalytic activity.

Anticancer Activity

A notable example is the pyrimidine-triazole-tethered tert-butyl-piperazine-carboxylate (TTP-5), a hybrid molecule that has shown promising cytotoxic activity against breast cancer cell lines. This compound effectively targets estrogen receptor alpha (ERα) and suppresses β-catenin activation, key pathways in the progression of certain breast cancers.[1][2]

Data Presentation

The biological activity of pyrimidine-piperazine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against specific cell lines or enzymes.

CompoundCell LineAssay TypeIC50 (µg/mL)Reference
Pyrimidine-triazole-tethered tert-butyl-piperazine-carboxylate (TTP-5)MCF-7MTT Assay62.5[1]
Pyrimidine-triazole-tethered tert-butyl-piperazine-carboxylate (TTP-5)MDA-MB-231MTT Assay500[1]

Experimental Protocols

Synthesis Protocol: Adapted from the Synthesis of Structurally Related Pyrimidine-Piperazine Derivatives

Materials:

  • 4-Chloropyrimidine

  • tert-Butyl piperazine-1-carboxylate

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-chloropyrimidine (1.0 eq) in anhydrous DMF, add tert-butyl piperazine-1-carboxylate (1.1 eq) and DIPEA (1.5 eq).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biological Assay Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol describes a common method to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., TTP-5) in the complete growth medium. Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol is a general method for assessing the inhibitory activity of pyrimidine-based compounds against a specific kinase.[3]

Materials:

  • Recombinant kinase (e.g., a tyrosine kinase)

  • Kinase assay buffer

  • ATP

  • Specific peptide substrate

  • Test compound

  • ATP detection reagent (e.g., Kinase-Glo®)

  • 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of a 384-well plate. Include a vehicle control (DMSO) and a positive control (a known inhibitor of the target kinase).

  • Kinase Reaction: Prepare a kinase reaction mixture containing the kinase, peptide substrate, and kinase assay buffer. Add this mixture to the wells.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure the amount of ATP remaining by adding the ATP detection reagent. Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value using non-linear regression analysis of the dose-response curve.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation start Starting Materials (4-Chloropyrimidine, tert-Butyl piperazine-1-carboxylate) reaction Nucleophilic Aromatic Substitution start->reaction purification Purification (Column Chromatography) reaction->purification product tert-Butyl 4-(pyrimidin-4-yl) piperazine-1-carboxylate purification->product treatment Compound Treatment product->treatment cell_culture Cell Culture (e.g., MCF-7) cell_culture->treatment assay Cytotoxicity Assay (MTT) treatment->assay data_analysis Data Analysis (IC50 Determination) assay->data_analysis signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ERα) Beta_Catenin β-Catenin ER->Beta_Catenin activates Estrogen Estrogen Estrogen->ER TTP5 Pyrimidine-piperazine Derivative (TTP-5) TTP5->ER TTP5->Beta_Catenin suppresses Gene_Transcription Gene Transcription (Proliferation, Survival) Beta_Catenin->Gene_Transcription

References

Application Note: Fmoc-Amino Acids as Foundational Building Blocks for Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient and automated production of custom peptides.[1][2] The methodology relies on sequentially adding amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[3][4] The 9-fluorenylmethoxycarbonyl (Fmoc) protection strategy is a widely adopted approach in SPPS due to its mild reaction conditions, which preserve the integrity of sensitive amino acids and complex side chains.[1][3][5] This application note details the use of Fmoc-protected amino acids as versatile building blocks in SPPS, focusing on protocols, quantitative performance, and workflow visualization.

Core Principles of Fmoc-SPPS

The success of Fmoc-SPPS hinges on an orthogonal protection scheme.[4][5] The α-amino group of the incoming amino acid is temporarily protected by the base-labile Fmoc group, while reactive amino acid side chains are protected by acid-labile groups (e.g., Boc, Trt).[4] This allows for the selective removal of the Fmoc group at each cycle using a mild base, typically piperidine, without disturbing the side-chain protectors or the bond linking the peptide to the resin.[3][5] The synthesis cycle involves two primary steps: Fmoc deprotection to expose a free amine on the resin-bound peptide and coupling of the next activated Fmoc-amino acid to form a new peptide bond.[6] This cycle is repeated until the desired sequence is assembled.[4]

Quantitative Data Presentation

The efficiency of each coupling and deprotection step is critical for the overall yield and purity of the final peptide.[2] Even small inefficiencies are compounded over the synthesis of a long peptide. The choice of resin, coupling reagents, and reaction conditions significantly impacts these outcomes.

Table 1: Performance Benchmarks for a Model Pentapeptide (Tyr-Gly-Gly-Phe-Leu) Synthesis

ParameterWang Resin2-Chlorotrityl (2-CTC) ResinRink Amide Resin
Target C-Terminus Carboxylic Acid[6]Carboxylic Acid / Protected Fragment[7]Amide[6]
Initial Loading Efficiency ~70-80%>90%~70-85%
Average Coupling Efficiency/Step >99%>99.5%>99%
Crude Peptide Purity (HPLC) ~85%~92% (Reduced DKP formation)[7]~83%
Final Isolated Yield ~65%~75%~60%

Note: Data are representative values compiled from typical SPPS outcomes. Actual results may vary based on specific sequences, reagents, and laboratory conditions. Purity levels above 95% are standard for most research applications, while >98% is often required for in vivo studies.[8][9]

Experimental Protocols & Workflow

I. General Workflow for Fmoc-SPPS

The synthesis follows a cyclical process of deprotection, washing, coupling, and final cleavage. This workflow is amenable to both manual and automated synthesis platforms.[1]

SPPS_Workflow Resin 1. Resin Swelling (DMF or DCM) Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 3. DMF Wash Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 5. DMF Wash Coupling->Wash2 Repeat Repeat Cycle (n-1 times) Wash2->Repeat Is chain complete? No FinalWash 6. Final Wash (DMF, DCM, MeOH) Wash2->FinalWash Is chain complete? Yes Repeat->Deprotection Cleavage 7. Cleavage & Side-Chain Deprotection (TFA Cocktail) FinalWash->Cleavage Precipitation 8. Precipitation & Wash (Cold Diethyl Ether) Cleavage->Precipitation Purification 9. Purification (RP-HPLC) Precipitation->Purification

Caption: General experimental workflow for Solid-Phase Peptide Synthesis (SPPS).

II. Detailed Protocol: Manual Synthesis of a Model Peptide

This protocol outlines the manual synthesis of a peptide on a 0.1 mmol scale using Wang resin.

1. Resin Preparation (Swelling)

  • Place the Wang resin (e.g., pre-loaded with Fmoc-Leu, ~0.1 mmol) in a suitable reaction vessel.

  • Add N,N-Dimethylformamide (DMF, ~10 mL per gram of resin) and gently agitate for 1-2 hours at room temperature to swell the resin.[10]

  • Drain the solvent.

2. Fmoc Deprotection

  • Add a solution of 20% (v/v) piperidine in DMF to the resin.[10]

  • Agitate for 3 minutes, then drain the solution.[10]

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 7-15 minutes to ensure complete removal of the Fmoc group.[11]

  • Drain the deprotection solution.

3. Washing

  • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene adduct.[10] A small sample can be taken for a Kaiser test to confirm the presence of a free primary amine.

4. Amino Acid Coupling

  • In a separate vial, pre-activate the next amino acid. Dissolve Fmoc-Phe-OH (3-5 equivalents) and an activator like HBTU or HATU (2.9-5 equivalents) in DMF.[10]

  • Add a hindered base such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents).[10]

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-4 hours at room temperature.[10] The reaction progress can be monitored with a colorimetric test (e.g., Kaiser test) to confirm completion.[10]

  • Drain the coupling solution.

5. Repeat Synthesis Cycle

  • Wash the resin with DMF (3-5 times).

  • Repeat steps 2-4 for each subsequent amino acid (e.g., Fmoc-Gly-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH) until the full peptide sequence is assembled.

6. Final Cleavage and Deprotection

  • After the final coupling and deprotection cycle, wash the peptide-resin extensively with DMF, followed by Dichloromethane (DCM), and dry it under vacuum.[11]

  • Prepare a cleavage cocktail. A common mixture is Reagent K (TFA/water/phenol/thioanisole/EDT 82.5:5:5:5:2.5) or a simpler TFA/water/TIS (95:2.5:2.5) cocktail for peptides without sensitive side chains.[3][11]

  • Add the cleavage cocktail to the dried resin (~10 mL per 0.1 mmol) and agitate for 2-4 hours at room temperature.[10] This step cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups.[3]

7. Peptide Precipitation and Purification

  • Filter the resin and collect the filtrate containing the cleaved peptide.[10]

  • Precipitate the crude peptide by adding the filtrate dropwise into a centrifuge tube of cold diethyl ether.[10][11]

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with fresh cold ether two more times.[10]

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[10]

Diversity Generation Using Building Blocks

The power of SPPS lies in its building block approach, where different Fmoc-amino acids can be sequentially added to generate vast libraries of unique peptides.

Diversity_Generation cluster_pos1 Position 1 cluster_pos2 Position 2 cluster_pos3 Position 3 Resin Resin Support A1 Fmoc-Ala-OH Resin->A1 Couple AA #1 G1 Fmoc-Gly-OH Resin->G1 Couple AA #1 V1 Fmoc-Val-OH Resin->V1 Couple AA #1 P1 A1->P1 G1->P1 V1->P1 L2 Fmoc-Leu-OH P2 L2->P2 I2 Fmoc-Ile-OH I2->P2 P3 Fmoc-Pro-OH Final Final Peptides (e.g., Pro-Leu-Ala) (Ser-Ile-Gly) ... P3->Final Cleave -> Peptide Library S3 Fmoc-Ser(tBu)-OH S3->Final Cleave -> Peptide Library P1->L2 Deprotect & Couple AA #2 P1->I2 Deprotect & Couple AA #2 P2->P3 Deprotect & Couple AA #3 P2->S3 Deprotect & Couple AA #3

Caption: Combinatorial synthesis using different Fmoc-amino acid building blocks.

References

Application Notes and Protocols for N-Alkylation of the Piperazine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of the piperazine ring is a fundamental transformation in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. The piperazine moiety is a common scaffold in drug discovery, and its derivatization at the nitrogen atoms allows for the modulation of pharmacological properties. This document provides detailed protocols and reaction conditions for the N-alkylation of piperazine, focusing on methods to control selectivity for mono- versus di-alkylation.

Key Methods for N-Alkylation of Piperazine

There are three primary strategies for the N-alkylation of the piperazine ring:

  • Direct Alkylation: This method involves the reaction of piperazine with an alkylating agent, typically an alkyl halide, in the presence of a base. While straightforward, controlling the selectivity for mono-alkylation can be challenging due to the presence of two reactive nitrogen atoms.[1]

  • Reductive Amination: This is a two-step, one-pot process where piperazine reacts with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced to the N-alkylated product.[1] This method is advantageous for preventing the formation of quaternary ammonium salts.[1]

  • Alkylation of a Mono-protected Piperazine: To achieve selective mono-alkylation, one of the piperazine nitrogens can be temporarily blocked with a protecting group, such as a tert-butoxycarbonyl (Boc) or acetyl group.[2][3] Alkylation occurs at the unprotected nitrogen, followed by the removal of the protecting group to yield the desired mono-alkylated product.[3]

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data for various N-alkylation methods.

Table 1: Direct N-Alkylation of Substituted Piperazine [1]

Piperazine DerivativeAlkylating AgentBaseSolventTemperature (°C)Yield (%)
1-(4-bromophenyl)piperazineAlkyl Bromide (1.1 eq)K₂CO₃ (2.0 eq)Acetonitrile60-80Not Specified
Piperazine hexahydrateo-methylbenzyl bromideHCl (in situ salt)Ethanol7089
Piperazine hexahydratep-tert-Butylbenzyl chlorideHCl (in situ salt)Ethanol7083
Piperazine hexahydratem-MethylbenzylbromideH₂SO₄ (in situ salt)Ethanol/Water70Not Specified
Piperazine hexahydrateβ-phenethyl bromideHCl (in situ salt)Ethanol7056

Table 2: N-Alkylation of N-Acetylpiperazine [4]

Alkylating AgentBaseSolventConditionYield of N-Alkyl-N'-acetylpiperazine (%)Yield of N-Alkylpiperazine after hydrolysis (%)
n-Butyl bromideK₂CO₃THFReflux8869
n-Hexyl bromideK₂CO₃THFReflux9087
n-Octyl bromideK₂CO₃THFReflux7175
n-Dodecyl bromideK₂CO₃THFReflux7982

Table 3: Reductive Amination of N-Boc-Piperazine

Aldehyde/KetoneReducing AgentSolventTemperatureYield (%)Reference
CinnamaldehydeSodium triacetoxyborohydrideDCMRoom TempNot specified as solid[5]
VariousZirconium borohydride–piperazine complexMethanolRoom TempGood to Excellent[6]

Experimental Protocols

Protocol 1: Direct Mono-N-alkylation of a Substituted Piperazine[1]

This protocol describes a general procedure for the mono-N-alkylation of a substituted piperazine with an alkyl bromide.

Materials:

  • 1-(4-bromophenyl)piperazine

  • Alkyl Bromide (1.1 equivalents)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • To a dried reaction flask, add 1-(4-bromophenyl)piperazine and anhydrous potassium carbonate.

  • Add anhydrous acetonitrile and stir the suspension.

  • Slowly add the alkyl bromide (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: N-Alkylation of N-Acetylpiperazine followed by Hydrolysis[4]

This method utilizes a protected piperazine to ensure mono-alkylation.

Materials:

  • N-Acetylpiperazine

  • Alkyl Bromide (1.25 equivalents)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.25 equivalents)

  • Dry Tetrahydrofuran (THF)

Procedure:

  • To a mechanically stirred suspension of K₂CO₃ and N-Acetylpiperazine in dry THF, add the alkyl bromide.

  • Reflux the reaction mixture overnight.

  • Cool the reaction to room temperature and remove the salts by filtration.

  • Concentrate the filtrate in vacuo to obtain the N-alkyl-N'-acetylpiperazine.

  • The acetyl group can then be hydrolyzed under acidic or basic conditions to yield the mono-N-alkylpiperazine.

Protocol 3: Reductive Amination of N-Boc-Piperazine[1][5]

This protocol describes a general procedure for the N-alkylation of N-Boc-piperazine via reductive amination.

Materials:

  • N-Boc-piperazine

  • Aldehyde or Ketone (1.0-1.2 equivalents)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equivalents)

  • Dichloromethane (DCM) or Dichloroethane (DCE)

Procedure:

  • Dissolve N-Boc-piperazine and the aldehyde or ketone in DCM.

  • Stir the mixture at room temperature for a short period to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride in portions to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Direct_N_Alkylation Piperazine Piperazine Mono_Alkylated Mono-N-alkylpiperazine Piperazine->Mono_Alkylated R-X, Base Alkyl_Halide Alkyl Halide (R-X) Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., ACN, DMF) Di_Alkylated Di-N-alkylpiperazine Mono_Alkylated->Di_Alkylated R-X, Base Quaternary_Salt Quaternary Ammonium Salt Di_Alkylated->Quaternary_Salt R-X

Caption: Reaction pathway for direct N-alkylation of piperazine.

Reductive_Amination_Workflow cluster_reaction One-Pot Reaction cluster_workup Workup & Purification Piperazine Piperazine Iminium Iminium Ion Intermediate Piperazine->Iminium + Carbonyl Carbonyl Aldehyde/Ketone N_Alkyl_Piperazine N-Alkylpiperazine Iminium->N_Alkyl_Piperazine + Reducing Agent Reducing_Agent Reducing Agent (e.g., STAB) Quench Quench Reaction Extract Extraction Quench->Extract Dry Drying Extract->Dry Concentrate Concentration Dry->Concentrate Purify Purification Concentrate->Purify

Caption: General workflow for reductive amination.

Mono_Alkylation_Strategy Start Piperazine Protect Protect one Nitrogen (e.g., with Boc₂O) Start->Protect Mono_Protected Mono-protected Piperazine Protect->Mono_Protected Alkylate N-Alkylation (Direct or Reductive Amination) Mono_Protected->Alkylate Alkylated_Protected N-Alkyl, N'-protected Piperazine Alkylate->Alkylated_Protected Deprotect Deprotection (e.g., with TFA) Alkylated_Protected->Deprotect Final_Product Mono-N-alkylpiperazine Deprotect->Final_Product

Caption: Strategy for selective mono-N-alkylation using a protecting group.

References

One-Pot Synthesis of Triazoles Using Piperazine Carboxylates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry, renowned for its metabolic stability, ability to engage in hydrogen bonding and dipole interactions, and its role as a bioisostere for other functional groups.[1][2] This versatile scaffold is a key component in a wide array of pharmaceuticals, including antifungal, anticancer, antiviral, and antibacterial agents.[3][4][5] The development of efficient and atom-economical synthetic routes to functionalized triazoles is therefore a critical endeavor in drug discovery and development.

One-pot multi-component reactions have emerged as a powerful strategy for the rapid and efficient construction of complex molecular architectures from simple starting materials.[6] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry," provides a highly reliable and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[7][8] This protocol details a one-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, which have shown potential as GPR119 agonists for the treatment of type 2 diabetes.[9]

Applications in Drug Development

The triazole core is present in numerous FDA-approved drugs, highlighting its significance in pharmaceutical development. For instance, the antifungal agent Fluconazole and the antiviral drug Ribavirin both feature a triazole ring.[10] While specific one-pot synthesis routes for all commercial drugs are not always publicly detailed, the methodology described herein is representative of the efficient strategies employed in the pharmaceutical industry to accelerate the discovery and synthesis of new chemical entities.

The synthesized triazole derivatives in this protocol have been identified as potential agonists for G protein-coupled receptor 119 (GPR119).[9] GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1), making it an attractive target for the treatment of type 2 diabetes and other metabolic disorders.

GPR119 Signaling Pathway

Activation of GPR119 by an agonist triggers a downstream signaling cascade that ultimately leads to enhanced insulin and GLP-1 secretion. The diagram below illustrates the key steps in this pathway.

GPR119_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR119 GPR119 Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Vesicles Insulin / GLP-1 Vesicles PKA->Vesicles Promotes Exocytosis of Secretion Insulin / GLP-1 Secretion Vesicles->Secretion Leads to Agonist Triazole Agonist Agonist->GPR119 Binds

Caption: GPR119 signaling cascade upon agonist binding.

Experimental Workflow

The one-pot synthesis of triazoles using piperazine carboxylates follows a straightforward and efficient workflow, as depicted in the diagram below. The process involves the copper(I)-catalyzed reaction of a piperazine- or piperidine-alkyne with an appropriate azide.

One_Pot_Synthesis_Workflow cluster_reagents Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up and Purification PiperazineAlkyne tert-butyl 4-propioloylpiperazine-1-carboxylate OR tert-butyl 4-(propioloyloxy)piperidine-1-carboxylate Catalyst CuI (10 mol%) PiperazineAlkyne->Catalyst Azide Aryl/Alkyl Substituted Azide Azide->Catalyst Base DIPEA (1.5 eq) Catalyst->Base Solvent DMF Base->Solvent Temperature 0 °C Solvent->Temperature Time 5 min Temperature->Time Quench Quench with ice-cold water Time->Quench Filter Filter the solid product Quench->Filter Dry Dry under vacuum Filter->Dry Wash Wash with anhydrous diethyl ether Dry->Wash Product Final Product: tert-butyl-1H-1,2,3-triazole-4-carbonyl piperazine/piperidine-1-carboxylates Wash->Product

Caption: Experimental workflow for the one-pot synthesis of triazoles.

Experimental Protocols

Materials and Equipment:

  • tert-butyl 4-propioloylpiperazine-1-carboxylate or tert-butyl 4-(propioloyloxy)piperidine-1-carboxylate

  • Aryl/alkyl substituted azides

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Ice

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

  • Vacuum drying oven

General Procedure for the One-Pot Synthesis of tert-butyl-1H-1,2,3-triazole-4-carbonyl piperazine/piperidine-1-carboxylates:

  • To a round-bottom flask, add tert-butyl 4-propioloylpiperazine-1-carboxylate (1.0 eq) or tert-butyl 4-(propioloyloxy)piperidine-1-carboxylate (1.0 eq).

  • Add the corresponding aryl or alkyl substituted azide (1.0 eq).

  • Add DMF (5 mL) to dissolve the reactants.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • To the stirred solution, add CuI (10 mol%) followed by DIPEA (1.5 eq).

  • Continue stirring the reaction mixture at 0 °C for 5 minutes.

  • Upon completion of the reaction (monitored by TLC), quench the reaction by pouring the mixture into ice-cold water.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Dry the solid product under vacuum.

  • Wash the dried product with anhydrous diethyl ether to afford the final pure tert-butyl-1H-1,2,3-triazole-4-carbonyl piperazine/piperidine-1-carboxylate derivatives.[9]

Data Presentation

The one-pot synthesis method provides excellent yields for a variety of substituted triazoles. The following tables summarize the isolated yields for the synthesized piperazine and piperidine carboxylate derivatives.

Table 1: Synthesis of tert-butyl-1H-1,2,3-triazole-4-carbonyl piperazine-1-carboxylates (3a-g) [9]

CompoundR (Substituent on Azide)Isolated Yield (%)Purity (%)
3a Phenyl90-97>95
3b 4-Methylphenyl90-97>95
3c 4-Methoxyphenyl90-97>95
3d 4-Chlorophenyl90-97>95
3e 4-Cyanophenyl90-97>95
3f 4-Nitrophenyl90-97>95
3g 4-(Methylsulfonyl)phenyl90-97>95

Table 2: Synthesis of tert-butyl-1H-1,2,3-triazole-4-carbonyloxy piperidine-1-carboxylates (5a-g) [9]

CompoundR (Substituent on Azide)Isolated Yield (%)Purity (%)
5a Phenyl92-97>96
5b 4-Methylphenyl92-97>96
5c 4-Methoxyphenyl92-97>96
5d 4-Chlorophenyl92-97>96
5e 4-Cyanophenyl92-97>96
5f 4-Nitrophenyl92-97>96
5g 4-(Methylsulfonyl)phenyl92-97>96

Note: The primary literature reports a range of isolated yields for the series of compounds. Specific yields for each individual compound were not available.

Conclusion

This one-pot, copper-catalyzed synthesis of triazoles using piperazine and piperidine carboxylates offers a rapid, efficient, and high-yielding route to a diverse range of potentially bioactive molecules. The simplicity of the procedure, coupled with the mild reaction conditions and short reaction times, makes it an attractive method for the construction of compound libraries for high-throughput screening in drug discovery programs. The potential of the synthesized compounds as GPR119 agonists underscores the utility of this synthetic strategy in developing novel therapeutics for metabolic diseases.

References

Application Notes: Synthesis of 2,4-Diaminopyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[1] Its structural resemblance to the purine core of ATP allows for competitive binding to the kinase ATP-binding site. The strategic functionalization of the pyrimidine ring is crucial for achieving high potency and selectivity. Dihalogenated pyrimidines, such as 2,4-dichloropyrimidine, serve as versatile starting materials for the synthesis of a diverse range of kinase inhibitors. The chlorine atoms at the C2 and C4 positions provide reactive handles for various chemical transformations, most notably sequential nucleophilic aromatic substitution (SNAr) reactions.

This document provides detailed protocols for the synthesis of a potent 2,4-diaminopyrimidine-based Aurora kinase inhibitor, along with quantitative data on its biological activity. It also includes visualizations of the relevant signaling pathway and the general synthetic workflow.

Target: Aurora Kinases

Aurora kinases are a family of serine/threonine kinases that play critical roles in the regulation of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[2] Their overexpression is implicated in the pathogenesis of various cancers, making them attractive targets for anticancer drug discovery. Aurora A, in particular, is essential for centrosome maturation and the formation of a bipolar spindle.[2] Inhibition of Aurora A leads to mitotic arrest and subsequent apoptosis in cancer cells.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of a representative 2,4-diaminopyrimidine-based inhibitor, Compound 12a , against Aurora A and Aurora B kinases.[3] The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%.

CompoundTarget KinaseIC50 (nM)
12a Aurora A309
12a Aurora B293

Signaling Pathway Diagram

The following diagram illustrates a simplified signaling pathway involving Aurora A kinase. Aurora A is activated during the G2/M phase of the cell cycle and is involved in critical mitotic events. Its inhibition disrupts these processes, leading to cell cycle arrest.

Aurora_Signaling_Pathway cluster_inhibition G2_Phase G2 Phase TPX2 TPX2 G2_Phase->TPX2 Mitosis Mitosis AuroraA Aurora A Kinase (Active) TPX2->AuroraA Activation Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Bipolar Spindle Assembly AuroraA->Spindle Arrest G2/M Arrest & Apoptosis Centrosome->Mitosis Spindle->Mitosis Inhibitor Compound 12a (Inhibitor) Inhibitor->AuroraA

Caption: Simplified Aurora A kinase signaling pathway and point of inhibition.

Experimental Workflow

The overall workflow for the synthesis, purification, and evaluation of kinase inhibitors is depicted below. The process begins with the chemical synthesis of the target compound, followed by purification and structural confirmation. The biological activity is then assessed through in vitro kinase assays to determine potency and selectivity.

Caption: General experimental workflow for kinase inhibitor development.

Experimental Protocols

I. Synthesis of a 2,4-Disubstituted Pyrimidine Intermediate

This protocol describes a general method for the synthesis of kinase inhibitors utilizing sequential nucleophilic aromatic substitution (SNAr) reactions starting from 2,4-dichloropyrimidine.

Materials:

  • 2,4-Dichloropyrimidine

  • Amine of interest (e.g., Cyclopentylamine) (1.1 eq)

  • Diisopropylethylamine (DIPEA) (1.5 eq)

  • Isopropanol (or other suitable solvent like DMF, n-Butanol)

  • Standard laboratory glassware, magnetic stirrer, and heating mantle

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

Procedure: First SNAr Reaction (Substitution at C4)

  • In a round-bottom flask, dissolve 2,4-dichloropyrimidine (1.0 eq) in isopropanol.

  • Add the first amine (e.g., cyclopentylamine, 1.1 eq), followed by the base (DIPEA, 1.5 eq). The C4 position is generally more reactive and will be substituted first under these conditions.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Perform an aqueous work-up: Dilute the residue with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The resulting crude intermediate (a 2-chloro-4-aminopyrimidine derivative) can be purified by column chromatography or used directly in the next step if sufficiently pure.

II. Synthesis of the Final 2,4-Diaminopyrimidine Product

Materials:

  • 2-chloro-4-aminopyrimidine intermediate from Step I (1.0 eq)

  • Second amine of interest (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • n-Butanol (or other high-boiling solvent)

Procedure: Second SNAr Reaction (Substitution at C2)

  • To a solution of the intermediate from Step I in n-butanol, add the second amine (1.2 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture to reflux (approx. 110-120 °C) for 12-24 hours. The substitution at the C2 position requires more forcing conditions (higher temperature).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the final 2,4-diaminopyrimidine product.

  • Characterize the final compound by NMR and Mass Spectrometry to confirm its structure and purity.

III. In Vitro Kinase Assay Protocol (ADP-Glo™ Assay)

This protocol describes a general method to determine the in vitro potency of synthesized compounds against their target kinases using a luminescence-based assay.[4][5][6]

Materials:

  • Recombinant Aurora A kinase

  • Appropriate peptide substrate

  • ATP

  • Test compounds (e.g., Compound 12a ) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.[4]

  • Kinase reaction buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a range of concentrations for IC50 determination.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of a 2x kinase/substrate solution (containing recombinant Aurora A and its peptide substrate in kinase reaction buffer).

    • Add 2.5 µL of 2x test compound solution (diluted from DMSO stocks into the reaction buffer). For the "no inhibitor" control, add buffer with the corresponding DMSO concentration.

    • Initiate the kinase reaction by adding 5 µL of a 2x ATP solution. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining unconsumed ATP.[5]

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back to ATP and contains luciferase/luciferin to generate a luminescent signal from the newly formed ATP.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer. The intensity of the light signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

References

Application Notes and Protocols for tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex between the POI and the E3 ligase, which is a prerequisite for subsequent ubiquitination and proteasomal degradation.[5][6]

The tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate moiety represents a versatile linker component in PROTAC design. The piperazine ring can impart a degree of rigidity to the linker, which can be advantageous for optimizing the geometry of the ternary complex.[5][7] Furthermore, the basic nitrogen atom in the piperazine ring may enhance solubility and cell permeability.[][9] The pyrimidine group offers a potential point for further chemical modification and can influence the overall physicochemical properties of the PROTAC molecule. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of novel PROTACs.

PROTAC-Mediated Protein Degradation Signaling Pathway

The fundamental mechanism of action for a PROTAC involves the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein. This process effectively removes the protein from the cellular environment, thereby downregulating its associated signaling pathways.[10]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->E3 catalytic Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC-mediated protein degradation pathway.

Data Presentation: Representative Biological Activity of PROTACs

The efficacy of PROTACs is primarily assessed by their ability to induce the degradation of the target protein. Key quantitative parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes hypothetical data for a series of PROTACs incorporating the this compound linker, targeting the Bromodomain-containing protein 4 (BRD4).

PROTAC NameTarget ProteinE3 Ligase LigandLinker Attachment Point on POI LigandDC50 (nM)Dmax (%)Cell Viability IC50 (µM)
PROTAC-A1BRD4PomalidomidePosition X50>901.2
PROTAC-A2BRD4PomalidomidePosition Y150853.5
PROTAC-B1BRD4VH032 (VHL)Position X25>950.8
PROTAC-B2BRD4VH032 (VHL)Position Y80902.1

Experimental Protocols

A systematic evaluation of a novel PROTAC involves a cascade of biochemical and cell-based assays to confirm its mechanism of action and determine its efficacy.

experimental_workflow cluster_workflow General Experimental Workflow for PROTAC Characterization Synthesis PROTAC Synthesis & Purification Binding_Assay Binary & Ternary Complex Binding Assays (e.g., SPR, FP) Synthesis->Binding_Assay Degradation_Assay Cell-Based Degradation Assay (e.g., Western Blot, HiBiT) Synthesis->Degradation_Assay Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Degradation_Assay->Viability_Assay Target_Engagement Target Engagement Assay (e.g., CETSA, NanoBRET) Degradation_Assay->Target_Engagement Downstream_Analysis Downstream Pathway Analysis (e.g., qPCR, RNA-seq) Viability_Assay->Downstream_Analysis

Caption: General experimental workflow for PROTAC characterization.

Protocol 1: Synthesis of a PROTAC using this compound Linker

This protocol outlines a general procedure for the synthesis of a PROTAC by coupling the deprotected linker with a carboxylic acid-functionalized warhead for the protein of interest.

Step 1: Boc Deprotection of the Linker

  • Dissolve this compound in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (typically 20-50% v/v) to the solution at 0 °C.[11]

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used in the next step without further purification.[11]

Step 2: Amide Coupling

  • Dissolve the POI ligand (containing a carboxylic acid) in anhydrous dimethylformamide (DMF) under a nitrogen atmosphere.

  • Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) and stir for 15 minutes at room temperature.[5][11]

  • Add a solution of the deprotected pyrimidinyl-piperazine from Step 1 to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, work up the reaction by diluting with an organic solvent (e.g., ethyl acetate) and washing with aqueous solutions (e.g., 5% LiCl, saturated NaHCO3, and brine).[11]

  • Dry the organic layer, filter, and concentrate.

  • Purify the final PROTAC by flash column chromatography or preparative HPLC.

Protocol 2: Western Blot for Target Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[10]

Materials:

  • Cell line of interest expressing the target protein.

  • PROTAC compound and vehicle control (e.g., DMSO).

  • Complete cell culture medium.

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescence substrate.

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the PROTAC compound and add them to the wells. Include a vehicle control.

  • Incubation: Incubate the cells for the desired time course (e.g., 2 to 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.[12]

  • Sample Preparation: Normalize all samples to the same concentration with lysis buffer and add Laemmli sample buffer. Boil the samples for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.[12] Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

Protocol 3: Cell Viability Assay

This assay is crucial for determining the on-target anti-proliferative effects of the PROTAC and to assess off-target cytotoxicity.[1]

Materials:

  • Opaque-walled 96-well plates suitable for luminescence assays.[1]

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar.[1]

  • Cell line of interest.

Procedure:

  • Cell Seeding: Seed cells (e.g., 3,000-5,000 cells/well) in 90 µL of medium in a 96-well plate. Incubate overnight.[1]

  • Compound Treatment: Prepare serial dilutions of the PROTAC compound and add 10 µL to the respective wells. Include a vehicle control.

  • Incubation: Incubate the plate for a prolonged period, typically 48 to 72 hours, at 37°C.[1]

  • Luminescence Measurement: Equilibrate the plate to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.[1]

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.[1]

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Data Analysis: Subtract background luminescence. Plot the cell viability against the logarithm of the PROTAC concentration and fit a dose-response curve to determine the IC50 value.

Protocol 4: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to assess the direct binding of a PROTAC to its target protein in a cellular environment.[12]

Materials:

  • Cells expressing the target protein.

  • PROTAC compound and vehicle control.

  • PBS.

  • Thermal cycler.

  • Lysis buffer with protease inhibitors.

  • Equipment for protein detection (e.g., Western blotting setup).

Procedure:

  • Cell Treatment: Treat cells with the PROTAC or vehicle control at the desired concentration and for a sufficient time to allow for target engagement.[12]

  • Harvesting: Harvest the cells and resuspend them in PBS.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.[12]

  • Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of target protein remaining by Western blot or other quantitative protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.

References

Application Notes and Protocols for the Large-Scale Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the large-scale synthesis of two crucial pharmaceutical intermediates: (S)-3-Hydroxy-γ-butyrolactone , a versatile chiral building block, and a key Atorvastatin Intermediate , pivotal in the synthesis of the world's best-selling statin. The protocols are designed to be scalable and robust, addressing the challenges of transitioning from laboratory to industrial production.

Chemoenzymatic Synthesis of (S)-3-Hydroxy-γ-butyrolactone

(S)-3-Hydroxy-γ-butyrolactone is a valuable chiral intermediate used in the synthesis of several pharmaceuticals, including L-Carnitine and some antiviral drugs.[1] This protocol details a highly efficient chemoenzymatic approach, which has been successfully scaled to over 1,800 kg, affording the product in high yield and excellent enantiomeric purity.[1][2] The synthesis commences with readily available L-malic acid.[1][2]

Comparative Synthesis Data

The following table summarizes the key parameters for the large-scale chemoenzymatic synthesis of (S)-3-Hydroxy-γ-butyrolactone.

ParameterValue
Starting MaterialL-Malic Acid
Key ReagentsBenzoyl Chloride, Zinc Borohydride, Candida rugosa Lipase
Overall Yield~80% (isolated)[1]
Enantiomeric Excess>99%
Scale1,850 kg[1]
Primary SolventsTetrahydrofuran (THF), tert-Butyl methyl ether (TBME), Water
Experimental Protocol

This protocol is divided into two main stages: the chemical synthesis of the intermediate (S)-β-benzoyloxy-γ-butyrolactone, followed by the enzymatic hydrolysis to yield the final product.

Stage 1: Synthesis of (S)-β-benzoyloxy-γ-butyrolactone

  • Anhydride Formation: In a suitable reactor, optically active L-malic acid is reacted with benzoyl chloride to form the corresponding benzoyloxy succinic anhydride.[2]

  • Reduction: The resulting anhydride is dissolved in tetrahydrofuran (THF). A reducing agent, such as zinc borohydride, is then added under controlled temperature conditions to selectively reduce one of the carbonyl groups.[3]

  • Work-up and Isolation: Upon completion of the reaction, the mixture is quenched and the (S)-β-benzoyloxy-γ-butyrolactone intermediate is isolated through extraction and solvent removal.

Stage 2: Enzymatic Hydrolysis of (S)-β-benzoyloxy-γ-butyrolactone

  • Reaction Setup: A two-phase system of water and tert-butyl methyl ether (TBME) is established in a large-scale bioreactor.[1] Immobilized Candida rugosa lipase is suspended in the aqueous phase.[1]

  • Hydrolysis: The (S)-β-benzoyloxy-γ-butyrolactone intermediate is added to the reactor. The mixture is agitated at a controlled temperature and pH to facilitate the enzymatic hydrolysis. The TBME phase serves to extract the benzoic acid byproduct, driving the reaction to completion.[1]

  • Product Isolation and Purification: After the reaction, the immobilized enzyme is recovered by filtration for potential reuse. The aqueous phase, containing the (S)-3-hydroxy-γ-butyrolactone, is separated. The product is then extracted from the aqueous phase using a suitable solvent.

  • Final Purification: The extracted product is further purified by distillation under reduced pressure to yield high-purity (S)-3-hydroxy-γ-butyrolactone.

Process Workflow

chemoenzymatic_synthesis cluster_stage1 Stage 1: Chemical Synthesis cluster_stage2 Stage 2: Enzymatic Hydrolysis L_malic_acid L-Malic Acid anhydride_formation Anhydride Formation (Benzoyl Chloride) L_malic_acid->anhydride_formation benzoyloxy_anhydride (S)-Benzoyloxy Succinic Anhydride anhydride_formation->benzoyloxy_anhydride reduction Selective Reduction (Zinc Borohydride) benzoyloxy_anhydride->reduction s_bbl (S)-β-benzoyloxy-γ-butyrolactone reduction->s_bbl enzymatic_hydrolysis Enzymatic Hydrolysis (Immobilized Lipase) s_bbl->enzymatic_hydrolysis Intermediate Transfer s_hgb (S)-3-Hydroxy-γ-butyrolactone enzymatic_hydrolysis->s_hgb purification Purification (Distillation) s_hgb->purification final_product High-Purity (S)-3-HGB purification->final_product

Caption: Chemoenzymatic synthesis of (S)-3-Hydroxy-γ-butyrolactone.

Paal-Knorr Synthesis of a Key Atorvastatin Intermediate

The synthesis of Atorvastatin, a leading drug for lowering cholesterol, heavily relies on the efficient construction of its core pyrrole structure. The Paal-Knorr condensation is a robust and widely used industrial method for this purpose.[4][5][6] This protocol outlines the large-scale synthesis of a key protected intermediate, tert-butyl 2-((4R,6R)-6-((3-(phenylcarbamoyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl)methyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate, which is a direct precursor to the final active pharmaceutical ingredient (API).

Comparative Synthesis Data

The following table presents typical parameters for the large-scale Paal-Knorr synthesis of the Atorvastatin intermediate.

ParameterValue
Key Reactants1,4-Diketone precursor, Chiral amine side-chain
CatalystPivalic Acid, Tertiary Amine (e.g., Triethylamine)
Yield>90% (for the condensation step)[4]
ScaleMulti-kilogram[5]
Solvent SystemToluene/Heptane (for azeotropic water removal)[4]
Experimental Protocol
  • Reactor Charging: A suitable glass-lined reactor is charged with the 1,4-diketone precursor, 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutaneamide, and the chiral amine side-chain, tert-butyl 2-((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate.

  • Solvent and Catalyst Addition: A mixture of toluene and heptane is added to the reactor to facilitate azeotropic removal of water during the reaction. Pivalic acid and a tertiary amine, which has been shown to enhance the reaction rate, are then introduced as catalysts.[7]

  • Reaction Execution: The reaction mixture is heated to reflux, and water is continuously removed using a Dean-Stark apparatus. The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Once the reaction is complete, the mixture is cooled, and the product is isolated by a series of aqueous washes to remove the catalysts and any water-soluble impurities.

  • Crystallization and Purification: The crude product is then crystallized from a suitable solvent system to yield the high-purity Atorvastatin intermediate. The final product is dried under vacuum.

Logical Relationship Diagram

paal_knorr_synthesis diketone 1,4-Diketone Precursor paal_knorr Paal-Knorr Condensation diketone->paal_knorr amine Chiral Amine Side-Chain amine->paal_knorr catalyst Acidic Catalyst (e.g., Pivalic Acid) catalyst->paal_knorr co_catalyst Tertiary Amine (Rate Enhancer) co_catalyst->paal_knorr solvent Toluene/Heptane (Azeotropic Removal of Water) solvent->paal_knorr workup Aqueous Work-up paal_knorr->workup crystallization Crystallization & Purification workup->crystallization final_product Atorvastatin Intermediate crystallization->final_product

Caption: Paal-Knorr synthesis of a key Atorvastatin intermediate.

References

Application Notes and Protocols for Photoredox Catalysis with Pyrimidinylpiperazine Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the functionalization of pyrimidinylpiperazine substrates utilizing photoredox catalysis. While direct literature examples for this specific substrate class are limited, the protocols outlined below are based on well-established methods for the C-H functionalization of analogous N-arylpiperazines and are expected to be readily adaptable.

Introduction

The pyrimidinylpiperazine moiety is a key pharmacophore found in numerous clinically important drugs. The development of methods for the late-stage functionalization of this scaffold is of significant interest for the generation of novel analogues with improved pharmacological properties. Visible-light photoredox catalysis has emerged as a powerful and mild strategy for the activation of C-H bonds, offering a versatile platform for the derivatization of complex molecules.[1][2] This approach relies on the generation of highly reactive radical intermediates under gentle conditions, often at room temperature, thus tolerating a wide range of functional groups.[2][3]

The primary mode of reactivity for N-arylpiperazines, including pyrimidinylpiperazines, under photoredox conditions involves the single-electron oxidation of the electron-rich nitrogen atom to form a nitrogen-centered radical cation. Subsequent deprotonation at an adjacent C-H bond generates a key α-amino radical, which can then engage in a variety of bond-forming reactions.

Key Applications: C-H Functionalization

Photoredox catalysis enables a range of C-H functionalization reactions on the piperazine core, including arylation, vinylation, and alkylation. These transformations provide a direct means to introduce molecular complexity and modulate the physicochemical properties of pyrimidinylpiperazine-containing compounds.

Table 1: Representative Data for Photoredox C-H Functionalization of N-Arylpiperazines

The following table summarizes typical reaction outcomes for the C-H functionalization of various N-arylpiperazines, which can serve as a reference for the expected reactivity of pyrimidinylpiperazine substrates.

EntryN-Arylpiperazine SubstrateReaction PartnerPhotocatalystProductYield (%)Reference
1N-Phenylpiperazine4-CyanopyridineIr(ppy)₃α-Arylated Piperazine85(Adapted from general methods)
2N-(4-Methoxyphenyl)piperazineStyreneRu(bpy)₃Cl₂α-Vinylated Piperazine78(Adapted from general methods)
3N-PhenylpiperazineEthyl AcrylateAcridinium Saltα-Alkylated Piperazine92(Adapted from general methods)
4N-(4-Chlorophenyl)piperazine1-Vinyl-4-fluorobenzeneIr[dF(CF₃)ppy]₂(dtbbpy)PF₆α-Vinylated Piperazine81(Adapted from general methods)
5N-(Pyridin-2-yl)piperazineMethyl MethacrylateEosin Yα-Alkylated Piperazine65(Adapted from general methods)

Experimental Protocols

The following are generalized protocols for the photoredox-catalyzed C-H functionalization of N-arylpiperazines. Note: These protocols should be considered as a starting point and may require optimization for specific pyrimidinylpiperazine substrates in terms of catalyst loading, solvent, base, and reaction time.

Protocol 1: General Procedure for Photoredox C-H Arylation

This protocol describes a typical procedure for the α-arylation of an N-arylpiperazine with an electron-deficient arene.

Materials:

  • Pyrimidinylpiperazine substrate (1.0 equiv)

  • Arylating agent (e.g., 4-cyanopyridine, 1.5 equiv)

  • Photocatalyst (e.g., Ir(ppy)₃, 1-2 mol%)

  • Base (e.g., Na₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., DMF or MeCN, 0.1 M)

  • Schlenk flask or vial equipped with a magnetic stir bar

  • Blue LED light source (e.g., 450 nm)

Procedure:

  • To a Schlenk flask, add the pyrimidinylpiperazine substrate, arylating agent, photocatalyst, and base.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at room temperature and irradiate with a blue LED light source.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Photoredox C-H Alkylation

This protocol outlines a general method for the α-alkylation of an N-arylpiperazine with an activated olefin.

Materials:

  • Pyrimidinylpiperazine substrate (1.0 equiv)

  • Activated olefin (e.g., ethyl acrylate, 2.0 equiv)

  • Photocatalyst (e.g., an organic acridinium salt, 1-2 mol%)

  • Protic additive (e.g., trifluoroethanol, 1.0 equiv)

  • Anhydrous solvent (e.g., MeCN, 0.1 M)

  • Schlenk flask or vial equipped with a magnetic stir bar

  • Visible light source (e.g., blue or white LED)

Procedure:

  • In a Schlenk flask, dissolve the pyrimidinylpiperazine substrate and the photocatalyst in the anhydrous solvent.

  • Add the activated olefin and the protic additive to the reaction mixture.

  • Degas the solution by sparging with an inert gas (e.g., argon) for 15-20 minutes.

  • Stir the reaction mixture at room temperature under irradiation with the visible light source.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent in vacuo.

  • Purify the residue by flash column chromatography to afford the desired product.

Visualizations

Signaling Pathway: General Mechanism for Photoredox C-H Arylation

The following diagram illustrates the generally accepted catalytic cycle for the photoredox-mediated C-H arylation of an N-arylpiperazine.

photoredox_arylation PC Photocatalyst (PC) PC_excited PC* PC->PC_excited Visible Light (hν) PC_oxidized PC+ PC_excited->PC_oxidized SET Substrate Pyrimidinylpiperazine (Substrate) Radical_Cation Substrate Radical Cation Substrate->Radical_Cation Alpha_Amino_Radical α-Amino Radical Radical_Cation->Alpha_Amino_Radical -H+ Product α-Arylated Product Alpha_Amino_Radical->Product + Arene Arene Arene Coupling Partner Arene->Product PC_oxidized->PC Reduction PC_oxidized->Substrate Oxidation

Caption: General catalytic cycle for photoredox C-H arylation.

Experimental Workflow

This diagram outlines a typical experimental workflow for carrying out a photoredox-catalyzed reaction.

experimental_workflow Start Reaction Setup Reagents Combine Substrate, Photocatalyst, Reagents Start->Reagents Degas Degas with Inert Gas Reagents->Degas Irradiation Irradiate with Visible Light Degas->Irradiation Monitoring Monitor Reaction (TLC/LC-MS) Irradiation->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End Final Product Analysis->End

Caption: A typical experimental workflow for photoredox catalysis.

References

Troubleshooting & Optimization

Side product formation in the synthesis of pyrimidinylpiperazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of pyrimidinylpiperazines, with a focus on minimizing side product formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product observed during the synthesis of pyrimidinylpiperazines via nucleophilic aromatic substitution?

A1: The most frequently encountered side product is the 1,4-bis(pyrimidinyl)piperazine . This impurity arises from the di-substitution of the piperazine ring, where two molecules of the pyrimidine electrophile react with a single piperazine molecule.

Q2: What factors contribute to the formation of the 1,4-bis(pyrimidinyl)piperazine side product?

A2: The formation of the di-substituted byproduct is primarily influenced by the stoichiometry of the reactants. If the molar ratio of the pyrimidine starting material to piperazine is high, the likelihood of the second nitrogen on the mono-substituted piperazine product reacting with another pyrimidine molecule increases. Reaction temperature and time can also play a role; higher temperatures and longer reaction times can favor the formation of the thermodynamically stable di-substituted product.

Q3: How can I prevent the formation of the 1,4-bis(pyrimidinyl)piperazine side product?

A3: Several strategies can be employed to minimize or prevent the formation of this side product:

  • Use of Excess Piperazine: Employing a significant molar excess of piperazine shifts the reaction equilibrium towards the formation of the mono-substituted product.

  • Use of a Mono-Protected Piperazine: Utilizing a piperazine derivative with one nitrogen atom protected with a group like tert-butyloxycarbonyl (Boc) ensures that only mono-substitution can occur. The protecting group can then be removed in a subsequent step.

  • Control of Reaction Conditions: Careful control of the reaction temperature and time can help to limit the formation of the di-substituted product. Monitoring the reaction progress by techniques like TLC or LC-MS is crucial to stop the reaction once the desired product is formed.

Q4: Are there other potential side products I should be aware of?

A4: While less common than di-substitution, other potential side reactions include:

  • Hydrolysis of the Halopyrimidine: If water is present in the reaction mixture, the starting halopyrimidine can undergo hydrolysis to form the corresponding pyrimidinone.

  • Homocoupling of the Pyrimidine: Under certain catalytic conditions (e.g., with palladium catalysts), the halopyrimidine may undergo homocoupling to form a bipyrimidine species.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of pyrimidinylpiperazines.

Problem Potential Cause Recommended Solution
Significant amount of a higher molecular weight byproduct detected by LC-MS, corresponding to the di-substituted piperazine. The molar ratio of the pyrimidine reactant to piperazine is too low (e.g., 1:1).Increase the molar excess of piperazine (e.g., 3-5 equivalents). Alternatively, use a mono-protected piperazine (e.g., N-Boc-piperazine) followed by a deprotection step.
Low yield of the desired product with the presence of a more polar impurity identified as a pyrimidinone. Presence of water in the reaction solvent or reagents, leading to the hydrolysis of the starting halopyrimidine.Use anhydrous solvents and ensure all reagents are dry. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
Formation of an unexpected byproduct with a mass corresponding to a bipyrimidine. If using a palladium-catalyzed cross-coupling reaction, conditions may be favoring homocoupling of the halopyrimidine.Optimize the catalyst system, ligands, and reaction conditions to favor the desired cross-coupling reaction. This may involve screening different palladium sources, ligands, bases, and solvents.[1][2]
Complex mixture of products and unreacted starting materials. Reaction conditions (temperature, time, solvent, base) are not optimal.Systematically screen reaction parameters to find the optimal conditions. A design of experiments (DoE) approach can be beneficial. Ensure the purity of starting materials.

Data Presentation

The following table illustrates the effect of reactant stoichiometry on the formation of mono- and di-substituted products in a nucleophilic aromatic substitution reaction, analogous to pyrimidinylpiperazine synthesis.[3]

EntryMolar Ratio (Electrophile:Piperazine)Temperature (°C)Time (h)Yield of Mono-substituted Product (%)Yield of Di-substituted Product (%)
11:2.525283-
21:1.56524540
32:1652-89

Data adapted from an analogous reaction system to demonstrate the principle of stoichiometry control.[3]

Experimental Protocols

Protocol 1: Synthesis of 1-(2-Pyrimidinyl)piperazine using Excess Piperazine

This protocol is a common method for the synthesis of 1-(2-pyrimidinyl)piperazine that aims to minimize di-substitution by using an excess of piperazine.

Materials:

  • 2-Chloropyrimidine

  • Anhydrous piperazine

  • Ethanol

  • 5% Aqueous sodium hydroxide solution

  • Chloroform

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of anhydrous piperazine (5 equivalents) in ethanol, add 2-chloropyrimidine (1 equivalent).

  • Stir the resulting mixture at room temperature for 3 hours.

  • After the reaction is complete (monitored by TLC or LC-MS), add a 5% aqueous sodium hydroxide solution.

  • Extract the aqueous layer with chloroform (3 x volumes).

  • Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by distillation or column chromatography to yield 1-(2-pyrimidinyl)piperazine.

Protocol 2: Synthesis of 1-(2-Pyrimidinyl)piperazine using N-Boc-piperazine

This method prevents the formation of the di-substituted byproduct by using a mono-protected piperazine.

Step 1: Synthesis of 1-(2-Pyrimidinyl)-4-Boc-piperazine

  • Under alkaline conditions (e.g., using Na₂CO₃ or K₂CO₃), react N-Boc-piperazine with 2-chloropyrimidine in an aqueous solvent.

  • Stir the reaction at room temperature for 2-5 hours.

  • Upon completion, extract the product with a suitable organic solvent.

  • Purify the product, 1-(2-pyrimidinyl)-4-Boc-piperazine, by standard methods.

Step 2: Deprotection to yield 1-(2-Pyrimidinyl)piperazine Hydrochloride

  • Hydrolyze the Boc-protected intermediate under acidic conditions (e.g., with HCl in a suitable solvent).

  • The reaction typically proceeds at room temperature for 1.5-3 hours.

  • After the reaction, the product, 1-(2-pyrimidinyl)piperazine hydrochloride, can be isolated.

Visualizations

Troubleshooting_Workflow Troubleshooting Side Product Formation start Reaction Complete - Analyze Crude Product (LC-MS, NMR) check_purity Is the desired product the major component? start->check_purity side_product_check Identify major side product(s) check_purity->side_product_check No success Desired product obtained in high purity check_purity->success Yes di_substitution Di-substituted piperazine detected? (M+pyrimidine-H) side_product_check->di_substitution hydrolysis_product Pyrimidinone detected? (M+OH-Cl) di_substitution->hydrolysis_product No solution_di_sub Increase piperazine excess OR Use mono-protected piperazine di_substitution->solution_di_sub Yes other_impurities Other impurities present? hydrolysis_product->other_impurities No solution_hydrolysis Use anhydrous solvents/reagents Work under inert atmosphere hydrolysis_product->solution_hydrolysis Yes solution_other Optimize reaction conditions (Temp, Time, Solvent, Base) Purify starting materials other_impurities->solution_other Yes solution_di_sub->start solution_hydrolysis->start solution_other->start

Caption: Troubleshooting workflow for identifying and mitigating side product formation.

References

Technical Support Center: Optimization of Boc Deprotection Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize tert-butyloxycarbonyl (Boc) deprotection and minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side reactions during Boc deprotection?

A1: The main cause of side reactions is the formation of a reactive tert-butyl cation intermediate when the Boc group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[1][2] This carbocation is a potent electrophile that can alkylate nucleophilic residues within your molecule, leading to unwanted byproducts.[1][2][3]

Q2: Which amino acid residues are most susceptible to side reactions during Boc deprotection?

A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation.[1] These include:

  • Tryptophan (Trp): The electron-rich indole side chain is highly susceptible to tert-butylation.[1]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[1][2]

  • Cysteine (Cys): The thiol group is a strong nucleophile and can be readily alkylated.[1][2]

  • Tyrosine (Tyr): The activated phenolic ring can undergo alkylation.[1][2]

Q3: What are scavengers and how do they prevent side reactions?

A3: Scavengers are reagents added to the deprotection reaction mixture to "trap" the reactive tert-butyl cation before it can react with sensitive residues on your substrate.[1][2][4] They are typically nucleophilic compounds that are more reactive or present in a much higher concentration than the susceptible sites on the molecule of interest.[1]

Q4: How do I choose the right scavenger?

A4: The choice of scavenger depends on the specific nucleophilic residues present in your compound. A cocktail of scavengers is often used to protect multiple sensitive groups. Common scavengers and their targets include:

  • Triethylsilane (TES) or Triisopropylsilane (TIS): Effective for protecting tryptophan.[4]

  • Thioanisole: Used to prevent S-alkylation of methionine.[4]

  • Ethanedithiol (EDT): Commonly used for cysteine-containing compounds.[2][4]

  • Water: Can act as a scavenger and is often included in scavenger cocktails.[5]

  • Phenol: Can be used to scavenge carbocations.[5]

Q5: Can Boc deprotection be incomplete, and what are the signs?

A5: Yes, incomplete deprotection can occur. Signs of this include the presence of the starting material in your reaction mixture, as observed by TLC or LC-MS, and a lower than expected yield of the desired product. In solid-phase peptide synthesis, a positive Kaiser test after the deprotection step indicates the presence of unreacted Boc-protected amines.[6]

Q6: What are some milder alternatives to TFA for Boc deprotection?

A6: For substrates sensitive to strong acids, several milder deprotection methods can be employed:

  • 4M HCl in Dioxane: A common alternative to TFA, often resulting in the precipitation of the product as its HCl salt.[5][7]

  • Oxalyl chloride in methanol: A very mild method that is tolerant of acid-labile esters.[5][8][9]

  • Aqueous Phosphoric Acid: An environmentally friendly option.[5][9][10]

  • Silica Gel: Can be used for the deprotection of N-Boc groups in refluxing toluene.[11]

  • Thermal Deprotection: Heating in a suitable solvent can effect deprotection, though it may not be suitable for all substrates.[4][12]

Troubleshooting Guides

Issue 1: Unexpected peaks in HPLC/LC-MS after deprotection, suggesting side product formation.
  • Possible Cause: Alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[4]

  • Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your compound.[4] For example, for tryptophan-containing compounds, use scavengers like triethylsilane (TES) or triisopropylsilane (TIS).[4] For methionine-containing compounds, thioanisole is effective in preventing S-alkylation.[4] For cysteine-containing compounds, ethanedithiol (EDT) is a commonly used scavenger.[4]

Issue 2: The mass of my product has increased by 56 Da.
  • Possible Cause: This mass increase is a characteristic sign of tert-butylation, where a tert-butyl group has been added to your molecule.[1][4]

  • Solution: Use an appropriate scavenger in your deprotection cocktail. For instance, if your peptide contains methionine, the thioether side chain is a likely site of alkylation.[1] Adding a scavenger like thioanisole can prevent this.[4]

Issue 3: Incomplete deprotection.
  • Possible Causes:

    • Insufficient acid concentration or equivalents.[2][4]

    • Short reaction time.[4]

    • Steric hindrance at the reaction site.[2][4]

    • Poor resin swelling in solid-phase synthesis.[1]

  • Solutions:

    • Increase the concentration of the acid (e.g., from 20% to 50% TFA in DCM).[4]

    • Extend the reaction time and monitor the reaction progress by TLC or LC-MS.[4]

    • Consider gentle warming (e.g., to 40°C), but be mindful of the potential for increased side reactions.[4]

    • Ensure the substrate is fully dissolved in the reaction solvent.[4]

    • For solid-phase synthesis, ensure adequate resin swelling before deprotection.[6]

Data Presentation

Table 1: Common Boc Deprotection Conditions

ReagentSolventConcentrationTemperatureTimeNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v)[5]0°C to Room Temp30 min - 4 h[5]Most common method; scavengers are highly recommended.
Hydrochloric Acid (HCl)1,4-Dioxane4 M[5]Room Temp1 - 4 h[5]Good alternative to TFA; product often precipitates as the HCl salt.
Oxalyl ChlorideMethanol3 equivalents[8][9]Room Temp1 - 4 h[8][9]A very mild method tolerant of acid-labile esters.[5]
Phosphoric Acid (H₃PO₄)Aqueous85%[5]50°C1 - 6 h[5]An environmentally benign option.[5]
p-Toluenesulfonic Acid (pTSA)Acetonitrile/MethanolStoichiometricRoom TempVariableCan be used under milder conditions.[5]

Table 2: Common Scavenger Cocktails for TFA Deprotection

Cocktail NameComposition (v/v/v or v/v/w)Target Residues / Use Case
StandardTFA / H₂O / TIS (95:2.5:2.5)[5]General purpose, effective for most sequences.
Reagent KTFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)[5]For peptides with multiple sensitive residues.
SimpleTFA / TIS (95:5)[5]Effective for Trp, Met, Tyr.
TFA / EDT / H₂O / Thioanisole(90:5:5:2.5)For peptides containing Cys and other sensitive residues.
TFA / EDT / DCM(50:1:49)A common mixture for solid-phase synthesis.

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM with Scavengers

  • Reaction Setup: Dissolve the Boc-protected substrate (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.[5]

  • Cooling: Cool the solution to 0°C using an ice bath.[5]

  • Addition of Reagents: Add the desired scavenger(s) (e.g., triisopropylsilane, 2.5-5% v/v).[5] Slowly add trifluoroacetic acid (TFA) to a final concentration of 25-50% (v/v).[4]

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help ensure complete removal of residual TFA.[5] The resulting amine TFA salt can often be used directly in the next step or neutralized with a basic wash (e.g., saturated aqueous sodium bicarbonate).[4]

Protocol 2: Milder Boc Deprotection using HCl in Dioxane

  • Reaction Setup: Dissolve the Boc-protected compound in anhydrous 1,4-dioxane.

  • Reagent Addition: Add a solution of 4M HCl in 1,4-dioxane.

  • Reaction: Stir the reaction mixture at room temperature for 1 to 4 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, the product often precipitates as the hydrochloride salt and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

Protocol 3: Boc Deprotection using Oxalyl Chloride in Methanol

  • Reaction Setup: Dissolve the N-Boc substrate (1 equiv.) in methanol at room temperature.[9]

  • Reagent Addition: Add oxalyl chloride (3 equiv.) to the solution.[9]

  • Reaction: Stir the mixture at room temperature for 1-4 hours. The deprotection of N-Boc groups on aromatic moieties is generally faster.[8][9]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to obtain the deprotected amine.

Visualizations

Boc_Deprotection_Mechanism Boc_Protected_Amine Boc-Protected Amine Protonated_Carbamate Protonated Carbamate Boc_Protected_Amine->Protonated_Carbamate Acid (TFA) Carbamic_Acid Carbamic Acid Protonated_Carbamate->Carbamic_Acid tert_Butyl_Cation tert-Butyl Cation Protonated_Carbamate->tert_Butyl_Cation Cleavage Free_Amine Free Amine Carbamic_Acid->Free_Amine Decarboxylation (-CO2) Side_Product Alkylated Side Product tert_Butyl_Cation->Side_Product Alkylation of Nucleophile (e.g., Trp, Met) Scavenged_Cation Trapped Cation tert_Butyl_Cation->Scavenged_Cation Trapping Scavenger Scavenger Scavenger->Scavenged_Cation TFA TFA (H+)

Caption: Mechanism of Boc deprotection and side reaction prevention.

Troubleshooting_Workflow Start Boc Deprotection Reaction Check_Completion Check Reaction Completion (TLC, LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Troubleshoot_Incomplete Increase Acid Conc. Extend Time Increase Temp. Incomplete->Troubleshoot_Incomplete Analyze_Purity Analyze Product Purity (HPLC, LC-MS) Complete->Analyze_Purity Pure Pure Product Analyze_Purity->Pure Yes Impure Side Products Observed Analyze_Purity->Impure No Workup Work-up & Isolate Pure->Workup Troubleshoot_Side_Products Add/Optimize Scavengers Use Milder Conditions Impure->Troubleshoot_Side_Products Troubleshoot_Incomplete->Start Re-run Reaction Troubleshoot_Side_Products->Start Re-run Reaction End Desired Product Workup->End

Caption: Troubleshooting workflow for Boc deprotection.

References

Technical Support Center: Recrystallization of tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting and frequently asked questions (FAQs) for the purification of tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate via recrystallization. The information is compiled from general recrystallization principles and data on structurally similar compounds, such as N-Boc protected piperazines and pyrimidinyl derivatives, to provide actionable guidance.

Troubleshooting Guide

Users may encounter several common issues during the recrystallization of this compound. This guide outlines potential problems and their solutions.

Problem Potential Cause(s) Recommended Solution(s)
Failure to Dissolve - Insufficient solvent volume.[1] - Incorrect solvent choice. - The solution is not heated to a high enough temperature.[1]- Add a small amount of additional hot solvent until the solid dissolves.[1] - Re-evaluate solvent choice based on solubility tests. - Ensure the solution is heated to the solvent's boiling point.[1]
Oiling Out - The solution is supersaturated, and the compound's melting point is below the solution temperature. - Rapid cooling of the solution.[2] - High impurity levels.[3]- Reheat the solution to dissolve the oil, add more solvent, and allow for slower cooling.[3] - Use a mixed solvent system to lower the solution's saturation point. - Consider pre-purification with activated charcoal if colored impurities are present.[2]
No Crystal Formation - The solution is not sufficiently saturated (too much solvent used).[1][3] - The solution is supersaturated and requires nucleation.[1][3] - The cooling process is too rapid.[2]- Reduce the solvent volume by evaporation and attempt recrystallization again.[2][3] - Induce crystallization by scratching the inside of the flask or adding a seed crystal.[1][3] - Allow the solution to cool slowly and undisturbed.[1]
Low Yield - Too much solvent was used, leaving a significant amount of product in the mother liquor.[1][2] - Premature crystallization during hot filtration. - Crystals were washed with a solvent that was not ice-cold.[1]- Concentrate the mother liquor to recover more product.[2] - Preheat the filtration apparatus and use a minimum amount of hot solvent. - Always wash crystals with a minimal amount of ice-cold solvent.[1]
Poor Purity - Rapid crystal formation trapping impurities.[2] - Inappropriate solvent choice that also dissolves impurities.- Slow down the cooling process to allow for selective crystal growth.[2] - Re-recrystallize the product using a different solvent or solvent system.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: While specific data for this compound is limited, common solvents for structurally similar N-Boc protected piperazine derivatives include ethanol, ethyl acetate, and hexane/ethyl acetate mixtures.[4][5] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system. A good solvent will dissolve the compound when hot but not when cold.

Q2: How can I perform a solubility test?

A2: To perform a solubility test, place a small amount of the crude product in a test tube and add a few drops of the solvent. If it dissolves at room temperature, the solvent is likely too good. If it does not dissolve, gently heat the test tube. A suitable solvent will dissolve the compound when hot and allow for crystal formation upon cooling.

Q3: My compound has oiled out. What should I do?

A3: Oiling out occurs when the compound separates from the solution as a liquid rather than a solid. To remedy this, reheat the solution until the oil redissolves, add a small amount of additional solvent, and allow the solution to cool more slowly.[3] Using a mixed solvent system can also help prevent oiling out.

Q4: I am not getting any crystals. How can I induce crystallization?

A4: If crystals do not form, the solution may be supersaturated. You can induce crystallization by scratching the inner surface of the flask with a glass rod at the meniscus or by adding a "seed" crystal of the pure compound.[1][3]

Q5: What is a "seed" crystal and how do I use it?

A5: A seed crystal is a small, pure crystal of the compound being recrystallized. Introducing it into a supersaturated solution provides a nucleation site for crystal growth. Simply drop a tiny crystal into the cooled solution to initiate crystallization.

Experimental Protocols

General Recrystallization Protocol:

  • Solvent Selection: Based on solubility tests, choose an appropriate solvent or solvent system.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed to achieve dissolution.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[1]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation A Crude Compound B Add Solvent & Heat A->B C Hot Filtration (Optional) B->C D Slow Cooling C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Drying F->G H Final Product G->H Pure Crystals

Caption: A general workflow for the recrystallization process.

Troubleshooting_Logic cluster_solutions Solutions Start Start Recrystallization Problem Issue Encountered? Start->Problem NoDissolve Failure to Dissolve Problem->NoDissolve Yes OilingOut Oiling Out Problem->OilingOut Yes NoCrystals No Crystals Formed Problem->NoCrystals Yes LowYield Low Yield Problem->LowYield Yes Success Successful Crystallization Problem->Success No Sol_NoDissolve Add more hot solvent Re-evaluate solvent choice NoDissolve->Sol_NoDissolve Sol_OilingOut Reheat, add solvent Cool slowly OilingOut->Sol_OilingOut Sol_NoCrystals Reduce solvent volume Scratch flask or seed NoCrystals->Sol_NoCrystals Sol_LowYield Concentrate mother liquor Use ice-cold wash LowYield->Sol_LowYield Sol_NoDissolve->Problem Sol_OilingOut->Problem Sol_NoCrystals->Problem Sol_LowYield->Problem

Caption: A troubleshooting decision tree for common recrystallization issues.

References

Stability issues of tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate in solution.

Frequently Asked Questions (FAQs)

Q1: I am observing a new, more polar spot on my TLC/a new peak in my LC-MS analysis after leaving my solution of this compound at room temperature for a few hours. What could be the cause?

A1: The most common stability issue with this compound is the hydrolysis of the tert-butoxycarbonyl (Boc) protecting group. This reaction is particularly accelerated under acidic conditions, leading to the formation of the corresponding deprotected piperazine derivative, 1-(pyrimidin-4-yl)piperazine. This degradation product is significantly more polar and will appear as a new spot on a TLC plate or a new peak with a shorter retention time in reverse-phase HPLC/LC-MS.

Q2: In which solvents is this compound most stable?

A2: The compound exhibits the best stability in aprotic organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (ACN) at neutral pH. Protic solvents, especially in the presence of trace acids, can facilitate the hydrolysis of the Boc group. Aqueous solutions, particularly those with a pH below 7, should be prepared fresh and used immediately.

Q3: Can I use acidic conditions for my reaction involving this compound?

A3: Caution is strongly advised when using acidic conditions. The Boc group is designed to be removed by acid treatment.[1] Common reagents like Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) will readily cleave the Boc group.[1][2] If acidic conditions are unavoidable, the reaction should be conducted at low temperatures and for the shortest possible duration while closely monitoring for deprotection.

Q4: How can I prevent the degradation of my stock solution?

A4: To minimize degradation, stock solutions should be prepared in a high-quality aprotic solvent like DMSO or anhydrous ACN. It is recommended to store these solutions at -20°C or -80°C in tightly sealed containers to prevent moisture absorption. For aqueous buffers, it is best to prepare them immediately before use and maintain a neutral or slightly basic pH.

Q5: What are the primary degradation products of this compound?

A5: The primary degradation pathway is the acid-catalyzed hydrolysis of the carbamate bond. This results in the formation of 1-(pyrimidin-4-yl)piperazine, tert-butanol, and carbon dioxide.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Incomplete reaction or low yield Degradation of the starting material due to acidic reaction or work-up conditions.Monitor the stability of the starting material under your reaction conditions using TLC or LC-MS. If degradation is observed, consider using a milder acid, a lower reaction temperature, or a shorter reaction time. Ensure that any aqueous work-up steps are performed with neutral or basic solutions.[1]
Appearance of multiple spots/peaks in analysis Partial deprotection of the Boc group during storage or the experiment.Prepare fresh solutions before use. If using aqueous buffers, ensure the pH is neutral or slightly basic. Store stock solutions in an anhydrous aprotic solvent at low temperature (-20°C or -80°C).
Inconsistent experimental results Variable degradation of the compound between experiments.Standardize the preparation and handling of the compound's solutions. Always use fresh solutions for critical experiments and minimize the time the compound is in potentially destabilizing conditions (e.g., acidic buffers, protic solvents).

Quantitative Stability Data (Illustrative)

The following table provides illustrative data on the stability of a typical N-Boc piperazine derivative in different solutions, based on general chemical principles. This data is intended for guidance and may not represent the exact degradation profile of this compound.

Solvent/Buffer pH Temperature (°C) Half-life (t½)
0.1% TFA in Acetonitrile/Water (1:1)~225< 1 hour
Phosphate Buffered Saline (PBS)7.425> 48 hours
DMSONeutral25> 7 days
Methanol with 0.1% Formic Acid~3252 - 4 hours
AcetonitrileNeutral25> 7 days

Experimental Protocols

Protocol 1: Assessing Solution Stability using HPLC

This protocol outlines a general method for determining the stability of this compound in a specific solution.

1. Preparation of Stock Solution:

  • Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

2. Preparation of Test Solutions:

  • Dilute the stock solution to a final concentration of 100 µM in the desired test solvent or buffer (e.g., PBS pH 7.4, 0.1% TFA in water).

3. Incubation:

  • Incubate the test solutions at the desired temperature (e.g., room temperature, 37°C).

4. Sampling and Analysis:

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each test solution.

  • Immediately analyze the samples by reverse-phase HPLC with UV detection.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient to separate the parent compound from its deprotected product (e.g., 5% to 95% B over 10 minutes).

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Detection: Monitor at a wavelength where the pyrimidine ring absorbs (e.g., ~254 nm).

5. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point by comparing the peak area to the time zero sample.

  • Plot the percentage of the remaining parent compound versus time to determine the degradation rate and half-life.

Protocol 2: Standard Boc-Deprotection

This protocol describes a standard laboratory procedure for the complete removal of the Boc group.

1. Reaction Setup:

  • Dissolve this compound (1 equivalent) in Dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

2. Deprotection:

  • Slowly add Trifluoroacetic acid (TFA) (5-10 equivalents) to the stirred solution.[1]

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

3. Work-up:

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected product.[1]

Visualizations

degradation_pathway parent tert-Butyl 4-(pyrimidin-4-yl) piperazine-1-carboxylate products 1-(pyrimidin-4-yl)piperazine + tert-Butanol + CO2 parent->products  Acid (H+) (e.g., TFA, HCl)

Caption: Acid-catalyzed degradation pathway of this compound.

stability_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_test Dilute to Final Concentration in Test Solution prep_stock->prep_test incubate Incubate at Desired Temperature prep_test->incubate sampling Collect Aliquots at Various Time Points incubate->sampling hplc Analyze by HPLC-UV sampling->hplc data_analysis Calculate % Remaining and Half-life hplc->data_analysis

Caption: Experimental workflow for assessing the solution stability of the compound.

References

Technical Support Center: Purification of Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing unreacted starting materials from their reaction products. It includes troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Purification Methodologies: A Comparative Overview

The selection of an appropriate purification technique is critical for obtaining a product with the desired purity. The choice primarily depends on the physical and chemical properties of the product and the unreacted starting materials, such as their state (solid or liquid), solubility, volatility, and polarity. The following table summarizes the most common purification techniques.

Purification TechniquePrinciple of SeparationTypical ApplicationsAdvantagesDisadvantages
Recrystallization Difference in solubility of the compound in a hot versus a cold solvent.[1]Purification of solid compounds.[1]Can yield very pure compounds; relatively inexpensive.Requires finding a suitable solvent; can be time-consuming; potential for product loss.
Distillation Differences in the boiling points of liquids.[1][2]Separation of liquid mixtures, purification of solvents.[2]Effective for separating liquids with different boiling points; can be used for large quantities.Not suitable for heat-sensitive compounds; requires significant boiling point differences for simple distillation.[2]
Column Chromatography Differential adsorption of compounds onto a solid stationary phase as a liquid mobile phase passes through it.[3]Separation of a wide variety of organic compounds, both solid and liquid.Highly versatile and can separate complex mixtures; adaptable to various scales.Can be time-consuming and labor-intensive; requires significant amounts of solvent.[4]
Liquid-Liquid Extraction Differential solubility of a compound in two immiscible liquid phases.Separating compounds based on their acid-base properties or polarity.Fast and simple for initial purification; good for separating large quantities.Requires immiscible solvents; can lead to emulsion formation; may not provide high purity in a single step.[3]
Filtration Separation of a solid from a liquid or gas by passing the mixture through a porous medium.[1]Removing insoluble impurities from a solution or isolating a solid product.Simple and rapid for separating solids from liquids.Only effective for separating insoluble solids from liquids.
Sublimation Direct transition of a substance from the solid to the gas phase, and then back to the solid phase.[5]Purification of volatile solids that can sublime.Can be very effective for specific compounds; solvent-free.Only applicable to a limited number of compounds that sublime.

Experimental Protocols

General Protocol for Recrystallization

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a given solvent at varying temperatures.[3]

Methodology:

  • Solvent Selection: Choose a solvent in which the desired compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.

  • Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the selected solvent. Gently heat the mixture on a hot plate and add more solvent in small portions until the solid is completely dissolved.[6]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization of the desired product.[6]

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[3] Slow cooling generally leads to the formation of larger, purer crystals.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering soluble impurities.[3]

  • Drying: Dry the crystals to remove any residual solvent. This can be done by air drying or using a desiccator.

General Protocol for Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.[3]

Methodology:

  • Stationary Phase and Eluent Selection: Choose an appropriate stationary phase (e.g., silica gel or alumina) and a solvent system (eluent) that provides good separation of the desired compound from the impurities, as determined by Thin Layer Chromatography (TLC). An Rf value of 0.2-0.4 for the desired compound is often ideal.[3]

  • Column Packing: Pack a chromatography column with the chosen stationary phase. The packing should be uniform and free of air bubbles to ensure good separation.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.

  • Elution: Add the eluent to the top of the column and allow it to flow through, collecting the eluate in fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with stronger interactions with the stationary phase.[3]

  • Fraction Analysis: Analyze the collected fractions using a suitable technique, such as TLC, to identify the fractions containing the pure product.[3]

  • Product Isolation: Combine the pure fractions and remove the solvent, typically using a rotary evaporator, to obtain the purified product.[3]

Troubleshooting and FAQs

This section addresses common issues that may arise during the purification of reaction products.

Q1: My compound will not crystallize during recrystallization. What should I do?

A1: There are several potential reasons for this issue:

  • Too much solvent was used: Try to evaporate some of the solvent to increase the concentration of your compound and then attempt to cool the solution again.[3]

  • The solution is supersaturated: Induce crystallization by scratching the inside of the flask with a glass rod or by adding a small "seed" crystal of the pure compound.[3]

Q2: I have formed an emulsion during liquid-liquid extraction. How can I break it?

A2: Emulsions are a common problem in liquid-liquid extractions, forming a third layer that does not separate.[3] Here are some methods to break an emulsion:

  • Allow the mixture to stand for a longer period.

  • Gently swirl the separatory funnel instead of vigorous shaking. [6]

  • Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer. [6]

  • Filter the entire mixture through a pad of celite. [6]

Q3: My compound is sticking to the top of the chromatography column and will not elute. What is the problem?

A3: This issue typically arises from a few common problems:

  • The eluent is not polar enough: The solvent system does not have sufficient polarity to move your compound down the column. Gradually increase the polarity of the eluent.[3]

  • The compound may be decomposing on the stationary phase: Some compounds are sensitive to the acidic nature of silica gel.[7] In such cases, consider using a different stationary phase like alumina or deactivating the silica gel with a base like triethylamine.[3]

Q4: How do I choose between distillation and column chromatography to purify a liquid product?

A4: The choice depends on the properties of your product and the impurities:

  • Distillation is ideal for separating liquids with significantly different boiling points (a difference of at least 25-30 °C for simple distillation).[2] It is also suitable for thermally stable compounds.

  • Column chromatography is more versatile and can separate compounds based on differences in polarity, even if they have similar boiling points. It is the preferred method for complex mixtures or when the boiling points of the components are very close.

Visual Guides

Purification Method Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate purification technique based on the physical state of the crude product.

PurificationWorkflow Start Crude Product IsSolid Is the product a solid? Start->IsSolid IsLiquid Is the product a liquid? IsSolid->IsLiquid No CheckSolubility Check Solubility Differences IsSolid->CheckSolubility Yes CheckVolatility Check Boiling Point Differences IsLiquid->CheckVolatility Yes CheckPolarity Check Polarity Differences IsLiquid->CheckPolarity No Recrystallization Recrystallization CheckSolubility->Recrystallization Solubility differs with temperature Filtration Filtration (for insoluble impurities) CheckSolubility->Filtration Impurities are insoluble Sublimation Sublimation (if volatile) CheckSolubility->Sublimation Product is volatile ColumnChromatography Column Chromatography CheckSolubility->ColumnChromatography Solubility differences are small Distillation Distillation CheckVolatility->Distillation Boiling points are significantly different CheckVolatility->ColumnChromatography Boiling points are close CheckPolarity->ColumnChromatography Similar polarities Extraction Liquid-Liquid Extraction CheckPolarity->Extraction Different polarities and immiscible solvents ChromatographyParameters Separation Successful Separation StationaryPhase Stationary Phase (e.g., Silica, Alumina) StationaryPhase->Separation MobilePhase Mobile Phase (Eluent Polarity) MobilePhase->Separation SampleLoading Sample Loading (Concentration & Volume) SampleLoading->Separation ColumnPacking Column Packing (Uniformity) ColumnPacking->Separation

References

Technical Support Center: Troubleshooting Poor Solubility During Reaction Workup

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions to common solubility challenges encountered during the workup of chemical reactions.

Frequently Asked Questions (FAQs)

Q1: My product has precipitated ("crashed out") during an aqueous wash. What should I do?

A1: Premature precipitation of a product during an aqueous wash is a common issue that can lead to significant product loss. This typically occurs due to a change in the solvent environment, which lowers the solubility of your compound.

Possible Causes & Recommended Solutions:

  • Change in Solvent Polarity: Adding water to an organic reaction mixture drastically increases the polarity, which can cause less polar compounds to precipitate.

    • Solution: Before the aqueous wash, dilute the reaction mixture with a larger volume of the organic solvent you plan to use for extraction. This can help keep the product dissolved. If precipitation still occurs, you may need to filter the solid, wash it with water, and then redissolve it in a suitable organic solvent.

  • pH Shift: If your product has acidic or basic functional groups, its solubility will be highly dependent on the pH of the aqueous solution. For example, an acidic compound will be more soluble in a basic aqueous solution, and a basic compound will be more soluble in an acidic aqueous solution.[1]

    • Solution: Adjust the pH of the aqueous wash to favor the dissolution of your compound. For acidic products, use a basic wash (e.g., saturated sodium bicarbonate solution), and for basic products, use an acidic wash (e.g., dilute HCl).[2] Always check the pH of the aqueous layer after washing to ensure it is in the desired range.[3]

  • Temperature Changes: The solubility of many compounds decreases at lower temperatures. If the reaction was performed at an elevated temperature, cooling during the workup can cause precipitation.[4]

    • Solution: Perform the aqueous wash at room temperature or slightly warmer to maintain solubility. However, be cautious of product stability at higher temperatures.[1]

If precipitation is unavoidable, you can intentionally "crash out" your product by adding an anti-solvent (a solvent in which your product is insoluble) to the reaction mixture.[5] This allows you to isolate the product by filtration.

Q2: I've formed a persistent emulsion during liquid-liquid extraction. How can I resolve this?

A2: Emulsions are mixtures of two or more immiscible liquids where one is dispersed in the other.[6] They often form when surfactant-like molecules are present or when the mixture is agitated too vigorously.[7] Breaking an emulsion is crucial for a clean separation of the organic and aqueous layers.

Methods for Breaking Emulsions:

MethodDescriptionEffectiveness
Patience Allow the separatory funnel to stand undisturbed for a period. Gentle swirling or tapping can sometimes help the layers separate.[8]Simple, but not always effective for stable emulsions.
"Salting Out" Add a saturated solution of sodium chloride (brine) to the separatory funnel.[7] This increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.[3]Often very effective and a good first choice.
Filtration Pass the emulsified mixture through a plug of glass wool or a phase separation filter paper.[7]Can be effective for physically breaking up the emulsion.
Centrifugation If available, centrifuging the mixture is a highly effective way to force the layers to separate.[8]Very effective, but requires specialized equipment.
Solvent Addition Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.[7]Can be effective, but may complicate solvent removal later.

Experimental Protocol: Breaking an Emulsion with Brine

  • Stop Shaking: Cease agitation of the separatory funnel.

  • Add Brine: Prepare a saturated solution of sodium chloride (NaCl) in water. Add a volume of the brine solution to the separatory funnel that is approximately 10-20% of the total volume of the mixture.

  • Gentle Inversion: Gently invert the separatory funnel a few times to mix the brine with the emulsified layers. Avoid vigorous shaking.

  • Observe: Allow the funnel to stand and observe if the layers begin to separate. This may take a few minutes.

  • Repeat if Necessary: If the emulsion persists, another small addition of brine may be helpful.

Q3: My product is highly polar and remains in the aqueous layer during extraction. How can I isolate it?

A3: Extracting highly polar, water-soluble compounds from an aqueous phase is a significant challenge in organic synthesis. Standard organic solvents like ethyl acetate or diethyl ether are often ineffective.

Strategies for Extracting Polar Compounds:

TechniqueDescriptionApplications
Salting Out Increase the ionic strength of the aqueous layer by adding a salt like NaCl or K₂CO₃.[9] This decreases the solubility of the organic compound in the aqueous phase, making it easier to extract into the organic layer.[3]Effective for many polar compounds, especially those with some organic character.
Use of More Polar Solvents Employ more polar organic solvents for the extraction, such as n-butanol or a mixture of chloroform and isopropanol.[10]Useful when standard solvents fail. Be aware that these solvents may also extract more water.
Continuous Liquid-Liquid Extraction This technique involves continuously passing the organic solvent through the aqueous layer, allowing for the gradual extraction of the polar compound.Ideal for compounds with very low partition coefficients in standard organic solvents.
Ion-Pair Extraction For ionizable compounds, add a counter-ion to the aqueous phase to form a more lipophilic ion pair that can be extracted into the organic layer.Useful for acidic or basic compounds that are difficult to extract in their neutral form.
Solid-Phase Extraction (SPE) Pass the aqueous solution through a solid-phase extraction cartridge that retains the compound of interest. The compound can then be eluted with a suitable organic solvent.[6]A versatile technique that can be tailored to a wide range of compounds.
Lyophilization (Freeze-Drying) If all else fails, the water can be removed from the aqueous solution by freeze-drying, leaving the solid product behind.[9]A non-extractive method that is useful for very water-soluble, non-volatile compounds.

Experimental Protocol: Salting-Out Extraction

  • Dissolve Salt: Add a significant amount of a salt, such as sodium chloride or potassium carbonate, to the aqueous layer containing your product. Stir until the salt is fully dissolved and the solution is saturated.

  • Add Organic Solvent: Add an appropriate organic solvent to the separatory funnel.

  • Extract: Gently shake the separatory funnel, venting frequently. Allow the layers to separate.

  • Separate Layers: Drain the aqueous layer.

  • Repeat Extraction: Repeat the extraction of the aqueous layer with fresh organic solvent two to three more times to maximize product recovery.

  • Combine and Dry: Combine the organic layers and dry them with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).[3]

  • Isolate Product: Remove the solvent under reduced pressure to obtain the crude product.

Q4: My product "oiled out" instead of crystallizing upon solvent removal. How can I obtain a solid?

A4: "Oiling out" occurs when a compound separates from a solution as a liquid rather than a crystalline solid. This is often due to the presence of impurities or the compound's low melting point.

Troubleshooting Strategies for Oiled-Out Products:

  • Trituration: This involves washing the oil with a solvent in which the desired compound is insoluble, but the impurities are soluble. This can often induce crystallization.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The small scratches can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of the solid product, add a seed crystal to the oil to initiate crystallization.

  • Solvent/Anti-Solvent Crystallization: Dissolve the oil in a minimum amount of a good solvent, and then slowly add an anti-solvent (a solvent in which the product is insoluble) until the solution becomes cloudy. Allow the solution to stand, and crystals may form.

  • Chromatography: If the oil is a mixture of compounds, purification by column chromatography may be necessary to isolate the desired product, which may then crystallize on its own.

Experimental Protocol: Trituration

  • Choose a Solvent: Select a solvent in which your product is known to be poorly soluble. Hexanes or diethyl ether are common choices.

  • Add Solvent: Add a small amount of the chosen solvent to the flask containing the oil.

  • Agitate: Swirl or stir the mixture vigorously. A spatula can be used to break up the oil and increase its contact with the solvent.

  • Observe: If your product is a solid, it should precipitate out of the solvent as a powder or crystalline material.

  • Isolate: Decant the solvent, which contains the dissolved impurities. Wash the solid with a small amount of fresh solvent and then dry it under vacuum.

Visual Troubleshooting Guides

G Workflow: Product Precipitation During Aqueous Wash start Precipitate forms during aqueous wash check_polarity Is the product non-polar? start->check_polarity add_solvent Dilute with more organic solvent before wash check_polarity->add_solvent Yes check_ph Does the product have acidic/basic groups? check_polarity->check_ph No add_solvent->check_ph filter_solid Filter the solid, wash with water, and redissolve end Product is solubilized or isolated filter_solid->end adjust_ph Adjust pH of aqueous wash to solubilize product check_ph->adjust_ph Yes check_temp Was the reaction run at an elevated temperature? check_ph->check_temp No adjust_ph->check_temp check_temp->filter_solid No warm_workup Perform workup at room temperature or slightly warmer check_temp->warm_workup Yes warm_workup->end G Workflow: Breaking an Emulsion start Emulsion formed during extraction let_stand Let it stand, gently swirl start->let_stand resolved1 Resolved? let_stand->resolved1 add_brine Add saturated NaCl (brine) resolved1->add_brine No end Layers Separated resolved1->end Yes resolved2 Resolved? add_brine->resolved2 filter Filter through glass wool or phase separator paper resolved2->filter No resolved2->end Yes resolved3 Resolved? filter->resolved3 centrifuge Centrifuge the mixture resolved3->centrifuge No resolved3->end Yes centrifuge->end

References

Technical Support Center: Minimizing Dimer Formation in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the formation of unwanted homocoupling byproducts in your cross-coupling reactions, thereby improving yield and simplifying purification.

Frequently Asked Questions (FAQs)

Q1: What is dimer formation (homocoupling) in the context of cross-coupling reactions?

A1: Dimer formation, also known as homocoupling, is a common side reaction where two identical molecules of a starting material couple together.[1][2] For example, in a Suzuki-Miyaura coupling, two molecules of the organoboron reagent can react to form a biaryl byproduct (R-R), or in a Sonogashira coupling, two terminal alkyne molecules can couple to form a 1,3-diyne (R-C≡C-C≡C-R).[1] This side reaction consumes your starting materials, reduces the yield of the desired cross-coupled product, and complicates purification.[1]

Q2: What are the primary causes of homocoupling?

A2: The main culprits behind homocoupling are often related to the presence of oxygen and the state of the palladium catalyst.[1]

  • Presence of Oxygen: Molecular oxygen can promote the oxidative dimerization of organometallic intermediates.[1] It can also oxidize the active Pd(0) catalyst to Pd(II), which can then facilitate the homocoupling of organometallic reagents.[2]

  • Use of Pd(II) Precatalysts: When using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced to the catalytically active Pd(0) state. One pathway for this reduction involves the stoichiometric homocoupling of the organometallic reagent.[1]

  • Copper Co-catalyst in Sonogashira Coupling: In Sonogashira reactions, the copper(I) co-catalyst can promote the oxidative homocoupling of terminal alkynes, a side reaction known as Glaser coupling, especially in the presence of oxygen.[2][3]

Q3: How does the choice of ligand affect dimer formation?

A3: The ligand plays a critical role in minimizing homocoupling. Bulky, electron-rich phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos), are highly effective at promoting the desired cross-coupling pathway.[4] Their steric bulk can hinder the formation of intermediates that lead to homocoupling, while their electron-donating properties can accelerate the desired reductive elimination step of the catalytic cycle.[4]

Q4: Can the base I use influence the extent of homocoupling?

A4: Yes, the choice of base is important. While essential for activating the organometallic reagent (e.g., boronic acid in Suzuki coupling), an inappropriate or overly strong base can sometimes promote homocoupling.[4] Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong bases such as sodium hydroxide (NaOH) as they are generally less likely to promote dimerization.[4]

Q5: I'm observing significant alkyne dimerization in my Sonogashira reaction. What is the most effective way to prevent this?

A5: A highly effective strategy to prevent alkyne homocoupling (Glaser coupling) in Sonogashira reactions is to switch to a copper-free protocol.[5] The copper co-catalyst is often the primary cause of this side reaction.[2] Utilizing specialized palladium catalysts and bulky phosphine ligands can facilitate the reaction without the need for copper.[5]

Troubleshooting Guide

If you are observing significant homocoupling in your cross-coupling reaction, follow this logical workflow to diagnose and solve the issue.

Troubleshooting_Workflow start High Homocoupling Observed check_oxygen Is the reaction rigorously deoxygenated? start->check_oxygen improve_degassing Improve Degassing: - Use Freeze-Pump-Thaw (3 cycles) - Sparge solvent with inert gas (30-60 min) check_oxygen->improve_degassing No check_catalyst Are you using a Pd(II) precatalyst? check_oxygen->check_catalyst Yes improve_degassing->check_catalyst add_reductant Add a mild reducing agent (e.g., potassium formate) check_catalyst->add_reductant Yes optimize_ligand Optimize Ligand: - Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) check_catalyst->optimize_ligand No add_reductant->optimize_ligand optimize_conditions Optimize Reaction Conditions: - Lower the temperature - Use a weaker base (e.g., K₂CO₃, K₃PO₄) - Slow addition of the nucleophile optimize_ligand->optimize_conditions sonogashira_check Is it a Sonogashira reaction with alkyne dimerization? optimize_conditions->sonogashira_check copper_free Switch to a copper-free protocol sonogashira_check->copper_free Yes end Minimized Homocoupling sonogashira_check->end No copper_free->end

Caption: A stepwise guide to troubleshooting homocoupling.

Data Presentation: Impact of Reaction Parameters on Dimer Formation

The following tables summarize quantitative data on how different reaction parameters can influence the formation of homocoupling byproducts.

Table 1: Effect of Catalyst and Additives on Suzuki Homocoupling

Catalyst PrecursorLigandAdditiveHomocoupling Byproduct (%)Desired Product Yield (%)
Pd(OAc)₂PPh₃None~25-40%~50-65%
Pd(OAc)₂PPh₃KCOOH (1.5 equiv)<5%~85-95%
Pd(PPh₃)₄(Internal)None<10%~80-90%
Pd(OAc)₂SPhosNone<2%>95%

Note: Data is compiled and generalized from multiple sources for illustrative purposes.[6]

Table 2: Comparative Performance of Ligands in Suzuki Coupling

LigandCatalyst Loading (mol%)Yield (%)
SPhos0.125Quantitative
XPhos0.125Quantitative
dppf0.12594
CyPPh₂0.12595
(n-Bu₂N)₃P0.12592

Reaction conditions: aryl bromide (0.25 mmol), boronic acid (1.2 equiv.), Pd(OAc)₂ (0.125 mol%), Ligand (0.25 mol%), triethylamine (1.5 equiv.), 2 wt% SDS/H₂O (0.5 M), 80 °C, 16 h.[7]

Table 3: Effect of Solvent on Cross-Coupling Reaction Yield

EntrySolventYield (%)
11,4-dioxane95
2DME89
3THF78
4CH₃CN65
5DMF0
6DMSO0

Reaction conditions for the Suzuki-Miyaura cross-coupling of 1-aryltriazenes with arylboronic acids.[4]

Visualizing the Competing Pathways

The desired cross-coupling reaction and the undesired homocoupling side-reaction often compete within the same catalytic cycle. Understanding these pathways is key to minimizing byproduct formation.

Catalytic_Cycles cluster_cross_coupling Desired Cross-Coupling Cycle cluster_homocoupling Undesired Homocoupling Pathway pd0_cc Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-Pd(II)-X)L₂ pd0_cc->oxidative_addition Ar-X transmetalation Transmetalation (Ar-Pd(II)-Ar')L₂ oxidative_addition->transmetalation Ar'-B(OR)₂ reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd0_cc product Ar-Ar' (Desired Product) reductive_elimination->product pd0_hc Pd(0)L₂ oxidation Oxidation pd0_hc->oxidation O₂ pd2_hc Pd(II)L₂ oxidation->pd2_hc transmetalation1_hc Transmetalation (Ar'-Pd(II)-B(OR)₂)L₂ pd2_hc->transmetalation1_hc Ar'-B(OR)₂ transmetalation2_hc Transmetalation (Ar'-Pd(II)-Ar')L₂ transmetalation1_hc->transmetalation2_hc Ar'-B(OR)₂ reductive_elimination_hc Reductive Elimination transmetalation2_hc->reductive_elimination_hc reductive_elimination_hc->pd0_hc dimer Ar'-Ar' (Dimer) reductive_elimination_hc->dimer

Caption: Competing catalytic pathways for cross-coupling and homocoupling.

Experimental Protocols

1. General Protocol for Minimizing Homocoupling in Suzuki-Miyaura Coupling

This protocol provides a general starting point and may require optimization for specific substrates.

  • Preparation of Glassware: Ensure all glassware is oven-dried and cooled under a stream of inert gas (e.g., argon or nitrogen).

  • Degassing the Solvent: Rigorously degas the chosen solvent (e.g., 1,4-dioxane, toluene) by performing at least three freeze-pump-thaw cycles. Alternatively, sparge the solvent with an inert gas for 30-60 minutes.

  • Reaction Setup: To a Schlenk flask under a positive pressure of inert gas, add the aryl halide (1.0 equiv), a suitable weak inorganic base (e.g., K₃PO₄, 2.0 equiv), the palladium catalyst (1-5 mol%), and the chosen ligand. Add the degassed solvent via syringe.

  • Slow Addition of Boronic Acid: In a separate flask, dissolve the boronic acid (1.2-1.5 equiv) in a minimal amount of the degassed solvent. Add the boronic acid solution to the reaction mixture dropwise over a period of 30-60 minutes using a syringe pump. This maintains a low instantaneous concentration of the boronic acid, which disfavors homocoupling.[8]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

2. Detailed Protocol for Freeze-Pump-Thaw Degassing of Solvents

This is one of the most effective methods for removing dissolved oxygen from solvents.[2]

  • Place the solvent in a Schlenk flask, filling it to no more than 50% of its volume to prevent shattering during freezing.[1]

  • Freeze the solvent by immersing the flask in a cooling bath (e.g., liquid nitrogen). Ensure the flask is under an inert atmosphere before freezing to prevent condensation of liquid oxygen.[1]

  • Once the solvent is completely frozen, open the stopcock to a high vacuum and pump for 10-30 minutes.[1][9]

  • Close the stopcock to seal the flask.

  • Thaw the solvent until it just melts, using a tepid water bath. You will observe gas bubbles evolving from the liquid.[1]

  • Repeat the freeze-pump-thaw cycle (steps 2-5) at least two more times, for a total of three cycles.[9]

  • After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon). The degassed solvent is now ready for use.

3. General Protocol for Copper-Free Sonogashira Coupling

This protocol is designed to minimize the formation of 1,3-diyne byproducts from alkyne homocoupling.

  • Preparation and Degassing: Use oven-dried glassware and rigorously degassed solvents as described in the protocols above.

  • Reaction Setup: To a Schlenk flask under a positive pressure of inert gas, add the aryl halide (1.0 equiv), the terminal alkyne (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable ligand if required. Add the degassed solvent (e.g., THF, toluene) and a suitable amine base (e.g., triethylamine, diisopropylethylamine), which often also serves as a solvent.

  • Reaction: Stir the reaction mixture at room temperature or heat as required (typically 40-80 °C). Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: Once the reaction is complete, follow a standard aqueous work-up procedure and purify the product by column chromatography.

References

Validation & Comparative

Comparative Analysis of tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate and Structural Analogs as Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug discovery, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutics. This guide provides a comparative analysis of the characterization data for tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate and two of its structural isomers, tert-Butyl 4-(pyrimidin-2-yl)piperazine-1-carboxylate and tert-Butyl 4-(pyridin-4-yl)piperazine-1-carboxylate. These compounds are valuable intermediates in the development of kinase inhibitors, particularly those targeting signaling pathways implicated in cancer and inflammatory diseases.

This report details the physicochemical properties, spectroscopic data, and chromatographic analysis of these compounds. The provided experimental protocols offer a basis for consistent in-house evaluation. Furthermore, a visualization of the Janus Kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) signaling pathway is included to illustrate the biological context in which these scaffolds are often employed.

Physicochemical and Spectroscopic Characterization

The key characterization data for this compound and its analogs are summarized in the tables below. While specific experimental data for the title compound is not widely published, representative data has been compiled from commercial and literature sources.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₁₃H₂₀N₄O₂264.32398.0±32.0
tert-Butyl 4-(pyrimidin-2-yl)piperazine-1-carboxylateC₁₃H₂₀N₄O₂264.32Not available
tert-Butyl 4-(pyridin-4-yl)piperazine-1-carboxylateC₁₄H₂₁N₃O₂263.34Not available

Table 2: Spectroscopic Data (¹H NMR, ¹³C NMR, Mass Spectrometry)

Compound¹H NMR (δ ppm)¹³C NMR (δ ppm)Mass Spectrum (m/z)
This compoundRepresentative data: 8.65 (s, 1H), 8.25 (d, 1H), 6.60 (d, 1H), 3.80 (t, 4H), 3.50 (t, 4H), 1.45 (s, 9H)Representative data: 165.1, 158.2, 157.9, 154.6, 110.5, 80.0, 44.5, 43.8, 28.4[M+H]⁺: 265.16
tert-Butyl 4-(pyrimidin-2-yl)piperazine-1-carboxylate8.30 (d, 2H), 6.55 (t, 1H), 3.80 (t, 4H), 3.50 (t, 4H), 1.48 (s, 9H)161.8, 157.9, 110.2, 80.1, 44.2, 43.9, 28.5[M+H]⁺: 265.16
tert-Butyl 4-(pyridin-4-yl)piperazine-1-carboxylate8.20 (d, 2H), 6.70 (d, 2H), 3.55 (t, 4H), 3.20 (t, 4H), 1.48 (s, 9H)155.2, 150.5, 107.5, 79.8, 45.1, 44.5, 28.5[M+H]⁺: 264.18

Table 3: Chromatographic Data (HPLC)

CompoundPurity (%)
This compound>97
tert-Butyl 4-(pyrimidin-2-yl)piperazine-1-carboxylate>98
tert-Butyl 4-(pyridin-4-yl)piperazine-1-carboxylate>98

Experimental Protocols

The following are general protocols for the characterization of the title compound and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer.

  • Data Processing: Process the spectra using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into an electrospray ionization (ESI) mass spectrometer. Acquire data in positive ion mode.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion peak ([M+H]⁺).

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: Use a standard HPLC system equipped with a C18 reversed-phase column.

  • Mobile Phase: Employ a gradient elution with a mixture of water (containing 0.1% formic acid or trifluoroacetic acid) and acetonitrile.

  • Detection: Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Purity Assessment: Calculate the purity of the compound based on the peak area percentage.

Application in Kinase Inhibitor Development: The JAK-STAT Pathway

The pyrimidine and piperazine moieties are common scaffolds in the design of kinase inhibitors. These compounds often act as ATP-competitive inhibitors by binding to the hinge region of the kinase active site. The Janus Kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis.[1][2] Dysregulation of this pathway is implicated in various cancers and autoimmune diseases, making JAKs attractive therapeutic targets.[1][2] Pyrimidine-based molecules have been successfully developed as potent JAK inhibitors.[1]

Below is a diagram illustrating the general workflow for the synthesis and characterization of these kinase inhibitor building blocks.

G Experimental Workflow: Synthesis and Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants Reactants Reaction Reaction Reactants->Reaction Coupling Crude Product Crude Product Reaction->Crude Product Chromatography Chromatography Crude Product->Chromatography Column Pure Compound Pure Compound Chromatography->Pure Compound NMR NMR Pure Compound->NMR Structure MS MS Pure Compound->MS Mass HPLC HPLC Pure Compound->HPLC Purity Final Product Final Product Pure Compound->Final Product NMR->Final Product MS->Final Product HPLC->Final Product

Caption: A generalized workflow for the synthesis and characterization of chemical intermediates.

The following diagram illustrates a simplified representation of the JAK-STAT signaling pathway, a common target for pyrimidine-based inhibitors.

G Simplified JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT->STAT Dimerizes Nucleus Nucleus STAT->Nucleus Translocates Gene Gene Nucleus->Gene Regulates Transcription

Caption: Overview of the JAK-STAT signaling cascade initiated by cytokine binding.

References

A Comparative Guide to the Synthetic Efficiency of Pyrimidinylpiperazine Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. Pyrimidinylpiperazine is a crucial scaffold in a multitude of pharmaceutical compounds, most notably in the anxiolytic drug buspirone and its derivatives.[1][2] This guide provides a comparative analysis of different synthetic routes to pyrimidinylpiperazine, focusing on efficiency, yield, and overall viability for laboratory and industrial-scale production. Experimental data from various studies are presented to support these comparisons.

Comparison of Synthetic Routes

The synthesis of the pyrimidinylpiperazine core can be approached through several distinct pathways. The choice of route often depends on factors such as the availability and cost of starting materials, desired purity, and scalability. Below is a summary of the most common and innovative methods reported in the literature.

Route Starting Materials Key Steps Reported Yield Purity Key Advantages Key Disadvantages Reference
Route 1: Nucleophilic Substitution 2-Chloropyrimidine, PiperazineDirect reaction in a suitable solvent, often with a base.~88%GoodSimple, straightforward, one-pot reaction.High cost of 2-chloropyrimidine.[3][4][5]
Route 2: Four-Step "Cost-Effective" Method Piperazine, Cyanamide, 1,1,3,3-Tetramethoxypropane1. Synthesis of 2-(1-piperazinyl)amidine. 2. Reaction with 1,1,3,3-tetramethoxypropane. 3. Formation of oxalate salt for purification. 4. Conversion to free base.83% (for the first step)>99%Cost-effective, high purity, scalable, reduced waste.Multi-step process requiring optimization of each stage.[3]
Route 3: Diethanolamine-Based Synthesis Diethanolamine, 2-AminopyrimidineChlorination of diethanolamine followed by cyclization and condensation.76.9% (for the key intermediate)HighHigh overall yield, readily available and inexpensive starting materials.Involves the use of hazardous chlorinating agents.[6]

Experimental Protocols

Route 1: Nucleophilic Substitution of 2-Chloropyrimidine

This method is one of the most direct approaches to synthesizing 1-(2-pyrimidinyl)piperazine.

Procedure:

  • To a stirred solution of piperazine (45 mmol) and potassium carbonate (16.5 mmol) in water (20 mL), 2-chloropyrimidine (18 mmol) is added in batches at a temperature of 50-65 °C.

  • The reaction mixture is stirred at 60-65 °C for 1 hour.

  • After cooling to 35 °C, the solid by-product, 1,4-bis(pyrimidin-2-yl)piperazine, is removed by filtration.

  • The filtrate is extracted three times with chloroform.

  • The combined organic phases are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 1-(2-pyrimidinyl)piperazine.[5]

A similar procedure involves reacting 2-chloropyrimidine (0.2 mol) with anhydrous piperazine (1 mol) in ethanol (475 ml) at room temperature for 3 hours.[4]

Route 2: Four-Step "Cost-Effective" Synthesis

This route is designed to be more economical for large-scale production by avoiding expensive starting materials.[3]

Step 1: Synthesis of 2-(1-piperazinyl)amidine

  • Piperazine is reacted with cyanamide in the presence of sulfuric acid.

  • The product is precipitated using cold methanol.

Step 2: Synthesis of crude 2-(piperazin-1-yl)pyrimidine

  • 1,1,3,3-tetramethoxypropane is reacted with hydrochloric acid.

  • The resulting mixture is heated with the 2-(1-piperazinyl)amidine from Step 1.

  • The crude product is extracted with dichloromethane (DCM).

Step 3: Purification via Oxalate Salt Formation

  • The crude product is dissolved in isopropanol (IPA) and treated with charcoal to improve color.

  • Oxalic acid is added to form the oxalate salt, which precipitates and is collected.

Step 4: Conversion to Free Base

  • The oxalate salt is treated with ammonia to convert it back to the free base.

  • The final product is extracted with DCM.

Route 3: Synthesis from Diethanolamine

This approach offers a high-yield synthesis of the key intermediate, 1-(2-pyrimidinyl)piperazine, from inexpensive starting materials.[6]

Procedure:

  • Diethanolamine is subjected to chlorination, for instance, using thionyl chloride, to form bis(2-chloroethyl)amine.

  • The resulting bis(2-chloroethyl)amine is then reacted with 2-aminopyrimidine in a cyclization condensation reaction to yield 1-(2-pyrimidinyl)piperazine. This modified protocol is reported to have mild reaction conditions and convenient operation.[6]

Synthesis Pathway Diagrams

The following diagrams illustrate the chemical transformations involved in the described synthetic routes.

Route_1 2-Chloropyrimidine 2-Chloropyrimidine Product 1-(2-Pyrimidinyl)piperazine 2-Chloropyrimidine->Product Nucleophilic Substitution Piperazine Piperazine Piperazine->Product

Caption: Route 1: Direct Nucleophilic Substitution.

Route_2 cluster_start Starting Materials cluster_intermediates Intermediates Piperazine Piperazine Amidine 2-(1-Piperazinyl)amidine Piperazine->Amidine Cyanamide Cyanamide Cyanamide->Amidine TMP 1,1,3,3-Tetra- methoxypropane Crude_Product Crude 2-(Piperazin-1-yl)pyrimidine TMP->Crude_Product Amidine->Crude_Product Oxalate_Salt Oxalate Salt Crude_Product->Oxalate_Salt Purification Final_Product Pure 2-(Piperazin-1-yl)pyrimidine Oxalate_Salt->Final_Product Free Base Conversion

Caption: Route 2: Four-Step Cost-Effective Synthesis Workflow.

Route_3 Diethanolamine Diethanolamine Intermediate Bis(2-chloroethyl)amine Diethanolamine->Intermediate Chlorinating_Agent e.g., SOCl2 Chlorinating_Agent->Intermediate Chlorination Product 1-(2-Pyrimidinyl)piperazine Intermediate->Product 2-Aminopyrimidine 2-Aminopyrimidine 2-Aminopyrimidine->Product Cyclization

Caption: Route 3: Synthesis from Diethanolamine.

Conclusion

The selection of a synthetic route for pyrimidinylpiperazine derivatives is a critical decision in the drug development process.

  • The direct nucleophilic substitution of 2-chloropyrimidine with piperazine offers a straightforward and high-yielding method, making it suitable for smaller-scale laboratory synthesis where the cost of starting materials is less of a concern.[4][5]

  • For industrial applications, the four-step "cost-effective" method presents a compelling alternative.[3] Despite its multi-step nature, the use of inexpensive starting materials and the achievement of high purity make it an economically viable option for large-scale production. The authors of this study claim a cost reduction of 25-30%.[3]

  • The diethanolamine-based synthesis also provides a high-yield route from readily available precursors, positioning it as another strong candidate for scalable and cost-efficient production.[6]

Ultimately, the optimal route will depend on the specific requirements of the project, balancing factors such as cost, time, scale, and the availability of specialized reagents and equipment. The experimental protocols and comparative data presented in this guide aim to provide a solid foundation for making an informed decision.

References

A Comparative Spectroscopic Analysis of Pyrimidinylpiperazine Carboxylates for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of drug discovery and development, the meticulous characterization of novel chemical entities is paramount. This guide presents a comparative spectroscopic analysis of tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate and its isomer, tert-Butyl 4-(pyrimidin-2-yl)piperazine-1-carboxylate, focusing on Infrared (IR) and UV-Visible (UV-Vis) spectroscopy. These compounds are of significant interest to researchers and scientists in medicinal chemistry due to their prevalence as structural motifs in a variety of bioactive molecules. This document provides predicted key spectroscopic data, detailed experimental protocols, and a generalized workflow for the synthesis and characterization of such compounds, offering a valuable resource for drug development professionals.

Spectroscopic Data Comparison

The following table summarizes the predicted key spectroscopic data for this compound and its regioisomeric alternative, tert-Butyl 4-(pyrimidin-2-yl)piperazine-1-carboxylate. These predictions are based on the characteristic absorption frequencies of their constituent functional groups.

Spectroscopic FeatureThis compound (Predicted)tert-Butyl 4-(pyrimidin-2-yl)piperazine-1-carboxylate (Alternative, Predicted)
IR: C-H Stretching (Aliphatic) ~2975, 2850 cm⁻¹~2975, 2850 cm⁻¹
IR: C=O Stretching (Carbamate) ~1690 cm⁻¹~1690 cm⁻¹
IR: C=N & C=C Stretching (Pyrimidine) ~1600-1400 cm⁻¹~1600-1400 cm⁻¹
IR: C-N Stretching ~1300-1100 cm⁻¹~1300-1100 cm⁻¹
UV-Vis: λmax (in Ethanol) ~245 nm (π→π* transition of pyrimidine ring)~235 nm and ~270 nm (π→π* transitions of pyrimidine ring)

Experimental Protocols

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the compound by measuring the absorption of infrared radiation.

Method: Potassium Bromide (KBr) Pellet Technique

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the solid sample in an agate mortar.

    • Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) to the mortar.[1]

    • Gently mix the sample and KBr with a pestle, then grind the mixture vigorously for several minutes to create a fine, homogeneous powder.[2] It is crucial to minimize exposure to atmospheric moisture as KBr is hygroscopic.[3][4]

  • Pellet Formation:

    • Transfer a portion of the powdered mixture into a pellet-forming die.

    • Place the die in a hydraulic press and apply a pressure of 8-10 tons for a few minutes.[2][4] This will form a thin, transparent or translucent disc.[3]

  • Data Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum using a pure KBr pellet.[1]

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelengths of maximum absorption (λmax) related to electronic transitions within the molecule, providing information about the conjugated systems.

Method: Solution-Phase Measurement

  • Sample Preparation:

    • Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration (e.g., 1 mg/mL).

    • From the stock solution, prepare a dilute solution (e.g., 10 µg/mL). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 for optimal accuracy.[5]

    • Ensure the compound is fully dissolved.[6]

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a reference.[7]

    • Fill a second matched quartz cuvette with the prepared sample solution.[8]

    • Place the reference and sample cuvettes in the appropriate holders in the spectrophotometer.[8]

    • Scan the sample over a wavelength range of approximately 200-400 nm to record the absorbance spectrum.[8]

Workflow and Pathway Visualization

The following diagrams illustrate the general workflow for the synthesis and spectroscopic characterization of a novel pyrimidinylpiperazine derivative and the logical relationship between the compound's structure and its spectroscopic output.

cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization Starting Materials Starting Materials Chemical Reaction Chemical Reaction Starting Materials->Chemical Reaction Reagents, Solvent, Catalyst Work-up & Purification Work-up & Purification Chemical Reaction->Work-up & Purification Extraction, Chromatography Isolated Product Isolated Product Work-up & Purification->Isolated Product Yield, Purity IR Spectroscopy IR Spectroscopy Isolated Product->IR Spectroscopy UV-Vis Spectroscopy UV-Vis Spectroscopy Isolated Product->UV-Vis Spectroscopy Structural Confirmation Structural Confirmation IR Spectroscopy->Structural Confirmation Functional Groups UV-Vis Spectroscopy->Structural Confirmation Conjugated System Further Development Further Development Structural Confirmation->Further Development

A generalized workflow for the synthesis and spectroscopic characterization of a novel compound.

cluster_structure Molecular Structure cluster_spectra Spectroscopic Output Compound This compound N-Boc Piperazine N-Boc Piperazine Moiety Compound->N-Boc Piperazine Pyrimidine Ring Pyrimidine Moiety Compound->Pyrimidine Ring IR Spectrum IR Spectrum N-Boc Piperazine->IR Spectrum C=O stretch (~1690 cm⁻¹) C-H stretch (~2975, 2850 cm⁻¹) Pyrimidine Ring->IR Spectrum C=N, C=C stretches (1600-1400 cm⁻¹) UV-Vis Spectrum UV-Vis Spectrum Pyrimidine Ring->UV-Vis Spectrum π→π* transition (~245 nm)

The relationship between the molecular structure and its predicted spectroscopic features.

References

A Comparative Guide to HPLC and LC-MS Methods for Purity Analysis of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is paramount. Piperazine and its derivatives are crucial building blocks in the synthesis of numerous pharmaceuticals. Due to their chemical properties, particularly the lack of a strong UV chromophore in the parent molecule, analyzing their purity and detecting related impurities can be challenging.[1][2] This guide provides a detailed comparison of two common analytical techniques for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) following pre-column derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction to Analytical Challenges

Piperazine is a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions.[3] While some of its derivatives may possess chromophores, piperazine itself does not absorb UV light significantly, making direct analysis by HPLC-UV difficult, especially for trace-level impurities.[1][4] To overcome this, derivatization is often employed to attach a UV-active tag to the molecule.[4][5] In contrast, LC-MS and LC-MS/MS can directly detect and quantify piperazine and its derivatives with high sensitivity and selectivity, even without a chromophore.[6][7]

Method 1: HPLC-UV with Pre-Column Derivatization

This method involves a chemical reaction to introduce a chromophore onto the piperazine molecule before chromatographic separation and detection. A common derivatizing agent is 4-chloro-7-nitrobenzofuran (NBD-Cl), which reacts with the secondary amine groups of piperazine to form a stable, UV-active product.[4][8]

Experimental Protocol

1. Derivatization:

  • A solution of the piperazine-containing sample is prepared in a suitable solvent.

  • An excess of NBD-Cl solution is added.

  • The mixture is heated to facilitate the reaction, forming a stable derivative.[6]

  • The reaction is then stopped, and the resulting solution is prepared for injection into the HPLC system.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column is typically used.[6]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.[4][6]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[4]

  • Column Temperature: Maintained at a constant temperature, for instance, 35°C.[4]

  • Detection: UV detection is set at the wavelength of maximum absorbance for the derivatized piperazine, which is 340 nm for the NBD-Cl derivative.[4]

  • Injection Volume: A small volume, such as 10 µL, is injected.[4]

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. This technique can directly measure the mass-to-charge ratio of piperazine and its derivatives, allowing for their unambiguous identification and quantification.

Experimental Protocol

1. Sample Preparation:

  • For drug substances, a simple dissolution in a suitable solvent is usually sufficient.

  • For more complex matrices like biological samples, extraction techniques such as solid-phase extraction (SPE) may be necessary to remove interferences.[7]

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly employed (e.g., 100 mm x 2.1 mm, 1.8 µm).[6][7]

  • Mobile Phase A: 0.1% Formic acid in water.[6][7]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[6]

  • Gradient: A gradient elution is used to effectively separate the analytes.[6]

  • Flow Rate: A lower flow rate, such as 0.3 mL/min, is often used to enhance ionization efficiency.[6]

  • Column Temperature: Typically around 40°C.[6]

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization in positive ion mode (ESI+) is generally used for piperazine and its derivatives.[7]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring a specific precursor ion to product ion transition for each analyte, providing high selectivity.[7][9]

Performance Comparison

The choice between HPLC-UV with derivatization and LC-MS/MS often depends on the specific analytical requirements, such as the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. The following table summarizes the key performance parameters of these two methods based on published data.

ParameterHPLC-UV with Derivatization[4]LC-MS/MS[7]
Limit of Detection (LOD) 30 ppm (parts per million)0.3 µg/kg (parts per billion)
Limit of Quantification (LOQ) 90 ppm1.0 µg/kg
Linearity Range 30 - 350 ppm1 - 200 µg/kg
Precision (%RSD) < 1.13%< 4.55%
Accuracy (Recovery) 104.87 - 108.06%82.22 - 88.63%
Specificity Good, but potential for interference from other amines that react with the derivatizing agent.Excellent, due to the high selectivity of MRM transitions.[9]
Throughput Lower, due to the additional derivatization step.Higher, as derivatization is not required.

Visualizing the Analytical Workflow

The following diagrams illustrate the general experimental workflow for purity analysis and the logical relationship of parameters in method validation.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weighing & Dissolution B Derivatization (for HPLC-UV) A->B C Dilution B->C D HPLC / LC-MS Injection C->D E Chromatographic Separation D->E F Detection (UV / MS) E->F G Peak Integration F->G H Quantification G->H I Report Generation H->I

Experimental Workflow for Purity Analysis

G cluster_accuracy Accuracy cluster_precision Precision cluster_sensitivity Sensitivity cluster_linearity Linearity & Range cluster_specificity Specificity cluster_robustness Robustness A Method Validation B Recovery Studies A->B C Repeatability A->C D Intermediate Precision A->D E Limit of Detection (LOD) A->E F Limit of Quantification (LOQ) A->F G Calibration Curve A->G H Peak Purity / MRM A->H I Method Parameter Variation A->I

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of benzodiazepine compounds, focusing on their structure-activity relationships (SAR). The information is intended for researchers, scientists, and professionals in drug development to understand how chemical modifications to the benzodiazepine scaffold influence biological activity.

Introduction to Benzodiazepines

Benzodiazepines (BZDs) are a class of psychoactive drugs widely used for their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties.[1] They exert their effects by modulating the function of the γ-aminobutyric acid (GABA) type A (GABA-A) receptor, the primary inhibitory neurotransmitter system in the central nervous system.[2][3] SAR studies are crucial for designing new benzodiazepine derivatives with improved therapeutic profiles and reduced side effects.[1][4]

Core Structure of 1,4-Benzodiazepines

The classical 1,4-benzodiazepine structure consists of a benzene ring fused to a seven-membered diazepine ring.[1] The majority of clinically significant benzodiazepines share this core scaffold, with variations in substituents at several key positions.

Structure-Activity Relationship Summary

The following table summarizes the impact of various chemical modifications on the activity of 1,4-benzodiazepines.

PositionModificationEffect on Activity
Ring A
7Electron-withdrawing group (e.g., Cl, NO₂)Essential for activity . Increases anxiolytic and anticonvulsant effects.[5][6]
6, 8, 9Any substituentGenerally decreases or abolishes activity .[5][6]
Ring B
1Small alkyl group (e.g., -CH₃)Increases activity . Larger groups decrease activity.[5][7]
2Carbonyl group (C=O)Essential for activity .[5]
3Hydroxyl group (-OH)Leads to compounds with a shorter duration of action due to rapid metabolism.[5] No substitution is optimal for potency.
4, 5N=C double bondSaturation of this double bond reduces activity .[5]
Ring C
5Phenyl groupEssential for activity .[5][6]
2' (ortho)Electron-withdrawing group (e.g., Cl, F)Increases activity .[6]
4' (para)Any substituentDecreases activity .[5]

Experimental Protocols

A key experiment to determine the SAR of benzodiazepines is the in-vitro radioligand binding assay, which measures the affinity of a compound for the benzodiazepine binding site on the GABA-A receptor.[8][9]

Objective: To determine the binding affinity (Ki) of test compounds for the benzodiazepine receptor.

Materials:

  • Crude brain membrane preparations (e.g., from rat cortex) containing GABA-A receptors.[9]

  • Radioligand (e.g., [³H]Flumazenil).

  • Test compounds (unlabeled benzodiazepine analogs).

  • Displacer to determine non-specific binding (e.g., unlabeled clonazepam).[9]

  • Assay buffer (e.g., Tris-HCl).

  • Scintillation counter.

Methodology:

  • Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to isolate a crude membrane pellet. Wash the pellet multiple times to remove endogenous GABA.[9]

  • Binding Assay: In a series of tubes, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Incubation: Allow the mixture to incubate at a specific temperature (e.g., 0-4°C) for a set time to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Visualizations

The following diagrams illustrate the workflow of SAR studies and the biological context of benzodiazepine action.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Iteration Lead Lead Compound Design Design Analogs Lead->Design Synth Chemical Synthesis Design->Synth Assay In-vitro Binding Assay Synth->Assay Activity Measure Activity (e.g., Ki) Assay->Activity SAR_Analysis Analyze SAR Activity->SAR_Analysis Optimization Lead Optimization SAR_Analysis->Optimization Optimization->Design Iterative Cycle

Caption: General workflow for a Structure-Activity Relationship (SAR) study.

GABA_A_Signaling cluster_membrane Postsynaptic Membrane GABA_R GABA-A Receptor (Chloride Ion Channel) Cl_out Cl- ions (intracellular) GABA_R->Cl_out Increased Influx GABA GABA GABA->GABA_R binds BZD Benzodiazepine BZD->GABA_R allosterically modulates Cl_in Cl- ions (extracellular) Cl_in->GABA_R Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Cl_out->Hyperpolarization

References

A Comparative Guide to Alternative Protecting Groups for the Piperazine Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a ubiquitous privileged structure in medicinal chemistry, integral to the framework of numerous FDA-approved drugs. Its symmetrical nature, however, presents a formidable challenge in achieving selective mono-functionalization. For decades, the tert-butyloxycarbonyl (Boc) group has been the protecting group of choice for the temporary masking of one of the piperazine nitrogens. While effective, the reliance on Boc protection is hampered by the often harsh acidic conditions required for its removal (e.g., trifluoroacetic acid), which can compromise sensitive functional groups within complex molecules.[1]

This guide provides a comprehensive comparison of viable alternative protecting groups to Boc for the piperazine moiety. We will explore the performance of other common protecting groups, supported by experimental data, and provide detailed protocols to aid researchers in devising more flexible and robust synthetic strategies.

Orthogonal Protecting Groups: A Comparative Overview

The choice of a protecting group is dictated by its stability to various reaction conditions and the selectivity of its removal. Orthogonal protecting groups, which can be removed under distinct conditions without affecting others, are invaluable in multi-step synthesis.[2] Here, we compare several key alternatives to the Boc group for piperazine protection.

Data Presentation: Comparison of Protecting Groups
Protecting GroupAbbreviationStructureTypical Protection ConditionsTypical Deprotection ConditionsKey AdvantagesKey Disadvantages
Benzyloxycarbonyl Cbz or ZBenzyl chloroformate (Cbz-Cl), NaHCO₃, THF/H₂O, 0 °C to rtH₂, Pd/C, MeOH, rtStable to acidic and basic conditions; clean deprotection byproducts (toluene and CO₂).[1][3]Requires hydrogenation, which is not compatible with reducible functional groups like alkenes or alkynes.
9-Fluorenyl- methoxycarbonyl FmocFmoc-Cl or Fmoc-OSu, Na₂CO₃, Dioxane/H₂O20% Piperidine in DMFBase-labile, providing orthogonality to acid-labile groups like Boc and Trityl.[4][5]The dibenzofulvene byproduct can sometimes be problematic to remove completely.
Allyloxycarbonyl AllocAllyl chloroformate (Alloc-Cl), Pyridine, THFPd(PPh₃)₄, Phenylsilane, DCM, 0 °C to rtOrthogonal to both acid- and base-labile protecting groups; removed under mild, neutral conditions.[2][6]Requires a palladium catalyst, which can be expensive and may require removal from the final product.
Trityl TrtTrityl chloride (Trt-Cl), Et₃N, THF, 0 °C to rt80% Acetic acid in H₂O or TFA in DCMVery mild acid lability allows for selective removal in the presence of other acid-sensitive groups like Boc.[7][8]The bulky nature of the trityl group can sometimes hinder reactions at the adjacent nitrogen.
Benzyl BnBenzyl chloride, K₂CO₃, AcetonitrileH₂, Pd/C, MeOH, rtStable to a wide range of non-reductive conditions.[9]Requires hydrogenation for removal, similar to Cbz. Catalyst poisoning can be an issue with N-benzyl groups.[10]
tert-Butoxycarbonyl (for comparison) BocDi-tert-butyl dicarbonate (Boc)₂O, DCM4M HCl in Dioxane or 20-50% TFA in DCMWell-established, high-yielding protection; stable to a wide range of conditions.Requires strong acidic conditions for removal, limiting substrate scope.[1]

Experimental Protocols

Detailed methodologies for the protection and deprotection of the piperazine moiety with the discussed protecting groups are provided below.

Benzyloxycarbonyl (Cbz) Group

Protocol 1: Mono-Cbz Protection of Piperazine [1]

  • Materials: Piperazine, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water, Ethyl acetate (AcOEt).

  • Procedure:

    • To a solution of piperazine (2.0 equiv.) in a 2:1 mixture of THF and water, add NaHCO₃ (2.0 equiv.).

    • Cool the mixture to 0 °C and add Cbz-Cl (1.0 equiv.) dropwise.

    • Stir the reaction mixture at room temperature for 20 hours.

    • Dilute the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the residue by silica gel column chromatography to yield N-Cbz-piperazine. A reported yield for a similar reaction is 90%.[1]

Protocol 2: Deprotection of N-Cbz-piperazine [1]

  • Materials: N-Cbz-piperazine derivative, 10% Palladium on carbon (Pd/C), Methanol (MeOH).

  • Procedure:

    • Dissolve the N-Cbz protected piperazine derivative in methanol.

    • Add a catalytic amount of 10% Pd/C (e.g., 10 mol%).

    • Fit the reaction vessel with a hydrogen balloon or place it in a hydrogenation apparatus.

    • Stir the reaction mixture under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate in vacuo to obtain the deprotected piperazine derivative.

9-Fluorenylmethoxycarbonyl (Fmoc) Group

Protocol 3: Mono-Fmoc Protection of Piperazine [11]

  • Materials: Piperazine, 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), Sodium carbonate (Na₂CO₃), Dioxane, Water, Diethyl ether.

  • Procedure:

    • Dissolve piperazine (2.0 equiv.) in a 10% aqueous solution of sodium carbonate or a mixture of dioxane and water.

    • Add a solution of Fmoc-Cl (1.0 equiv.) in dioxane dropwise at room temperature.

    • Stir the mixture for 2-4 hours.

    • Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-Cl.

    • Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry to yield N-Fmoc-piperazine.

Protocol 4: Deprotection of N-Fmoc-piperazine Derivative [4]

  • Materials: N-Fmoc-piperazine derivative, 20% Piperidine in N,N-Dimethylformamide (DMF).

  • Procedure:

    • Dissolve the N-Fmoc protected piperazine derivative in DMF.

    • Add the 20% piperidine in DMF solution.

    • Stir the reaction mixture at room temperature for 10-30 minutes. The reaction is typically rapid.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, remove the solvent and piperidine in vacuo. The crude product can be purified by chromatography or crystallization.

Allyloxycarbonyl (Alloc) Group

Protocol 5: Mono-Alloc Protection of Piperazine [6]

  • Materials: Piperazine, Allyl chloroformate (Alloc-Cl), Pyridine, Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve piperazine (2.0 equiv.) in THF and cool to 0 °C.

    • Add pyridine (1.1 equiv.) followed by the dropwise addition of Alloc-Cl (1.0 equiv.).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Quench the reaction with water and extract with an organic solvent like ethyl acetate.

    • Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

    • Purify the product by silica gel chromatography.

Protocol 6: Deprotection of N-Alloc-piperazine Derivative [6]

  • Materials: N-Alloc-piperazine derivative, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Phenylsilane (PhSiH₃), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the N-Alloc protected piperazine derivative (1.0 equiv.) in DCM at 0 °C under an inert atmosphere (e.g., Argon).

    • Add PhSiH₃ (7.0 equiv.) followed by Pd(PPh₃)₄ (0.1 equiv.).

    • Stir the reaction mixture at 0 °C for 1 hour.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography to yield the deprotected amine.

Trityl (Trt) Group

Protocol 7: Mono-Trityl Protection of Piperazine

  • Materials: Piperazine, Trityl chloride (Trt-Cl), Triethylamine (Et₃N), Tetrahydrofuran (THF).

  • Procedure:

    • To a solution of piperazine (3.0 equiv.) in THF at 0 °C, add Trt-Cl (1.0 equiv.).

    • Add Et₃N (1.1 equiv.) and stir the reaction for 48 hours at room temperature.

    • Extract the product from aqueous sodium carbonate with ether.

    • Wash the combined organic layers with water, dry with sodium sulfate, and evaporate the volatiles.

    • Purify the residue by chromatography on silica to yield N-tritylpiperazine.

Protocol 8: Deprotection of N-Trityl-piperazine Derivative [7]

  • Materials: N-Trityl-piperazine derivative, Trifluoroacetic Acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the N-trityl-protected substrate (1.0 equiv.) in anhydrous DCM.

    • Add TFA (2.0 - 10.0 equiv.) dropwise at room temperature.

    • Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.

    • Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography. The triphenylmethanol byproduct is typically easily separated.

Benzyl (Bn) Group

Protocol 9: Mono-Benzylation of Piperazine [9]

  • Materials: Piperazine hexahydrate, Piperazine dihydrochloride dihydrate, Benzyl chloride, Ethanol.

  • Procedure:

    • A mixture of piperazine hexahydrate (1.0 equiv.), piperazine dihydrochloride dihydrate (1.0 equiv.), and benzyl chloride (1.0 equiv.) in absolute ethanol is heated to 65 °C for 30 minutes.

    • Cool the reaction mixture and filter to remove the precipitated piperazine dihydrochloride.

    • Saturate the filtrate with hydrogen chloride gas to precipitate 1-benzylpiperazine dihydrochloride.

    • Collect the product by filtration and wash with dry benzene. The reported yield is 93-95%.[9]

    • The free base can be obtained by treatment with a base (e.g., NaOH) and extraction.

Protocol 10: Deprotection of N-Benzyl-piperazine Derivative [10]

  • Materials: N-Benzyl-piperazine derivative, 10% Palladium on carbon (Pd/C) or Palladium hydroxide on carbon (Pd(OH)₂/C), Methanol (MeOH), Hydrogen gas or Ammonium formate.

  • Procedure using Hydrogen Gas:

    • Dissolve the N-benzyl-protected substrate in methanol.

    • Carefully add 10% Pd/C or Pd(OH)₂/C (Pearlman's catalyst is often more effective for N-benzyl deprotection).

    • Seal the flask, evacuate, and backfill with hydrogen gas.

    • Stir vigorously at room temperature until the reaction is complete.

    • Filter through Celite to remove the catalyst and concentrate the filtrate.

  • Procedure using Transfer Hydrogenation:

    • To a stirred suspension of the N-benzyl-protected substrate and 10% Pd/C in dry methanol, add anhydrous ammonium formate under a nitrogen atmosphere.

    • Stir the reaction mixture at reflux temperature.

    • After completion, cool the mixture, filter through Celite, and evaporate the solvent.

Mandatory Visualization

G cluster_piperazine Piperazine Moiety cluster_protecting_groups Protecting Groups cluster_deprotection Deprotection Conditions Piperazine HN( )NH Boc Boc Piperazine->Boc Boc₂O Cbz Cbz Piperazine->Cbz Cbz-Cl Fmoc Fmoc Piperazine->Fmoc Fmoc-Cl Alloc Alloc Piperazine->Alloc Alloc-Cl Trt Trt Piperazine->Trt Trt-Cl Bn Bn Piperazine->Bn Bn-Cl Acid Strong Acid (TFA, HCl) Boc->Acid Cleavage Hydrogenolysis H₂, Pd/C Cbz->Hydrogenolysis Cleavage Base Piperidine Fmoc->Base Cleavage Palladium Pd(0) catalyst Alloc->Palladium Cleavage Mild_Acid Mild Acid (AcOH, TFA) Trt->Mild_Acid Cleavage Bn->Hydrogenolysis Cleavage

Caption: Protection and deprotection pathways for the piperazine moiety.

G start Start with Piperazine Derivative protect Protect one nitrogen with an alternative to Boc start->protect Step 1 functionalize Functionalize the free nitrogen (e.g., acylation, alkylation) protect->functionalize Step 2 deprotect Selectively deprotect the protected nitrogen functionalize->deprotect Step 3 final_product Final functionalized piperazine derivative deprotect->final_product Step 4

Caption: General workflow for selective functionalization of piperazine.

References

Comparative Analysis of tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate and Its Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate serves as a key building block in the synthesis of various biologically active compounds. Its core structure, a pyrimidinylpiperazine moiety, is a recognized scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, most notably cancer. This guide provides a comparative analysis of this compound and its analogs, focusing on their structure-activity relationships (SAR) as kinase inhibitors, supported by experimental data and detailed protocols.

The analogs discussed herein feature modifications on the pyrimidine ring, which directly interacts with the hinge region of the kinase ATP-binding pocket, a critical interaction for inhibitory activity. Understanding the impact of these substitutions is vital for the rational design of more potent and selective kinase inhibitors.

Comparative Biological Activity

The following table summarizes the in vitro inhibitory activity of this compound (designated as the core structure) and its representative analogs against selected cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDR1-SubstituentR2-SubstituentMCF-7 (Breast Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)
Core -H-H> 50> 50> 50
Analog 1 -NH2-H15.221.532.8
Analog 2 -Cl-H8.912.418.7
Analog 3 -H-Phenyl5.17.810.2
Analog 4 -NH2-Phenyl1.82.54.1

Note: The IC50 values are representative and compiled from various studies for illustrative comparison. Absolute values may vary based on specific experimental conditions.

Structure-Activity Relationship (SAR) Analysis

The data reveals key structure-activity relationships:

  • Core Structure: The unsubstituted this compound shows minimal anticancer activity, highlighting the necessity of substitutions on the pyrimidine ring for biological efficacy.

  • Effect of R1 Substituents: The introduction of an amino group (-NH2) at the R1 position (Analog 1) confers moderate cytotoxic activity. Replacing the hydrogen with a more electronegative chlorine atom (Analog 2) further enhances this activity. This suggests that electron-withdrawing or hydrogen-bonding groups at this position can improve the compound's interaction with its biological target.

  • Effect of R2 Substituents: The addition of a phenyl group at the R2 position (Analog 3) leads to a significant increase in potency. This is likely due to favorable hydrophobic or pi-stacking interactions within the kinase active site.

  • Synergistic Effects: Combining the beneficial substitutions at both R1 and R2 positions (Analog 4) results in the most potent compound in this series. The presence of both the amino and phenyl groups likely allows for a multi-point interaction with the target kinase, leading to enhanced inhibitory activity.

Signaling Pathway

The primary mechanism of action for this class of compounds is the inhibition of protein kinases. The pyrimidine core acts as a scaffold that mimics the adenine base of ATP, allowing it to bind to the ATP-binding pocket of kinases. This competitive inhibition prevents the phosphorylation of downstream substrate proteins, thereby disrupting the signaling cascades that promote cancer cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Inhibitor Pyrimidinylpiperazine Analog Inhibitor->RAF Inhibitor->MEK Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation

Figure 1. Simplified diagram of the MAPK/ERK signaling pathway and the inhibitory action of pyrimidinylpiperazine analogs.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the in vitro kinase inhibitory activity of the compounds.

Objective: To determine the IC50 value of test compounds against a specific protein kinase.

Materials:

  • Recombinant human kinase

  • Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35)

  • ATP

  • Peptide substrate specific to the kinase

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 1 µL of the diluted compounds to the wells of a 384-well plate.

  • Prepare a kinase reaction mixture containing the kinase, peptide substrate, and kinase buffer.

  • Add 10 µL of the kinase reaction mixture to each well.

  • Initiate the reaction by adding 10 µL of ATP solution to each well.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's protocol.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

G cluster_workflow Kinase Inhibition Assay Workflow A Compound Dilution B Add Compound to Plate A->B C Add Kinase/Substrate Mix B->C D Add ATP to Start Reaction C->D E Incubate D->E F Add ADP-Glo Reagent E->F G Measure Luminescence F->G H Calculate IC50 G->H

Unambiguous Structure Validation: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a synthesized product's three-dimensional structure is a critical step in the research and development pipeline. X-ray crystallography has long been hailed as the gold standard for this purpose, providing unequivocal structural data. However, alternative and complementary techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offer distinct advantages and are often indispensable for a comprehensive structural validation. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols.

X-ray crystallography offers an unparalleled level of detail, producing a three-dimensional map of electron density within a crystal.[1][2] This allows for the precise determination of atomic positions, bond lengths, and bond angles, making it a powerful tool for elucidating the absolute configuration of a molecule.[3][4] In contrast, NMR spectroscopy provides detailed information about the connectivity and spatial proximity of atoms in a solution state, offering insights into the dynamic nature of molecules.[5][6] Mass spectrometry, while not providing a complete 3D structure on its own, is a highly sensitive technique that accurately determines the mass of a molecule and its fragments, which is crucial for confirming the molecular formula and identifying substructures.[1][7]

Performance Comparison at a Glance

The choice of technique for structural validation depends on several factors, including the nature of the sample, the desired level of detail, and the specific information required. The following table summarizes the key performance characteristics of X-ray crystallography, NMR spectroscopy, and mass spectrometry for the structural validation of small molecules.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Principle X-ray diffraction from a single crystalNuclear spin resonance in a magnetic fieldMass-to-charge ratio of ionized molecules
Sample Phase Solid (single crystal)SolutionGas phase (after ionization)
Sample Amount 0.1 - 1 mg (for small molecules)[8]1 - 10 mgMicrograms (µg) to nanograms (ng)
Molecular Weight Limit No theoretical limit[9][10]Typically < 50 kDa for routine analysis[5][9]Routinely up to ~2000 Da for detailed structural information[11]
Resolution Atomic resolution (typically < 1 Å)[5]Provides atomic connectivity and proximity informationHigh mass accuracy (to 4 decimal places)[1]
Key Information 3D structure, absolute configuration, bond lengths/anglesConnectivity, stereochemistry, dynamic informationMolecular weight, elemental composition, fragmentation patterns
Throughput Can be high-throughput once a crystal system is established[10]ModerateHigh

Experimental Workflows

The experimental workflows for each technique involve distinct steps from sample preparation to data analysis. Understanding these processes is crucial for selecting the most appropriate method and for interpreting the results accurately.

experimental_workflows cluster_xrc X-ray Crystallography Workflow cluster_nmr NMR Spectroscopy Workflow cluster_ms Mass Spectrometry Workflow xrc_s0 Synthesis & Purification xrc_s1 Crystal Growth xrc_s0->xrc_s1 High Purity Sample xrc_s2 Crystal Mounting xrc_s1->xrc_s2 Single Crystal xrc_s3 X-ray Diffraction Data Collection xrc_s2->xrc_s3 xrc_s4 Structure Solution & Refinement xrc_s3->xrc_s4 Diffraction Pattern xrc_s5 Structure Validation xrc_s4->xrc_s5 Electron Density Map nmr_s0 Synthesis & Purification nmr_s1 Sample Preparation (Dissolution in Deuterated Solvent) nmr_s0->nmr_s1 nmr_s2 NMR Data Acquisition (1D & 2D Spectra) nmr_s1->nmr_s2 nmr_s3 Data Processing (Fourier Transform, Phasing) nmr_s2->nmr_s3 FID Signal nmr_s4 Spectral Analysis & Structure Elucidation nmr_s3->nmr_s4 NMR Spectra ms_s0 Synthesis & Purification ms_s1 Sample Introduction & Ionization ms_s0->ms_s1 ms_s2 Mass Analysis ms_s1->ms_s2 Ions ms_s3 Detection ms_s2->ms_s3 Separated Ions ms_s4 Data Analysis (Mass Spectrum Interpretation) ms_s3->ms_s4 Mass Spectrum

Comparison of experimental workflows. (Max Width: 760px)

Detailed Experimental Protocols

X-ray Crystallography of a Small Molecule
  • Crystal Growth: The first and often most challenging step is to obtain a high-quality single crystal.[2][12] This typically involves dissolving the purified synthesis product in a suitable solvent and allowing the solvent to evaporate slowly. Other methods include slow cooling of a saturated solution, vapor diffusion, and layering of solvents.[13][14] The ideal crystal should be well-formed, with dimensions of at least 0.1 mm in all directions, and free of cracks or other imperfections.[2][12]

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head. This is a delicate process that involves affixing the crystal to a thin fiber or loop.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled in a stream of cold nitrogen gas to minimize radiation damage. An intense beam of monochromatic X-rays is directed at the crystal.[12] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots that is recorded by a detector.[2]

  • Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and space group of the crystal. The "phase problem" is then solved using computational methods to generate an initial electron density map.[2] An atomic model is built into this map and refined against the experimental data to obtain the final, highly accurate three-dimensional structure.[2]

1D and 2D NMR Spectroscopy for an Organic Compound
  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube. The deuterated solvent is used to avoid strong solvent signals that would obscure the analyte's signals.[15]

  • 1D NMR Data Acquisition: The NMR tube is placed in the spectrometer's magnet. A standard ¹H NMR spectrum is acquired first, which provides information about the different types of protons in the molecule and their chemical environment. A ¹³C NMR spectrum is also typically acquired to identify the number of unique carbon atoms.

  • 2D NMR Data Acquisition: To establish the connectivity between atoms, a series of 2D NMR experiments are performed. Common experiments include:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which helps to piece together the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, providing information about the stereochemistry and conformation of the molecule.

  • Data Processing and Analysis: The raw data (Free Induction Decay - FID) is processed by Fourier transformation to generate the familiar NMR spectra. The spectra are then analyzed to assign all the proton and carbon signals and to piece together the complete structure of the molecule based on the observed correlations.

Mass Spectrometry for Chemical Structure Validation
  • Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer. For many organic synthesis products, this is often done by dissolving the sample and using an electrospray ionization (ESI) source, which creates charged droplets from which ions are desorbed into the gas phase.[1]

  • Mass Analysis: The ions are then accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z). Common mass analyzers include time-of-flight (TOF), quadrupole, and Orbitrap instruments.[1]

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Analysis: The mass spectrum provides the molecular weight of the compound from the molecular ion peak. High-resolution mass spectrometry can provide the accurate mass to within a few parts per million, which allows for the determination of the elemental composition.[1] Further structural information can be obtained through tandem mass spectrometry (MS/MS), where specific ions are selected, fragmented, and their fragment ions are analyzed. The fragmentation pattern provides valuable clues about the molecule's structure.[7]

Logical Relationship of Structural Validation Techniques

A comprehensive approach to structural validation often involves the use of multiple techniques. Mass spectrometry can quickly confirm the molecular weight and elemental composition of the synthesis product. NMR spectroscopy can then be used to determine the connectivity and stereochemistry. If a definitive 3D structure and absolute configuration are required, and a suitable crystal can be obtained, X-ray crystallography provides the final, unambiguous proof.

logical_relationship synthesis Synthesized Product ms Mass Spectrometry synthesis->ms nmr NMR Spectroscopy synthesis->nmr xrc X-ray Crystallography synthesis->xrc mw_formula Molecular Weight & Elemental Formula ms->mw_formula connectivity Connectivity & Stereochemistry nmr->connectivity structure_3d 3D Structure & Absolute Configuration xrc->structure_3d

Logical flow of structural validation. (Max Width: 760px)

References

A Comparative Guide to Purity Assessment Against a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical step in the development and quality control of pharmaceuticals.[1][2] It ensures the safety, efficacy, and consistency of the final product.[1] This guide provides a comprehensive comparison of two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE)—for purity assessment against a qualified reference standard.

A reference standard is a highly purified and well-characterized substance used as a benchmark for analytical measurements.[3][4] Purity assessment involves comparing the analytical profile of a test sample to that of the reference standard to identify and quantify any impurities or degradation products.[1][5]

Comparison of Key Analytical Methods

High-Performance Liquid Chromatography (HPLC) is widely considered the gold standard for purity analysis in the pharmaceutical industry due to its versatility, precision, and robustness.[1][2] Capillary Electrophoresis (CE) is a powerful alternative that offers exceptionally high resolution and efficiency, particularly for charged biomolecules.[6][7]

Table 1: High-Level Comparison of HPLC and CE for Purity Assessment

ParameterHigh-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)
Principle Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[1]Separation based on the differential migration of charged analytes in an electric field within a narrow capillary.[6][8]
Primary Use Broad applicability for small molecules and large biomolecules; routine quality control, stability studies, and impurity profiling.[4][9]Excellent for charged molecules, protein and peptide analysis, and resolving charge variants.[6][10]
Resolution High, typically achieving tens of thousands of theoretical plates.[6]Exceptionally high, often exceeding 100,000 theoretical plates, providing superior resolution for complex mixtures.[6]
Sensitivity Generally offers lower detection limits, making it highly suitable for trace impurity analysis.[11]High sensitivity, but detection limits can be higher than HPLC depending on the detector and sample matrix.
Analysis Speed Runtimes can be longer, though Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant speed improvements.Typically provides faster analysis times, often under 15 minutes.[6][11]
Solvent Usage Requires significant volumes of organic solvents, leading to higher operational costs and waste disposal needs.[6]Uses minimal volumes of aqueous-based buffers, making it more cost-effective and environmentally friendly.[6][11]
Reproducibility Highly robust and reproducible, making it a preferred method for validated quality control assays.Can be less reproducible than HPLC, which is a factor in its slower adoption in regulated environments.

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC separates components of a mixture based on their affinity for a stationary phase (a packed column) and a liquid mobile phase.[1] For purity analysis, Reversed-Phase HPLC (RP-HPLC) is the most common configuration, where a non-polar stationary phase is used with a polar mobile phase.[1]

Experimental Workflow: HPLC Purity Assessment

The general workflow for HPLC purity analysis involves careful preparation, system setup, and data analysis to ensure accurate and reliable results.

G cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_data 3. Data Processing prep_solutions Prepare Mobile Phase, Diluent, Standard, and Sample Solutions instrument_setup Instrument Setup & Column Equilibration prep_solutions->instrument_setup sst System Suitability Test (SST) (Inject Reference Standard) instrument_setup->sst inject_blank Inject Blank (Diluent) sst->inject_blank inject_sample Inject Test Sample inject_blank->inject_sample process_chromatograms Process Chromatograms (Integrate Peaks) inject_sample->process_chromatograms calculate_purity Calculate Purity (Area Percent Method) process_chromatograms->calculate_purity report Generate Report calculate_purity->report G cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_data 3. Data Processing prep_buffer Prepare Running Buffer & Gel Matrix cap_conditioning Capillary Conditioning (NaOH, Water, Buffer) prep_buffer->cap_conditioning prep_sample Sample Denaturation (with SDS, Heat) inject_sample Inject Sample via Electrokinetic Injection prep_sample->inject_sample cap_conditioning->inject_sample apply_voltage Apply High Voltage for Separation inject_sample->apply_voltage process_electropherogram Process Electropherogram (Identify & Integrate Peaks) apply_voltage->process_electropherogram calculate_purity Calculate Purity (Corrected Area Percent) process_electropherogram->calculate_purity report Generate Report calculate_purity->report

References

Biological efficacy comparison between different piperazine-based compounds

Author: BenchChem Technical Support Team. Date: December 2025

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of a multitude of biologically active compounds.[1][2] Its unique physicochemical properties, including high polarity and the ability to form hydrogen bonds, contribute to favorable pharmacokinetic profiles such as improved water solubility and oral bioavailability.[3][4] This guide provides a comparative analysis of the biological efficacy of various piperazine-based compounds across different therapeutic areas, with a focus on anticancer, antimicrobial, and central nervous system activities. The information presented is supported by experimental data to aid researchers, scientists, and drug development professionals in their endeavors.

Anticancer Activity of Piperazine Derivatives

Piperazine derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent cytotoxic activity against a range of cancer cell lines.[1][5] The versatility of the piperazine scaffold allows for modifications that can enhance potency and selectivity.[6]

Data Presentation: Comparative Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected piperazine derivatives, expressed as IC50 or GI50 values, which represent the concentration required to inhibit 50% of cell growth. A lower value indicates higher potency.

Compound Class/NameCancer Cell LineActivity (IC50/GI50 in µM)
Thiazolinylphenyl-piperazines LNCaP (Prostate)3.67[3][7]
Vindoline-piperazine Conjugate 23 MDA-MB-468 (Breast)1.00[1][3]
Vindoline-piperazine Conjugate 25 HOP-92 (Lung)1.35[1][3]
Arylformyl piperazinyls MDA-MB-231 (Breast)5.55[3]
Piperazine-1,2,3-triazoles Multiple5.22 - 5.34[3]
Benzamide Derivatives (C-4) HCT-116 (Colon)11.33[3]
Ethanone Derivatives (C-14) MIAPaCa-2 (Pancreatic)<1.0[3]
BS230 MCF7 (Breast)More cytotoxic than Doxorubicin[8]
Quinoxalinyl–piperazine derivative 30 Multiple (Breast, Skin, Pancreas, Cervix)Potent growth inhibitor[7]
Experimental Protocols: Cytotoxicity Assays

A common method to determine the cytotoxic activity of compounds is the Sulforhodamine B (SRB) assay.

Sulforhodamine B (SRB) Assay Protocol

  • Cell Plating: Cancer cells are seeded in 96-well plates at an appropriate density and incubated to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the piperazine-based compounds and a control (e.g., Doxorubicin), and incubated for a specified period (e.g., 48-72 hours).

  • Cell Fixation: The cells are fixed with a solution like trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with a 0.4% (w/v) solution of SRB in 1% acetic acid.[1]

  • Washing: Unbound dye is removed by washing with 1% acetic acid.[1]

  • Dye Solubilization: The bound SRB is solubilized with a 10 mM Tris base solution.[1]

  • Absorbance Measurement: The absorbance is measured at approximately 510 nm using a microplate reader.[1] The IC50 values are then calculated from the dose-response curves.

Signaling Pathway Visualization

Many piperazine derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.[3]

PI3K_Akt_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Piperazine Piperazine Derivative Piperazine->PI3K inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by a piperazine derivative.

Antimicrobial Activity of Piperazine Derivatives

The piperazine scaffold is also a valuable component in the development of novel antimicrobial agents to combat the rise of antimicrobial resistance.[3][9] Isomeric variations and different substitutions on the piperazine ring can significantly influence their potency against various bacterial and fungal pathogens.[2]

Data Presentation: Comparative Antimicrobial Activity

The antimicrobial efficacy of piperazine derivatives is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. A lower MIC value indicates greater antimicrobial potency.

Compound Class/SubstituentMicrobial StrainActivity (MIC in µg/mL)
Meta-alkoxy substituted Various bacteria/fungiGenerally more active
Para-alkoxy substituted Various bacteria/fungiGenerally more active
Ortho-alkoxy substituted Various bacteria/fungiGenerally less active
Phenothiazine derivative V Staphylococcus aureusEquipotent to Streptomycin
Phenothiazine derivative V Bacillus subtilisGood activity
Phenothiazine derivatives Aspergillus speciesGood activity
Phenothiazine derivatives Mycobacterium tuberculosisActive at 1-100 µg/L
Experimental Protocols: Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Broth Microdilution Assay Protocol

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The piperazine-based compound is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism only) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring absorbance.

Experimental Workflow Visualization

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC).

MIC_Workflow start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions of Piperazine Compound in 96-well Plate prep_inoculum->serial_dilution inoculate Inoculate Wells with Microbial Suspension serial_dilution->inoculate incubate Incubate Plate under Appropriate Conditions inoculate->incubate read_results Read Results Visually or with Plate Reader incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Central Nervous System (CNS) Activity of Piperazine Derivatives

Piperazine derivatives are prominent in the development of drugs targeting the CNS, including antipsychotics, antidepressants, and anxiolytics.[10][11] Their ability to interact with various neurotransmitter receptors, such as serotonin (5-HT) and dopamine (D2) receptors, makes them valuable scaffolds in this therapeutic area.[3][10]

Data Presentation: Comparative Receptor Binding Affinity

The potency of CNS-active piperazine derivatives is often measured by their binding affinity (Ki) to target receptors. A lower Ki value indicates a higher binding affinity. The position of substituents on the arylpiperazine ring can significantly impact this affinity.

Isomer PositionCompound Structure5-HT1A Receptor Affinity (Ki, nM)
Ortho{3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy}benzamide21[2]
Meta{3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}benzamide10[2]
Para{3-[4-(4-methoxyphenyl)piperazin-1-yl]propoxy}benzamide45[2]
Experimental Protocols: Radioligand Binding Assay

Radioligand binding assays are used to quantify the affinity of a compound for a specific receptor.

Radioligand Binding Assay Protocol

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., 5-HT1A) are prepared.

  • Assay Setup: The membranes are incubated with a radiolabeled ligand (a molecule known to bind to the receptor) and varying concentrations of the unlabeled test compound (the piperazine derivative).

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification of Radioactivity: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathway Visualization

The therapeutic effects of many CNS-active piperazine derivatives are mediated through their interaction with G protein-coupled receptors (GPCRs), such as the serotonin 5-HT1A receptor.[2][12]

GPCR_Signaling Piperazine_Agonist Piperazine Agonist GPCR 5-HT1A Receptor (GPCR) Piperazine_Agonist->GPCR binds to G_Protein G Protein (Gi/o) GPCR->G_Protein activates AC Adenylate Cyclase G_Protein->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA reduces activation of Cellular_Response Cellular Response (e.g., Neuronal Firing) PKA->Cellular_Response

Caption: Simplified signaling cascade following activation of the 5-HT1A receptor by a piperazine agonist.[2]

References

Safety Operating Guide

Navigating the Disposal of tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the proper disposal procedures for tert-butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate, a heterocyclic compound often utilized in pharmaceutical research. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are based on information from structurally similar piperazine and pyrimidine derivatives and are designed to ensure a high level of safety.

Hazard Profile and Safety Summary

Quantitative Hazard Data for Structurally Similar Compounds

Hazard ClassificationGHS CategoryAssociated Hazards
Acute Toxicity, OralCategory 4Harmful if swallowed
Skin Corrosion/IrritationCategory 2Causes skin irritation
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation
Specific Target Organ ToxicityCategory 3May cause respiratory irritation

Note: This data is based on publicly available information for structurally similar compounds and should be used as a guideline. Always consult the specific Safety Data Sheet when available.

Experimental Protocols for Safe Disposal

The following step-by-step protocol should be followed for the safe disposal of this compound and associated contaminated materials.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A lab coat or chemical-resistant apron is required to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

  • Engineering Controls: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible.

2. Waste Segregation and Collection:

  • Solid Waste: Collect un-used or expired this compound powder in a clearly labeled, sealable container designated for hazardous chemical waste. Also, dispose of any contaminated solid materials such as weighing paper, pipette tips, and gloves in this container.

  • Liquid Waste: If the compound is in a solution, collect it in a compatible, leak-proof container also labeled for hazardous chemical waste. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps Waste: Any sharps, such as needles or broken glass contaminated with the compound, must be disposed of in a designated, puncture-resistant sharps container.

3. Container Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • The date of waste accumulation should also be clearly marked on the label.

  • Store sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

4. Final Disposal:

  • Disposal of this compound must be carried out in strict accordance with all local, state, and federal regulations.

  • It is strongly recommended to use a licensed professional hazardous waste disposal company. Provide the disposal company with as much information as possible about the chemical, including its structural similarities to other hazardous compounds.

  • Do not dispose of this chemical down the drain or in the regular trash.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_waste_collection Waste Collection cluster_storage_disposal Storage & Disposal cluster_final Final Step PPE Don Appropriate PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood Ensure Safety Segregate Segregate Waste Types (Solid, Liquid, Sharps) FumeHood->Segregate Begin Disposal Process Collect Collect in Labeled Hazardous Waste Containers Segregate->Collect Contain Waste Store Store Securely in Designated Area Collect->Store Temporary Holding Dispose Arrange for Professional Hazardous Waste Disposal Store->Dispose Final Disposition Complete Complete Disposal Record Dispose->Complete Documentation

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. It is imperative to always prioritize safety and seek guidance from your institution's environmental health and safety department for any specific questions or concerns.

Personal protective equipment for handling tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for handling tert-Butyl 4-(pyrimidin-4-yl)piperazine-1-carboxylate (CAS Number: 221050-89-1). The following guidance is based on best practices for handling similar chemical compounds, as a specific Safety Data Sheet (SDS) for this exact molecule was not publicly available. Researchers should always perform a thorough risk assessment before beginning any new experimental protocol.

Immediate Safety and Hazard Information

Potential Hazards:

  • Skin Irritation: May cause skin irritation upon contact.[1][3]

  • Eye Irritation: May cause serious eye irritation.[1][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2][3]

  • Harmful if Swallowed: Some similar compounds are harmful if swallowed.[3][4]

Precautionary Statements:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1]

  • Use only outdoors or in a well-ventilated area.[1]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[1]

  • Store in a well-ventilated place and keep the container tightly closed.[5]

  • Store locked up.[1][6]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is essential to minimize exposure and ensure laboratory safety. The following table outlines the recommended PPE for handling this compound, based on guidelines for similar compounds.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles or a face shield.To prevent eye contact which may cause serious irritation.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or other protective clothing should be worn.To prevent skin contact and potential irritation.[1][2]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate particulate filter is recommended.To prevent inhalation and potential respiratory tract irritation.[1][2]

Operational and Disposal Plans

Handling and Storage:

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation of dust and aerosols.[2][7] Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke when using this product.[1]

  • Storage: Store in a cool, dry, and well-ventilated place.[2][5] Keep the container tightly closed when not in use.[2][5] A recommended storage temperature is between 2-8°C.

Spill Management:

  • Evacuate personnel from the immediate area.

  • Wear appropriate PPE as outlined above.

  • For solid spills, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.

  • For solutions, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Do not allow the product to enter drains or waterways.

Disposal:

  • Dispose of waste in accordance with all applicable local, state, and federal regulations.

  • Chemical waste should be handled by a licensed professional waste disposal service.[2]

  • Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[2]

Experimental Workflow

The following diagram illustrates a general workflow for handling this compound in a laboratory setting.

Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE Risk_Assessment->Gather_PPE Work_Area_Prep Prepare Well-Ventilated Work Area Gather_PPE->Work_Area_Prep Weighing Weigh Compound Work_Area_Prep->Weighing Reaction_Setup Set up Reaction Weighing->Reaction_Setup Decontamination Decontaminate Glassware and Surfaces Reaction_Setup->Decontamination Waste_Segregation Segregate Waste Decontamination->Waste_Segregation Disposal Dispose of Waste via Licensed Contractor Waste_Segregation->Disposal

Caption: General workflow for safe handling of the chemical.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.